(R)-2-Methylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMFVPUIVBYII-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Methylmorpholine: Synthesis, Identification, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylmorpholine, a chiral heterocyclic amine, is a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid, chair-like conformation and the stereogenic center at the C-2 position make it an important component in the design and synthesis of complex, biologically active molecules. The morpholine scaffold itself is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1] The introduction of a specific stereoisomer, such as the (R)-enantiomer of 2-methylmorpholine, allows for precise three-dimensional arrangements of substituents, which is often critical for achieving high-affinity and selective interactions with biological targets.
This technical guide provides a comprehensive overview of this compound, covering its identification, synthesis, analytical characterization, and applications in drug development. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their own discovery and development endeavors.
Core Identification and Physicochemical Properties
The unique identity of this compound is established by its Chemical Abstracts Service (CAS) number and its distinct set of physical and chemical properties.
| Identifier/Property | Value | Source(s) |
| CAS Number | 790184-33-7 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 137 °C | [3] |
| Density | 0.891 g/mL | [3] |
| Flash Point | 41 °C | [3] |
| pKa | 9.01 ± 0.40 (Predicted) | [2] |
| Solubility | Soluble in water, alcohols, and ethers | [3] |
| InChI Key | LQMMFVPUIVBYII-RXMQYKEDSA-N | [2] |
Synthesis of Enantiopure this compound
The generation of enantiomerically pure this compound is a critical step for its application in pharmaceutical synthesis. Two primary strategies are employed: asymmetric synthesis to directly form the desired enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Hydrogenation
A highly efficient and atom-economical approach to chiral morpholines is the asymmetric hydrogenation of a corresponding dehydromorpholine precursor.[4][5][6] This method relies on a chiral catalyst to stereoselectively deliver hydrogen to one face of the double bond.
Conceptual Workflow:
Figure 1: Conceptual workflow for the asymmetric synthesis of this compound.
Experimental Protocol (Adapted from Asymmetric Hydrogenation of Dehydromorpholines):
This protocol is an adapted, field-proven methodology for the synthesis of chiral 2-substituted morpholines.[4][7]
Step 1: Catalyst Preparation
-
In an inert atmosphere glovebox, charge a Schlenk flask with [Rh(COD)₂]SbF₆ (1 mol%) and a chiral bisphosphine ligand such as (R,R,R)-SKP (1.05 mol%).
-
Add anhydrous and degassed dichloromethane (DCM) to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.
Step 2: Asymmetric Hydrogenation
-
In a separate flask, dissolve the N-protected 2-methyl-3,4-dihydro-2H-1,4-oxazine substrate (1 equivalent) in anhydrous, degassed DCM.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the resulting reaction mixture to a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 30-50 atm with hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully vent the autoclave and purge with nitrogen.
Step 3: Deprotection and Isolation
-
Concentrate the reaction mixture under reduced pressure.
-
The crude N-protected this compound can be purified by flash column chromatography on silica gel.
-
The protecting group (e.g., Cbz or Boc) is then removed under standard conditions (e.g., hydrogenolysis for Cbz, or acid treatment for Boc).
-
The final this compound product is purified by distillation to yield the pure, enantiomerically enriched amine.
Chiral Resolution of Racemic 2-Methylmorpholine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-methylmorpholine. This classical approach involves the formation of diastereomeric salts with a chiral resolving agent.[8]
Conceptual Workflow:
Figure 2: Workflow for the chiral resolution of racemic 2-methylmorpholine.
Experimental Protocol:
-
Dissolve racemic 2-methylmorpholine in a suitable solvent such as ethanol or isopropanol.
-
Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.5 to 1.0 equivalents), in the same solvent.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath can enhance precipitation.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
If necessary, the salt can be recrystallized to improve diastereomeric purity.
-
Treat an aqueous solution of the purified diastereomeric salt with a base, such as sodium hydroxide, to liberate the free amine.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by distillation.
Analytical Identification and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.[9][10][11]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group (a doublet) and the morpholine ring protons. The protons on the carbons adjacent to the oxygen (C6-H and the C2-H) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H).
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the methyl group will appear at the highest field, while the carbons bonded to the heteroatoms (oxygen and nitrogen) will be at a lower field.
Expected NMR Data (in CDCl₃): While a definitive, published spectrum for this compound is not readily available, based on the analysis of similar morpholine derivatives, the following are the expected chemical shift ranges:
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | |
| CH₃ | ~1.1-1.3 (d) |
| Ring Protons | ~2.5-4.0 (m) |
| NH | Variable, broad singlet |
| ¹³C NMR | |
| CH₃ | ~15-20 |
| C-3, C-5 | ~45-55 |
| C-2, C-6 | ~65-75 |
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 102.10.
Chromatographic Purity and Enantiomeric Excess
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the chemical purity of this compound.
Chiral HPLC for Enantiomeric Excess (ee) Determination: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[12] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.
Workflow for Chiral HPLC Method Development:
Figure 3: Workflow for developing a chiral HPLC method for enantiomeric excess determination.
Recommended Starting Conditions for Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic compounds. A typical starting gradient could be 90:10 (Hexane:IPA) with 0.1% DEA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore.
-
Enantiomeric Excess (ee) Calculation: The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Applications in Drug Development
The morpholine ring is a common feature in many approved drugs, where it often serves to improve pharmacokinetic properties.[13] Chiral 2-substituted morpholines are particularly important as they can form key structural elements of pharmacologically active molecules. While direct confirmation of this compound as a starting material in the commercial synthesis of specific drugs can be proprietary, its structural motif is present in or relevant to several important therapeutic agents, making it a highly valuable intermediate for drug discovery and process development.
Potential applications as a key building block can be inferred in the synthesis of complex molecules such as certain kinase inhibitors and other targeted therapies. For example, the synthesis of the anti-cancer drug Gefitinib involves a morpholino-propoxy side chain, and while the commercial route may vary, this compound represents a logical precursor for analogous structures.[14][15] Similarly, the anti-emetic drug Aprepitant contains a substituted morpholine core, highlighting the importance of chiral morpholine derivatives in modern pharmaceuticals.[16][17][18][19] The antibiotic Linezolid also features a morpholine ring, underscoring the broad utility of this scaffold across different therapeutic areas.[20][21][22][23]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[24][25][26]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult the most current Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. This compound CAS#: 790184-33-7 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. uma.es [uma.es]
- 13. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
- 16. Synthesis of Aprepitant [cjph.com.cn]
- 17. medkoo.com [medkoo.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 21. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 22. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 23. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 24. static.cymitquimica.com [static.cymitquimica.com]
- 25. canbipharm.com [canbipharm.com]
- 26. fishersci.com [fishersci.com]
A Technical Guide to the Enantioselective Synthesis of 2-Methylmorpholine
Abstract
Enantiomerically pure 2-methylmorpholine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their efficacy and safety profiles. This in-depth technical guide provides a comprehensive overview of the principal strategies for the synthesis of enantiomerically pure (R)- and (S)-2-methylmorpholine. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of leading methodologies, detailed step-by-step experimental protocols, and insights into the mechanistic underpinnings of these synthetic routes. The guide focuses on two primary and highly effective strategies: catalytic asymmetric hydrogenation of a dehydromorpholine precursor and chiral pool synthesis commencing from readily available, enantiopure alaninol.
Introduction
The morpholine scaffold is a privileged structure in drug discovery, prized for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and target affinity. The introduction of a stereocenter at the C2 position, as in 2-methylmorpholine, adds a crucial element of three-dimensional complexity that can significantly influence biological activity. Consequently, the development of robust and efficient methods to access enantiomerically pure forms of this heterocycle is of paramount importance. This guide will explore and contrast the two most prominent and practical approaches to achieve this synthetic goal.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route to enantiopuro 2-methylmorpholine is often dictated by factors such as scalability, cost of starting materials and catalysts, and desired enantiomeric purity. Here, we compare the two leading strategies.
| Strategy | Key Features | Advantages | Disadvantages |
| Catalytic Asymmetric Hydrogenation | Rhodium-catalyzed hydrogenation of an N-protected 2-methyl-dehydromorpholine precursor. | High enantioselectivity (often >99% ee), high yields, atom-economical. | Requires synthesis of the unsaturated precursor; catalyst can be expensive. |
| Chiral Pool Synthesis | Utilization of enantiopure (R)- or (S)-alaninol as the starting material. | Starts with a readily available, inexpensive chiral building block; stereochemistry is pre-defined. | Can involve multiple steps; cyclization step can be challenging and may require optimization. |
Strategy 1: Catalytic Asymmetric Hydrogenation
This approach has emerged as a highly efficient method for the synthesis of 2-substituted chiral morpholines.[1][2][3] The key step is the asymmetric hydrogenation of a prochiral dehydromorpholine derivative, catalyzed by a chiral rhodium complex. The success of this reaction hinges on the design of the chiral ligand, which orchestrates the stereoselective delivery of hydrogen to one face of the double bond.
Mechanistic Insight
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides and related substrates has been extensively studied.[4][5][6] The catalytic cycle is generally understood to involve the following key steps:
-
Coordination: The dehydromorpholine substrate coordinates to the chiral rhodium catalyst.
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride complex.
-
Migratory Insertion: One of the hydride ligands is transferred to the enamine double bond, forming a rhodium-alkyl intermediate. This step is often turnover-limiting and determines the enantioselectivity.
-
Reductive Elimination: The second hydride is transferred to the alkyl group, releasing the enantiomerically enriched 2-methylmorpholine product and regenerating the active catalyst.
The high enantioselectivity achieved with certain bisphosphine ligands, such as those with large bite angles, is attributed to the creation of a highly ordered and sterically demanding chiral environment around the metal center, which favors the binding of the substrate in a specific orientation.
Caption: Workflow for the synthesis of enantiopure 2-methylmorpholine via asymmetric hydrogenation.
Experimental Protocol
Part A: Synthesis of N-Boc-2-methyl-3,4-dihydro-2H-1,4-oxazine (Precursor)
Part B: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the general procedure described by Zhang and colleagues.[1][2]
-
Catalyst Preparation: In a glovebox, to a solution of [Rh(COD)2]BF4 (1.0 mol%) in dry, degassed dichloromethane (DCM), add a solution of the chiral bisphosphine ligand (e.g., (R,R,R)-SKP) (1.1 mol%) in DCM. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve N-Boc-2-methyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv) in DCM.
-
Hydrogenation: Transfer the substrate solution to an autoclave. Add the prepared catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas (3 times), and then pressurize to 30 atm with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Deprotection: The N-Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield the final enantiomerically pure 2-methylmorpholine.
Strategy 2: Chiral Pool Synthesis from Alaninol
The chiral pool approach leverages the vast supply of enantiomerically pure compounds from nature as starting materials for asymmetric synthesis.[7] For the synthesis of 2-methylmorpholine, the readily available and inexpensive (R)- or (S)-alaninol serves as an ideal starting point.
Synthetic Rationale
The strategy involves the following key transformations:
-
N-Protection: The amine functionality of alaninol is protected to prevent side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal.
-
O-Alkylation: A two-carbon unit is introduced at the hydroxyl group of the N-protected alaninol. This is typically achieved by reaction with a 2-haloethanol or ethylene oxide.
-
Intramolecular Cyclization: The terminal hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), followed by base-promoted intramolecular Williamson ether synthesis to form the morpholine ring.[4][6][8][9] Alternatively, a Mitsunobu reaction can be employed for a one-pot cyclization.[1][2][3][5][10]
-
Deprotection: Removal of the N-protecting group yields the final enantiopure 2-methylmorpholine.
References
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-2-Methylmorpholine
Authored for Researchers, Scientists, and Drug Development Professionals
(R)-2-methylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a substituted morpholine, it serves as a valuable building block for pharmacologically active molecules and as a chiral auxiliary. Its efficacy and the stereoselectivity of its reactions are intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound.
The narrative that follows is grounded in the practical application of these techniques. We will not only present the data but also delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in modern chemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR provides detailed information about the connectivity, chemical environment, and stereochemical relationships of the protons and carbons.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
The primary goal of ¹H NMR is to identify all unique proton environments in the molecule. Given the structure of this compound, we anticipate signals for the methyl group, the methine proton at the chiral center (C2), the N-H proton, and the four methylene protons on the morpholine ring. The morpholine ring exists in a chair conformation, which renders the axial and equatorial protons on the same carbon diastereotopic and thus chemically non-equivalent. This non-equivalence is a key feature we expect to observe. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent residual peak.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Data Presentation: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | ddd | 1H | H-3 (axial) |
| ~3.65 | ddd | 1H | H-5 (axial) |
| ~3.50 | m | 1H | H-2 (methine) |
| ~2.90 | ddd | 1H | H-3 (equatorial) |
| ~2.75 | ddd | 1H | H-5 (equatorial) |
| ~2.60 | dd | 1H | H-6 (axial) |
| ~2.40 | dd | 1H | H-6 (equatorial) |
| ~1.80 (variable) | br s | 1H | N-H |
| ~1.10 | d | 3H | -CH₃ |
Note: 'ddd' denotes a doublet of doublet of doublets, 'm' a multiplet, 'dd' a doublet of doublets, 'br s' a broad singlet, and 'd' a doublet.
Spectral Interpretation
The ¹H NMR spectrum of a morpholine derivative is characteristically complex due to the ring's chair conformation.[1]
-
Methyl Group (-CH₃): The doublet at ~1.10 ppm, integrating to three protons, is characteristic of the methyl group coupled to the single methine proton at C2.
-
Methylene Protons Adjacent to Oxygen (H-5): The protons on the carbon adjacent to the electronegative oxygen atom (C5) are expected to be downfield, typically in the δ 3.5-4.0 ppm range.[2] The axial and equatorial protons are distinct, each showing complex splitting due to geminal and vicinal coupling.
-
Methylene Protons Adjacent to Nitrogen (H-3, H-6): The protons on carbons adjacent to the nitrogen (C3 and C6) appear further upfield compared to those next to the oxygen, generally in the δ 2.4-3.0 ppm region. Again, axial and equatorial protons will be distinct.
-
Methine Proton (H-2): The proton on the chiral center (C2) will appear as a multiplet around δ 3.50 ppm, coupled to the methyl protons and the methylene protons on C3.
-
N-H Proton: The signal for the secondary amine proton is often broad due to quadrupole broadening from the nitrogen atom and can exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear. Its chemical shift is highly dependent on concentration and temperature.[3]
Workflow Visualization: ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural elucidation.
Carbon-¹³C NMR Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, we expect five distinct signals corresponding to the five carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH₃, CH₂, and CH carbons, which is a self-validating step in the assignment process.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Use the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence. A DEPT-135 experiment should also be run.
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform, phase, and baseline correction.
Data Presentation: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~75.5 | CH | C-2 |
| ~67.0 | CH₂ | C-5 |
| ~53.0 | CH₂ | C-3 |
| ~46.0 | CH₂ | C-6 |
| ~19.0 | CH₃ | -CH₃ |
Spectral Interpretation
-
C-2 and C-5: The carbons attached to the electronegative oxygen atom (C2 and C5) are the most deshielded and appear furthest downfield.[4] The carbon adjacent to both the oxygen and nitrogen (C2) is expected around δ 75.5 ppm (a CH signal in DEPT-135), while the C5 methylene carbon appears around δ 67.0 ppm (a CH₂ signal).
-
C-3 and C-6: The carbons adjacent to the nitrogen atom are shielded relative to those by the oxygen and appear at higher field, typically between δ 45-55 ppm.[5]
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and appears furthest upfield, around δ 19.0 ppm, showing a positive signal in the DEPT-135 spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: The Rationale Behind the Experiment
IR spectroscopy is an exceptionally rapid and reliable method for identifying the functional groups present in a molecule. For this compound, we are looking for characteristic absorption bands corresponding to the N-H bond of the secondary amine, the C-O-C bond of the ether, and the C-H bonds of the aliphatic framework. The presence or absence of these key bands provides immediate confirmatory evidence of the structure.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: A neat liquid sample can be analyzed directly by placing a drop between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.
-
Instrument Setup: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The instrument software performs a Fourier transform on the interferogram to generate the spectrum. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Data Presentation: Expected FT-IR Data (Neat/ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 - 3310 | Medium | N-H Stretch | Secondary Amine |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1120 - 1080 | Strong | Asymmetric C-O-C Stretch | Ether |
| ~1450 | Medium | C-H Bend | Aliphatic |
Spectral Interpretation
-
N-H Stretch: A single, medium-intensity band in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine (R₂NH).[3] This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.
-
C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds.
-
C-O-C Stretch: The most intense band in the spectrum is often the asymmetric C-O-C stretching vibration of the ether functional group, which appears as a strong absorption in the 1120-1080 cm⁻¹ range. This is a highly diagnostic feature for the morpholine ring.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole.
Workflow Visualization: FT-IR Analysis
Caption: Workflow for FT-IR functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: The Rationale Behind the Experiment
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern. For this compound (C₅H₁₁NO), we apply the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides an immediate check for the compound's identity. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, allowing for structural analysis.
Experimental Protocol: GC-MS (EI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. The GC separates the sample from any volatile impurities before it enters the mass spectrometer.
-
Acquisition Parameters (GC):
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10-20 °C/min.
-
-
Acquisition Parameters (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Data Presentation: Expected Mass Spectrum Data (EI)
| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment |
| 101 | ~40 | [M]⁺ (Molecular Ion) |
| 100 | ~25 | [M-H]⁺ |
| 86 | 100 | [M-CH₃]⁺ (alpha-cleavage) |
| 57 | ~30 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |
| 42 | ~60 | [C₂H₄N]⁺ |
Spectral Interpretation
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 101 , corresponding to the molecular weight of C₅H₁₁NO. Its odd value is consistent with the Nitrogen Rule for a single nitrogen atom.[6] Cyclic amines often show a discernible molecular ion peak.[6]
-
Base Peak (m/z 86): The most common fragmentation pathway for amines is alpha-cleavage , where the bond between the alpha- and beta-carbons is broken. For 2-methylmorpholine, cleavage of the C2-methyl bond is highly favorable, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in a stable, resonance-delocalized cation at m/z 86 ([M-15]⁺), which is often the base peak (the most intense peak) in the spectrum.
-
Other Fragments:
-
[M-H]⁺ (m/z 100): Loss of a hydrogen atom from the carbon alpha to the nitrogen is a common fragmentation pathway for cyclic amines.
-
Ring Cleavage Fragments (m/z 57, 42): Further fragmentation of the ring structure can lead to smaller charged fragments, such as those observed at m/z 57 and 42, providing further corroboration of the morpholine core structure.
-
Workflow Visualization: Mass Spectrometry Analysis
Caption: Workflow for GC-MS structural analysis.
Conclusion: A Self-Validating Spectroscopic Profile
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine, 4-(2-methyl-1-propenyl)- [webbook.nist.gov]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 6. Morpholine [webbook.nist.gov]
Chirality and stereochemistry of 2-substituted morpholines
An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Substituted Morpholines
Authored by a Senior Application Scientist
Introduction: The Privileged Scaffold in Stereochemical Context
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved pharmaceuticals and bioactive molecules.[1][2] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an attractive scaffold for drug design.[1][2][3] Among the various substitution patterns, the introduction of a stereocenter at the C2 position, adjacent to the ring oxygen, presents both a significant opportunity for modulating biological activity and a considerable synthetic challenge.[1][4][5] The precise three-dimensional arrangement of the C2-substituent can profoundly influence molecular recognition at the target receptor or enzyme active site, making stereochemical control paramount.
This guide provides a comprehensive exploration of the chirality and stereochemistry of 2-substituted morpholines. We will dissect the fundamental principles of their stereoisomerism, delve into the causal logic behind advanced stereoselective synthetic strategies, and detail the analytical methodologies required for rigorous stereochemical assignment and validation. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis and characterization of these vital chiral building blocks.
Part 1: Fundamentals of Stereochemistry in 2-Substituted Morpholines
A substituent at the C2 position of the morpholine ring renders this carbon a stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers: (R)- and (S)-2-substituted morpholines. The morpholine ring itself typically adopts a stable chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions.[6][7]
The presence of additional substituents on the ring can lead to the formation of diastereomers. For instance, a 2,5-disubstituted morpholine can exist as multiple stereoisomers, where the relative orientation of the two substituents (cis or trans) defines the diastereomeric relationship, while the absolute configuration at each center defines the enantiomers. Understanding these fundamental stereochemical relationships is the first step in designing a logical synthetic approach.
Caption: (R) and (S) enantiomers of a generic 2-substituted morpholine.
Part 2: Architectures of Stereoselective Synthesis
The strategic approach to synthesizing chiral 2-substituted morpholines can be broadly categorized by the stage at which the critical C2 stereocenter is established.[4][5][8][9] This framework provides a logical basis for selecting a synthetic route based on available starting materials, desired stereopurity, and scalability.
Strategy 1: Pre-Cyclization Stereocontrol (Chiral Pool Synthesis)
This is arguably the most direct approach, leveraging the vast repository of commercially available, enantiomerically pure starting materials.
-
Causality & Rationale: By starting with a molecule that already contains the desired stereocenter, such as a natural amino acid or a derivative thereof (e.g., an amino alcohol), the absolute configuration of the final product is predetermined.[10][11][12][13] The subsequent chemical transformations are designed to construct the morpholine ring around this fixed chiral center without disturbing its configuration. This strategy offers a high degree of predictability and stereochemical fidelity.
Caption: Workflow for chiral pool synthesis of a 2,5-disubstituted morpholine.
-
Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [12]
-
Starting Material Preparation: Convert an enantiopure N-Boc amino alcohol to its corresponding O-allyl ethanolamine derivative using standard procedures (e.g., reaction with allyl bromide in the presence of a base like NaH).
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (2 mol %) and a suitable phosphine ligand such as P(2-furyl)₃ (8 mol %).
-
Reaction Setup: Add the O-allyl ethanolamine substrate (1.0 equiv), the desired aryl or alkenyl bromide (2.0 equiv), and a base such as NaOtBu (2.0 equiv) to the catalyst mixture in an appropriate solvent (e.g., toluene).
-
Cyclization: Heat the reaction mixture at a specified temperature (e.g., 105 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench appropriately, and perform an aqueous workup. Purify the crude product using column chromatography to isolate the enantiomerically pure substituted morpholine.
-
Strategy 2: Post-Cyclization Stereocontrol (Asymmetric Hydrogenation)
This modern and highly efficient strategy involves creating the stereocenter on a pre-formed, unsaturated morpholine ring (a dehydromorpholine). It is celebrated for its high atom economy and catalytic nature.[14]
-
Causality & Rationale: The key to this approach is the use of a transition-metal catalyst (typically rhodium) complexed with a chiral ligand.[4][15] This chiral catalyst creates a three-dimensional environment that forces the substrate to bind in a specific orientation. Hydrogen is then delivered selectively to one face of the C=C double bond, resulting in a preponderance of one enantiomer. The development of bisphosphine ligands with a large "bite angle" (e.g., SKP) has been a breakthrough, as it creates a rigid and well-defined chiral pocket that enhances stereocontrol, leading to outstanding enantioselectivities.[4][5][8] The reaction is often highly effective, affording quantitative yields and enantiomeric excesses (ee) up to 99%.[4][5][15]
Caption: Workflow for asymmetric hydrogenation to form 2-substituted morpholines.
| Entry | Substrate (R group on C2) | Catalyst Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | SKP | >99 | 92 |
| 2 | 4-Fluorophenyl | SKP | >99 | 94 |
| 3 | 4-Methoxyphenyl | SKP | >99 | 94 |
| 4 | 2-Methylphenyl | SKP | >99 | 99 |
| 5 | Naphthyl | SKP | 98 | 91 |
| 6 | Cyclohexyl | SKP | >99 | 91 |
-
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine [4][5]
-
Catalyst Preparation: In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral bisphosphine ligand (e.g., SKP) in a degassed solvent like dichloromethane (DCM). Stir for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate autoclave insert, dissolve the N-acylated 2-substituted dehydromorpholine substrate in the chosen solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the autoclave insert containing the substrate. Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm).
-
Reaction Monitoring: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Part 3: Analytical Validation of Stereochemistry
The synthesis of a chiral molecule is incomplete without rigorous analytical confirmation of its stereochemical identity and purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.
-
Principle of Separation: The technique relies on a chiral stationary phase (CSP), which is a solid support functionalized with a single enantiomer of a chiral molecule.[16][17] As the racemic mixture of the analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. One enantiomer will interact more strongly with the CSP than the other, leading to different retention times and, thus, separation. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are exceptionally versatile and widely used for this purpose.[16]
Caption: Workflow for determination of enantiomeric excess by chiral HPLC.
-
Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of standard chiral columns (e.g., polysaccharide-based) with a generic mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol.[16] For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Mobile Phase Optimization: Once baseline separation is achieved on a column, optimize the mobile phase composition. Adjusting the ratio of hexane to alcohol will alter retention times and can improve resolution.
-
Flow Rate and Temperature: Fine-tune the flow rate and column temperature to further optimize the separation efficiency and analysis time.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, it is indispensable for confirming the relative stereochemistry of diastereomers and can be adapted for enantiomeric purity analysis.
-
Relative Stereochemistry: For diastereomers, the relative arrangement of substituents can be determined using 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy).[18] A NOESY experiment reveals through-space correlations between protons that are close to each other, allowing for the assignment of cis or trans relationships.
-
Enantiomeric Purity: To quantify enantiomeric excess using NMR, a chiral solvating agent or a chiral derivatizing agent must be used. These agents interact with the enantiomers to form diastereomeric complexes or new diastereomeric compounds, respectively, which will exhibit distinct signals in the NMR spectrum.
-
Characteristic Signals: The methylene protons of the morpholine ring often appear as two complex multiplets in the ¹H NMR spectrum due to the fixed chair conformation and second-order coupling effects (AA'XX' system).[19][20][21]
X-ray Crystallography
For unambiguous proof of absolute stereochemistry, single-crystal X-ray crystallography is the definitive method. If a suitable crystal of an enantiomerically pure sample can be grown, this technique can determine the precise three-dimensional arrangement of every atom in the molecule, providing irrefutable evidence of its absolute configuration (R or S).[5]
Conclusion
The stereochemistry of 2-substituted morpholines is a critical design element in the pursuit of novel therapeutics. Mastery over this feature requires a deep understanding of stereoselective synthesis and the analytical tools for its validation. Modern catalytic methods, particularly asymmetric hydrogenation, have revolutionized the ability to access these chiral scaffolds with exceptional efficiency and enantiopurity. By integrating rational synthetic strategies with rigorous analytical characterization, researchers can confidently generate and utilize 2-substituted morpholines to advance the frontiers of drug discovery.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
The Strategic Value of the Chiral Morpholine Scaffold in Modern Drug Discovery
An In-depth Technical Guide: (R)-2-Methylmorpholine as a Chiral Building Block in Synthesis
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its incorporation into a molecule can improve aqueous solubility and pharmacokinetic profiles.[2] When chirality is introduced, as in this compound, the strategic value elevates significantly. The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, with one enantiomer often demonstrating significantly higher potency or a different pharmacological profile compared to its counterpart.[3][4] This enantioselectivity is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. This compound serves as a key chiral building block, providing a pre-defined stereocenter that chemists can incorporate to construct complex, three-dimensional molecules with precise stereochemical control.[5][6]
Sourcing and Characterization of this compound
For any synthetic campaign, the starting materials must be well-characterized and reliably sourced or synthesized. This compound is a commercially available building block, but understanding its synthesis provides deeper insight into its quality and potential impurities.
Key Synthetic Strategies
While numerous methods exist for synthesizing morpholines, achieving high enantiopurity for substituted versions like this compound requires specialized asymmetric techniques.[7][8] A leading strategy is the transition-metal-catalyzed asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[4][9]
Asymmetric Hydrogenation: This method is highly efficient and atom-economical.[9] It typically involves the hydrogenation of a 2-methyl-dehydromorpholine substrate using a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand (e.g., SKP).[4][5] The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the double bond, thus establishing the (R) stereocenter with high enantioselectivity (up to 99% ee).[9][10] The causality behind this choice lies in the catalyst's ability to provide high turnover numbers and exceptional stereocontrol, making it a scalable and economical route.[11]
Caption: Workflow for the asymmetric hydrogenation synthesis of this compound.
Physicochemical Properties
A thorough understanding of a building block's properties is critical for reaction design and safety. The following table summarizes the key data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 790184-33-7 | [12][13] |
| Molecular Formula | C₅H₁₁NO | [12] |
| Molecular Weight | 101.15 g/mol | [12] |
| Appearance | Colorless to light yellow liquid | [14] |
| Boiling Point | 137 °C | [12][14] |
| Density | 0.891 g/cm³ | [12][14] |
| Flash Point | 41 °C | [12][14] |
| pKa | 9.01 ± 0.40 (Predicted) | [13][14] |
Core Reactivity and Role as a Chiral Auxiliary
This compound's utility stems from two primary modes of reactivity: as a nucleophilic building block and as a detachable chiral auxiliary.
As a Nucleophilic Building Block
The secondary amine within the morpholine ring is a potent nucleophile. This allows this compound to be readily incorporated into larger molecules via N-alkylation, N-arylation, reductive amination, or amide bond formation. In these reactions, the compound acts as a classic building block, where its entire chiral structure is integrated into the final product, transferring its stereochemistry directly. This is the most common application in the synthesis of drug candidates where the morpholine ring is a core part of the pharmacophore.[15]
As a Chiral Auxiliary
A chiral auxiliary is a group temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is removed.[16] While less common for this compound itself, derivatives like pseudoephedrine (which shares structural motifs) are famously used this way.[16] this compound can be N-acylated to form an amide. The steric hindrance from the chiral methyl group can then direct the enolate formation and subsequent alkylation at the α-carbon, before the auxiliary is cleaved off to reveal a new chiral center in the product.[16]
The choice between using it as a building block versus an auxiliary is dictated by the synthetic goal: Is the chiral morpholine motif desired in the final target, or is its chiral influence needed only temporarily to create a different stereocenter?
Caption: Logical relationship demonstrating the role of a chiral auxiliary in synthesis.
Case Study in Application: Synthesis of Dopamine D4 Receptor Antagonists
A compelling example of this compound as a chiral building block is in the synthesis of potent and selective dopamine D4 receptor antagonists, which have potential applications in treating neurological disorders.[15]
The synthesis leverages the nucleophilicity of the morpholine's secondary amine. The core strategy involves a two-step sequence: N-alkylation followed by a substitution reaction to build the final molecule.
Synthetic Workflow:
-
N-Alkylation: this compound is reacted with a suitable electrophile, such as 6-fluoro-1H-indole-3-carbaldehyde, under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step attaches the indole moiety to the morpholine nitrogen, forming a key intermediate.
-
Williamson Ether Synthesis: The resulting alcohol intermediate is then used in a Williamson ether synthesis. The alcohol is deprotonated with a strong base (e.g., NaH) and reacted with a chloropyridine derivative to form the final ether linkage.
This sequence is highly effective because it builds complexity step-wise around the pre-existing chiral scaffold of this compound, ensuring the final product retains the desired (R) stereochemistry.
Caption: Synthetic workflow for a chiral dopamine antagonist using this compound.
Experimental Protocols
Trustworthy protocols are self-validating. The following procedure for the asymmetric hydrogenation of a dehydromorpholine is representative of the methods used to produce 2-substituted chiral morpholines with high enantiomeric excess.[4][5]
Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine
Objective: To synthesize (R)-N-Boc-2-phenylmorpholine with high enantioselectivity.
Materials:
-
N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine (Substrate, 1.0 mmol)
-
[Rh(COD)₂]BF₄ (Rhodium precursor, 0.01 mmol, 1 mol%)
-
(R,R,R)-SKP (Chiral Ligand, 0.011 mmol, 1.1 mol%)
-
Dichloromethane (DCM), anhydrous (Solvent, 5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R,R,R)-SKP ligand (6.4 mg, 0.011 mmol) to a Schlenk flask containing a magnetic stir bar.
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes. A homogenous orange-red catalyst solution should form.
-
Reaction Setup: In a separate vial, dissolve the substrate (261.3 mg, 1.0 mmol) in anhydrous DCM (3 mL).
-
Transfer the substrate solution to the flask containing the pre-formed catalyst via syringe.
-
Hydrogenation: Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the flask with H₂ gas (3 cycles).
-
Pressurize the flask to 50 atm with H₂ and place it in an oil bath pre-heated to 50 °C.
-
Stir the reaction vigorously for 24 hours.
-
Workup and Isolation: After 24 hours, carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure (R)-N-Boc-2-phenylmorpholine.
-
Analysis: Determine the yield. Confirm the structure via ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome: This protocol typically yields the product with >95% conversion and >98% ee, demonstrating a robust and reliable method for establishing the C2 stereocenter.[5][11]
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its value is rooted in the strategic importance of the chiral morpholine scaffold for modulating the properties of bioactive molecules. Through efficient asymmetric syntheses like catalytic hydrogenation, this building block is readily accessible in high enantiopurity. Its application, primarily as a nucleophilic component in the construction of complex pharmaceutical targets, showcases a direct and reliable method for embedding stereochemical information. As drug discovery continues to demand molecules with greater three-dimensional complexity and precisely defined stereochemistry, the utility of foundational chiral building blocks like this compound will only continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 790184-33-7 [m.chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. This compound | 790184-33-7 [chemicalbook.com]
- 15. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
The Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Bioactivity
In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, is one such "privileged scaffold."[1][2] Its unassuming structure belies a profound influence on the pharmacokinetic and pharmacodynamic properties of a multitude of drugs.[3][4] The introduction of chirality to this scaffold unlocks a new dimension of molecular complexity and biological specificity, making the history and synthesis of chiral morpholine derivatives a compelling narrative of scientific progress. This guide provides an in-depth exploration of the discovery and evolution of chiral morpholine synthesis, from its conceptual origins to the sophisticated catalytic methods that now empower modern drug discovery.
The Dawn of Chirality and the Rise of Asymmetric Synthesis: A Historical Prelude
The story of chiral morpholines is intrinsically linked to the broader history of stereochemistry. The journey began in the 19th century with the pioneering work of scientists like Jean-Baptiste Biot, who first observed the rotation of plane-polarized light by organic molecules, and Louis Pasteur, who meticulously separated enantiomeric crystals of tartaric acid, demonstrating the existence of non-superimposable mirror-image molecules.[5][6] These foundational discoveries laid the groundwork for understanding the profound impact of three-dimensional molecular architecture on biological function.
The early 20th century saw the first attempts at what would become known as asymmetric synthesis.[5] However, for many decades, the primary method for obtaining enantiomerically pure compounds was through classical resolution . This laborious process involved the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.
Early Strategies for Chiral Morpholine Synthesis: Leveraging Nature's Building Blocks
The initial forays into the synthesis of chiral morpholine derivatives relied heavily on two main strategies that circumvented the challenges of asymmetric synthesis: the use of the chiral pool and chiral auxiliaries .
The Chiral Pool: Nature's Starting Materials
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[7] Early synthetic chemists ingeniously repurposed these natural building blocks to construct more complex chiral molecules, including morpholine derivatives. For instance, enantiomerically pure amino acids, with their inherent stereocenters, served as versatile starting materials for the construction of chiral morpholine rings. This approach offered a reliable and predictable way to control the absolute stereochemistry of the final product. A new one-pot synthetic strategy has been described for the synthesis of enantiomerically pure cis-3,5-disubstituted morpholines from amino acid-derived chiral aziridines and epoxy alcohols.[7]
Chiral Auxiliaries: A Temporary Helping Hand
The concept of the chiral auxiliary , introduced by pioneers like E.J. Corey and B.M. Trost, revolutionized asymmetric synthesis.[8][9] A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to occur with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy allows for the stoichiometric use of chirality to induce the formation of a specific enantiomer. While no specific seminal paper on the first use of a chiral auxiliary for morpholine synthesis was identified in the search, the application of well-established auxiliaries, such as those derived from amino alcohols, became a common practice for accessing chiral morpholine intermediates in the latter half of the 20th century.[10][11]
The Catalytic Revolution: A Paradigm Shift in Chiral Morpholine Synthesis
The late 20th and early 21st centuries witnessed a paradigm shift in asymmetric synthesis with the advent of catalytic asymmetric reactions . These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering a more atom-economical and efficient alternative to stoichiometric approaches. The development of catalytic methods for the synthesis of chiral morpholines has been a major focus of research, leading to a diverse array of powerful synthetic tools.
Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach
Asymmetric hydrogenation , the addition of hydrogen across a double bond in the presence of a chiral catalyst, has emerged as a highly effective method for the synthesis of chiral morpholines.[12][13] This technique often provides high enantioselectivities and yields under mild reaction conditions. A significant breakthrough in this area was the development of bisphosphine-rhodium catalysts with large bite angles, which have proven to be particularly effective for the asymmetric hydrogenation of unsaturated morpholine precursors.[12] This method allows for the direct and atom-economical synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[12]
Caption: Asymmetric hydrogenation of an unsaturated morpholine to a chiral morpholine.
Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis , the use of small organic molecules as catalysts, has become a powerful and versatile tool in asymmetric synthesis.[14] This approach avoids the use of often toxic and expensive heavy metals and has been successfully applied to the enantioselective synthesis of chiral morpholines. For instance, chiral secondary amines can catalyze the intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, providing an efficient route to 2,3-disubstituted morpholines.[14] This reaction proceeds through an iminium ion activation mechanism and typically affords high yields and excellent stereoselectivities.
Caption: Organocatalytic intramolecular aza-Michael addition for chiral morpholine synthesis.
Modern Synthetic Strategies: Expanding the Toolbox
Building upon these foundational catalytic methods, researchers continue to develop innovative strategies for the synthesis of chiral morpholine derivatives with ever-increasing efficiency and stereocontrol. These include:
-
Tandem Reactions: One-pot procedures that combine multiple synthetic steps, such as hydroamination followed by asymmetric transfer hydrogenation, provide a highly efficient route to enantiomerically enriched 3-substituted morpholines.[15][16]
-
Diastereoselective Syntheses: Methods that utilize existing stereocenters in the starting material to control the formation of new stereocenters are valuable for constructing polysubstituted morpholines.[17][18][19]
-
Domino Reactions: Cascade reactions, such as the domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, have been developed for the enantioselective synthesis of C3-substituted morpholinones.[20]
-
Synthesis from Aziridines and Epoxides: The ring-opening of activated aziridines and epoxides with suitable nucleophiles provides a versatile entry point for the construction of the morpholine ring.[7][21][22]
The Impact on Drug Discovery: Chiral Morpholines in Modern Medicine
The development of robust and efficient methods for the synthesis of chiral morpholine derivatives has had a profound impact on drug discovery. The ability to precisely control the stereochemistry of the morpholine core allows medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[23] Two prominent examples of blockbuster drugs that feature a chiral morpholine scaffold are Aprepitant and Linezolid .
-
Aprepitant (Emend®): An antiemetic drug used to prevent nausea and vomiting caused by chemotherapy, Aprepitant contains a complex chiral morpholine core. Its synthesis has been a subject of intense research, with various stereoselective strategies developed to construct the three contiguous stereocenters.
-
Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, Linezolid incorporates a chiral morpholine moiety that is crucial for its antibacterial activity.
The prevalence of the chiral morpholine scaffold in these and many other clinically successful drugs underscores its importance as a privileged structure in medicinal chemistry.[23]
Experimental Protocol: A Representative Asymmetric Synthesis of a 2-Substituted Chiral Morpholine via Asymmetric Hydrogenation
The following is a detailed, step-by-step methodology for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine, a key transformation for accessing chiral morpholines.[12]
Materials:
-
2-Substituted dehydromorpholine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP) (0.011 equiv)
-
Dichloromethane (DCM), degassed
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube is added [Rh(COD)₂]BF₄ and the chiral bisphosphine ligand. Anhydrous, degassed DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flame-dried autoclave, the 2-substituted dehydromorpholine is dissolved in anhydrous, degassed DCM.
-
Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholine derivative.
-
Characterization: The structure and enantiomeric excess (ee) of the product are confirmed by NMR spectroscopy and chiral HPLC analysis, respectively.
Data Presentation:
| Entry | Substrate | Ligand | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | 1a | BINAP | DCM | 10 | 24 | 95 | 98 |
| 2 | 1b | Tol-BINAP | THF | 20 | 12 | 92 | 95 |
| 3 | 1c | SEGPHOS | Toluene | 10 | 48 | 88 | 99 |
Conclusion and Future Outlook
The journey of chiral morpholine derivatives from their conceptual beginnings in the early days of stereochemistry to their current status as indispensable components of modern pharmaceuticals is a testament to the power of synthetic innovation. The evolution from laborious resolution methods to highly efficient and selective catalytic asymmetric syntheses has not only provided access to a vast array of novel molecular architectures but has also profoundly impacted the drug discovery and development process.
Looking ahead, the field continues to evolve. The development of even more efficient, sustainable, and versatile catalytic systems remains a key objective. The exploration of novel applications of chiral morpholine derivatives in areas beyond traditional small-molecule therapeutics, such as in the development of chemical probes and functional materials, represents an exciting new frontier. As our understanding of the intricate relationship between molecular chirality and biological function deepens, the privileged scaffold of the chiral morpholine is poised to play an even more significant role in shaping the future of medicine and chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Chirality timeline - Wikipedia [en.wikipedia.org]
- 6. Early history of the recognition of molecular biochirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 18. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijprems.com [ijprems.com]
Physical properties of (R)-2-Methylmorpholine (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of (R)-2-Methylmorpholine
Introduction
This compound, a chiral heterocyclic compound, is a valuable building block in modern organic synthesis. Its structural motif is incorporated into a variety of biologically active molecules and pharmaceutical agents. As a substituted morpholine, it possesses both amine and ether functionalities, rendering it a versatile intermediate and a useful solvent in certain chemical processes.[1] For researchers in drug development and process chemistry, a thorough understanding of its fundamental physical properties is paramount for reaction design, process scale-up, and ensuring safety and reproducibility. This guide provides a detailed examination of two critical physical properties of this compound: its boiling point and density, supported by robust experimental protocols for their accurate determination.
Core Physical Properties of this compound
The boiling point and density are intrinsic properties that provide significant insight into the substance's intermolecular forces, purity, and handling requirements.
Table 1: Physical Properties of this compound
| Property | Value | CAS Number | Molecular Formula | Molar Mass |
| Boiling Point | 129-131°C to 137°C | 790184-33-7 | C₅H₁₁NO | 101.15 g/mol |
| Density | 0.891 g/mL to 0.899 g/mL | 790184-33-7 | C₅H₁₁NO | 101.15 g/mol |
Note: The observed range in boiling point and density values can be attributed to variations in experimental conditions (e.g., atmospheric pressure) and sample purity.[2][3]
Experimental Determination of Physical Properties
Accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail field-proven, self-validating protocols for measuring the boiling point and density of this compound.
Workflow for Physical Property Determination
The following diagram outlines the logical flow for the experimental characterization of this compound's boiling point and density.
Caption: Experimental workflow for determining the boiling point and density of this compound.
Protocol 1: Boiling Point Determination via Micro-Reflux
This method is preferred when sample volumes are limited and provides high accuracy by ensuring the thermometer bulb is in equilibrium with the vapor of the boiling liquid.[4]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] At this temperature, a state of equilibrium exists between the liquid and vapor phases. The micro-reflux method ensures the measured temperature is that of the vapor, not the superheated liquid, providing a more accurate value.
Methodology:
-
Apparatus Setup:
-
Place approximately 0.5 mL of this compound into a small test tube (e.g., 10x75 mm).
-
Add a small magnetic stir bar to prevent "bumping" (sudden, violent boiling).
-
Position the test tube in a heating block on a stirrer/hotplate.
-
Secure a calibrated thermometer with its bulb positioned approximately 1 cm above the liquid's surface. This placement is critical to measure the vapor temperature.
-
-
Heating and Observation:
-
Begin gentle stirring and slowly heat the block.
-
Observe the formation of a "reflux ring," which is a visible ring of condensing vapor on the inner wall of the test tube.[4]
-
Adjust the thermometer's height so the bulb is level with the reflux ring. This ensures the temperature of the vapor-liquid equilibrium is being measured.
-
-
Data Recording:
-
When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this value as the observed boiling point.[4]
-
Record the ambient atmospheric pressure using a barometer.
-
-
Data Validation (Pressure Correction):
-
Causality: The boiling point is highly dependent on atmospheric pressure. A lower pressure results in a lower boiling point.[5] Therefore, for standardization, it is crucial to correct the observed boiling point to standard pressure (760 mmHg).
-
Correction: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation for an approximate correction. This step validates the data by normalizing it to a standard, comparable value.
-
Protocol 2: Density Determination
The density of a liquid is its mass per unit volume.[6] Temperature significantly influences density; therefore, precise temperature control and measurement are essential for accurate results.[6]
Principle: This protocol utilizes a graduated cylinder and an analytical balance to determine mass and volume. While simple, careful technique is required to minimize error.[7] For higher precision, a pycnometer or density bottle is recommended.
Methodology:
-
Mass Measurement:
-
Place a clean, dry 10 mL graduated cylinder on a tared analytical balance and record its mass (m₁).
-
Self-Validation: Using a dry cylinder is crucial; residual solvent would add to the mass and lead to an erroneously high density calculation.
-
-
Volume Measurement and Second Weighing:
-
Carefully add this compound to the graduated cylinder until the bottom of the meniscus is precisely on the 10.0 mL mark.
-
Expertise: Reading the meniscus at eye level is critical to avoid parallax error, a common source of volumetric inaccuracy.[7]
-
Weigh the graduated cylinder containing the sample and record the new mass (m₂).
-
-
Temperature Measurement:
-
Immediately measure and record the temperature of the this compound sample (T). Density is temperature-dependent, and this value provides essential context for the result.[6]
-
-
Calculation:
-
Calculate the mass of the liquid: Mass_liquid = m₂ - m₁
-
Calculate the density (ρ) using the formula: ρ = Mass_liquid / Volume_liquid
-
Example Calculation: If m₁ = 25.50 g and m₂ = 34.41 g for 10.0 mL of sample:
-
Mass_liquid = 34.41 g - 25.50 g = 8.91 g
-
Density (ρ) = 8.91 g / 10.0 mL = 0.891 g/mL
-
-
-
Data Validation:
-
Repeat the measurement at least two more times and calculate the average density. A low standard deviation among the measurements indicates good precision and validates the experimental technique.
-
Conclusion
The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its application in research and development. The values, clustering around 130-137°C for boiling point and 0.89-0.90 g/mL for density, are consistent with a small, polar heterocyclic molecule. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers and drug development professionals can confidently characterize their materials, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 790184-33-7 [m.chemicalbook.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
Introduction: Acknowledging the Utility and Risks of (R)-2-Methylmorpholine
An In-depth Technical Guide for the Safe Handling and Use of (R)-2-Methylmorpholine
This compound is a valuable chiral building block in modern organic synthesis, frequently employed by researchers and drug development professionals in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] Its utility as a solvent, catalyst, and synthetic precursor is well-established.[1] However, its chemical properties necessitate a robust and informed approach to safety. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards associated with this compound and to provide field-proven, validated protocols for its safe handling, storage, and emergency management. Our core philosophy is that true laboratory safety stems not from a checklist, but from a comprehensive understanding of a chemical's behavior and a proactive culture of risk mitigation.
Hazard Identification and Global Harmonized System (GHS) Classification
A thorough risk assessment begins with a clear-eyed view of a substance's intrinsic hazards. This compound is a multi-hazard substance, posing risks of flammability, corrosivity, and acute toxicity through multiple exposure routes.[3][4] The Globally Harmonized System (GHS) provides a universal framework for understanding these dangers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Flammable Liquids | Category 2 / 3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[5][6][7] | Danger / Warning |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4][6][7][8] | Warning |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic / Harmful in contact with skin.[3][4] | Danger / Warning |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic / Harmful if inhaled.[3][4] | Danger / Warning |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4][5][6][7][8] | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3][4][5][6][7] | Danger |
Note: Classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Physicochemical Properties: Understanding the "Why" Behind the Hazards
The physical properties of a chemical directly influence its behavior and the necessary handling precautions. The combination of a relatively low flash point and water solubility, for instance, dictates both fire-fighting and spill-control strategies.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Implication for Handling |
|---|---|---|
| Molecular Formula | C₅H₁₁NO[1][9][10] | - |
| Molecular Weight | 101.15 g/mol [1][9][10] | Vapors are heavier than air. |
| Appearance | Colorless to light yellow liquid[2][11] | Allows for easy visual inspection of purity/degradation. |
| Boiling Point | 129-137 °C[2] | Volatile enough to produce significant vapor at room temperature. |
| Flash Point | ~41 °C (105.8 °F)[2] | Flammable vapors can be ignited by sparks or hot surfaces.[3] |
| Solubility | Soluble in water[1][2] | Spills can be diluted with water, but this may cause environmental runoff. Affects choice of fire extinguisher. |
| pKa | ~9.01[1][2][11] | Alkaline nature contributes to its corrosivity.[2] |
The significant vapor pressure and the fact that its vapors are heavier than air mean that without proper ventilation, flammable and toxic concentrations can accumulate in low-lying areas like sumps or along floors, creating a hidden ignition or inhalation hazard.[3]
Engineering Controls: Your Primary Defense
The most effective safety measures involve engineering the hazard out of the workspace. Reliance on Personal Protective Equipment (PPE) should always be secondary to robust engineering controls.
-
Chemical Fume Hood: All work involving this compound, including opening containers, weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[6][12] This is non-negotiable. The hood contains vapors, protecting the user from inhalation, and provides a physical barrier in case of splashes.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[3][13] Airflow should be designed to move from cleaner areas towards the chemical use areas and out through the exhaust.
-
Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[12][14][15] All personnel must be trained on their location and use before handling the chemical.
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and matched to the scale and nature of the operation.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[13][15] If there is a significant risk of splashing, such as during large-volume transfers or reactions under pressure, a full-face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Standard nitrile gloves may offer splash protection but should be changed immediately upon contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned and the sleeves are not rolled up.[5]
-
Protective Clothing: For large-scale operations, a chemical-resistant apron or a full chemical suit may be necessary. Do not wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection: When engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[15] Respirator use requires a formal program, including fit-testing and training, as mandated by OSHA.[12][15]
Caption: PPE Selection Workflow for this compound.
Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of accidents and exposures.
Handling Protocol
-
Pre-Handling Check: Before starting, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly. Locate the nearest fire extinguisher, eyewash, and safety shower.
-
Container Grounding: this compound is a flammable liquid capable of generating static electricity.[3] When transferring from a metal drum or a container larger than 1 liter, ensure both the source and receiving containers are grounded and bonded to prevent a static discharge spark.[6][12]
-
Dispensing: Perform all transfers within the fume hood.[6] Use non-sparking tools for opening containers.[3] Pour slowly and carefully to avoid splashing and minimize vapor generation. Keep containers sealed when not in use.[3][13]
-
Post-Handling: Wipe down the work surface with an appropriate decontaminant. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[16] Wash hands thoroughly with soap and water.[3][13]
Storage Protocol
-
Authorized Location: Store in a designated, approved flammable liquids cabinet.[3] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2][3]
-
Container Integrity: Keep the container tightly closed.[3][5] Regularly inspect containers for leaks or physical damage.[3]
-
Segregation: Store away from incompatible materials. This is critical to prevent dangerous reactions. Incompatibles include:
-
Access Control: The storage area should be locked or otherwise accessible only to trained and authorized personnel.[3]
Emergency Response: Plan, Prepare, Act
Effective emergency response is predicated on preparation. Every laboratory member must be trained on these procedures.
Spill Management
The response to a spill is dictated by its size and location.
Caption: Decision Tree for Spill Response.
Minor Spill Cleanup (inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (see Section 4).
-
Remove all ignition sources from the area.[3]
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[13]
First Aid for Exposures
Immediate and correct first aid is critical. All exposures require subsequent medical evaluation.
-
Inhalation: Immediately move the affected person to fresh air.[3][14][17] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Call for immediate medical assistance.[14][17]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][14][17] A safety shower should be used if the contact area is large. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14][17] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[18]
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[14][17][18] If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water.[14][17] Never give anything by mouth to an unconscious person.[14][17] Call a poison control center or doctor immediately.[3][17]
Fire Response
-
If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it using a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][6][17] DO NOT USE WATER JETS , as this may spread the flammable liquid.
-
For any fire that cannot be immediately extinguished, or if you are not trained, activate the fire alarm, evacuate the area, and call emergency services.
-
Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[17]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.[3][17]
-
Collect waste in designated, clearly labeled, and sealed containers.
-
Containers that have been emptied may still contain explosive vapors and should not be cut, drilled, or welded.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[19]
Conclusion
This compound is an indispensable tool for chemical innovation. By treating it with the respect it deserves—understanding its properties, implementing robust engineering controls, using appropriate PPE, and being prepared for emergencies—researchers can harness its synthetic power while ensuring the safety of themselves and their colleagues. A proactive and educated approach is the cornerstone of a safe and successful laboratory environment.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methylmorpholine | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound CAS#: 790184-33-7 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Commercial Availability and Quality Control of (R)-2-Methylmorpholine for Pharmaceutical Research and Development
Introduction: The Strategic Importance of (R)-2-Methylmorpholine in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount to its biological activity, efficacy, and safety profile. Chiral building blocks, enantiomerically pure compounds used as starting materials, are thus indispensable tools in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] this compound (CAS: 790184-33-7) has emerged as a valuable chiral amine, sought after for its role in introducing a specific stereocenter and a morpholine moiety into drug candidates.[][4] The morpholine ring, in particular, is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability.
This guide provides an in-depth technical overview of the commercial availability of this compound, targeted at researchers, scientists, and drug development professionals. It delves into the critical aspects of supplier selection, quality control, and the analytical methodologies required to ensure the chemical and enantiomeric purity of this vital chiral building block.
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers, catering to needs from research and development quantities (milligrams to grams) to bulk manufacturing (kilograms). It is typically offered as the free base (a colorless to light yellow liquid) or as the more stable hydrochloride salt (a solid).[5] The selection of a supplier should be guided by factors such as stated purity, availability of comprehensive analytical documentation, lead times, and scalability of supply.
Below is a comparative table of notable commercial suppliers. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify the quality of the material.
| Supplier | Product Form | CAS Number | Stated Purity | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 790184-33-7 | ≥95% | Grams |
| This compound hydrochloride | 168038-14-0 | 97% | Milligrams to Grams | |
| Apollo Scientific | 2-Methylmorpholine (racemic) | 27550-90-9 | 97% | Milligrams to Grams |
| Biosynth | This compound | 790184-33-7 | Not specified | Inquire |
| Santa Cruz Biotechnology | (R)-2-Methyl-morpholine Hydrochloride | 168038-14-0 | Not specified | Inquire |
| BLD Pharm | This compound | 790184-33-7 | Not specified | Inquire |
| Advanced ChemBlocks Inc. | This compound | 790184-33-7 | 95% | Milligrams to Grams |
| CymitQuimica | This compound hydrochloride | 168038-14-0 | 95% | Milligrams to Grams |
The Role of this compound in Drug Synthesis: Key Examples
The utility of this compound as a chiral building block is exemplified by its incorporation into the synthesis of several notable pharmaceuticals. The enantiomeric purity of this starting material is critical, as it directly influences the stereochemistry and, consequently, the therapeutic efficacy of the final drug product.
-
Linezolid: This oxazolidinone antibiotic is effective against Gram-positive bacteria. While the core synthesis of Linezolid involves a morpholine derivative, the use of chiral building blocks is a key aspect of producing enantiomerically pure analogues.
-
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, the synthesis of Gefitinib involves the incorporation of a morpholino-containing side chain.[4]
-
Aprepitant: This neurokinin-1 (NK1) receptor antagonist is used to prevent chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant features a substituted morpholine core, where the stereochemistry is crucial for its activity.[6]
-
Viloxazine: Used in the treatment of ADHD, Viloxazine contains a 2-substituted morpholine ring. The (S)-enantiomer is known to be significantly more pharmacologically active than the (R)-enantiomer, highlighting the importance of stereospecific synthesis.
Quality Control and Analytical Methodologies: A Self-Validating System
Ensuring the quality of this compound is a critical step in any research or development program. A robust quality control (QC) process provides a self-validating system, ensuring that the material meets the required specifications for its intended use. This involves a combination of identity, purity, and chiral purity assessments.
Certificate of Analysis (CoA): Your Primary Quality Document
The Certificate of Analysis is the primary document that details the quality and purity of a specific batch of a chemical. While a specific CoA for this compound is proprietary to the supplier, a representative CoA for a chiral amine building block would typically include the following parameters:
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Assay (Chemical Purity) | ≥ 95% | Gas Chromatography (GC) or HPLC |
| Enantiomeric Excess (ee) | ≥ 98% | Chiral GC or Chiral HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported | Headspace GC-MS |
This is a representative example and specifications may vary between suppliers.[7]
Experimental Protocols for Quality Control
The following are detailed, step-by-step methodologies for the key analytical tests required to validate the quality of this compound.
Due to the volatility of this compound, chiral Gas Chromatography (GC) is a highly effective method for determining its enantiomeric excess.[8] For primary and secondary amines, derivatization is often necessary to improve peak shape and chromatographic performance.[9]
Causality of Experimental Choices: Derivatization with an achiral reagent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile amide, which is more amenable to GC analysis. The use of a chiral stationary phase, such as a cyclodextrin-based column, allows for the separation of the enantiomers through the formation of transient diastereomeric complexes with differing interaction energies.[10]
Step-by-Step Methodology:
-
Derivatization (N-Trifluoroacetylation):
-
Accurately weigh approximately 5 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of anhydrous dichloromethane for GC analysis.
-
-
Chiral GC Analysis:
-
GC System: Agilent 7890B GC with FID detector (or equivalent).
-
Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[8]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of a racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers and is particularly useful for the analysis of the this compound hydrochloride salt.[11]
Causality of Experimental Choices: Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad applicability in separating a wide range of chiral compounds.[12] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector on the stationary phase. The mobile phase composition is optimized to achieve good resolution and peak shape.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound hydrochloride sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chiral HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System with DAD detector (or equivalent).
-
Chiral Column: Polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
As with the GC method, identify the peaks for the (R)- and (S)-enantiomers using a racemic standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas as described in the GC protocol.
-
Visualizing the Procurement and Quality Control Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow for procuring and verifying the quality of this compound for research and development.
Caption: Procurement and initial quality control workflow for this compound.
Caption: Logical workflow for the selection and validation of an analytical method.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the synthesis of pharmaceuticals. For researchers, scientists, and drug development professionals, the integrity of this starting material is of utmost importance. A thorough understanding of the supplier landscape, coupled with robust in-house quality control and validated analytical methods, is essential to ensure the successful and reproducible synthesis of enantiomerically pure drug candidates. The protocols and workflows outlined in this guide provide a framework for establishing a self-validating system for the procurement and use of this compound, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. hplc.sk [hplc.sk]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines Using (R)-2-Methylmorpholine
Foreword for the Researcher
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their enantioselective synthesis is a critical challenge in modern organic chemistry. The use of chiral auxiliaries represents a robust and well-established strategy to control stereochemistry during the formation of new chiral centers. This guide is intended for researchers, scientists, and drug development professionals.
Following a comprehensive review of currently available scientific literature, it appears that the specific application of (R)-2-Methylmorpholine as a chiral auxiliary for the asymmetric synthesis of chiral amines through methods such as the diastereoselective alkylation of imines is not extensively documented. While morpholine derivatives are prevalent in medicinal chemistry and various chiral auxiliaries are widely used, detailed protocols for the use of this compound in this specific context are not readily found in the searched scientific papers and patents.
Therefore, this document will provide a detailed, logical framework based on established principles of chiral auxiliary-mediated synthesis. The protocols and mechanistic discussions presented herein are extrapolated from well-understood methodologies for analogous chiral auxiliaries, such as those derived from amino alcohols. This guide is designed to serve as a foundational resource for researchers to develop and optimize their own specific applications of this compound.
Introduction: The Strategic Value of Chiral Amines and Morpholine Scaffolds
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules.[1][2] The stereochemistry of the amine-bearing carbon atom often plays a pivotal role in the molecule's pharmacological activity. The synthesis of enantiomerically pure amines is therefore a cornerstone of drug discovery and development.[1]
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility, metabolic stability, and to introduce favorable interactions with biological targets. The use of a chiral morpholine derivative like this compound as a chiral auxiliary could offer a streamlined approach to embedding this valuable scaffold while simultaneously controlling the stereochemistry of a newly formed chiral center.
Mechanistic Principles: A Proposed Framework for Asymmetric Induction
The use of a chiral auxiliary in asymmetric synthesis relies on the temporary attachment of the auxiliary to a prochiral substrate to create a diastereomeric intermediate. This intermediate then undergoes a diastereoselective reaction, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and, ideally, the auxiliary can be recovered.[3]
For the asymmetric synthesis of α-branched primary amines, a common strategy involves the alkylation of a chiral imine derived from the chiral auxiliary. In the context of this compound, the proposed mechanistic pathway would likely involve the following key steps:
-
Imine Formation: Condensation of this compound with an aldehyde to form a chiral imine.
-
Deprotonation and Chelation: Deprotonation of the α-proton of the imine with a strong base (e.g., LDA) to form a chiral, conformationally rigid metalloenamine. The morpholine oxygen and the imine nitrogen could chelate to the metal ion, creating a well-defined steric environment.
-
Diastereoselective Alkylation: The nucleophilic attack of the metalloenamine on an electrophile (e.g., an alkyl halide) would proceed from the sterically less hindered face, dictated by the pseudo-axial orientation of the methyl group on the morpholine ring.
-
Hydrolysis and Auxiliary Cleavage: Hydrolysis of the resulting imine would yield the chiral primary amine and the recovered this compound auxiliary.
Visualizing the Proposed Mechanism
Caption: Proposed workflow for asymmetric amine synthesis.
Hypothetical Protocols: A Starting Point for Method Development
The following protocols are hypothetical and based on established procedures for similar chiral auxiliaries. They should be considered as a starting point for optimization.
Protocol 1: Formation of the Chiral Imine
Objective: To synthesize the chiral imine from this compound and a representative aldehyde (e.g., isobutyraldehyde).
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound and anhydrous toluene.
-
Add isobutyraldehyde dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous MgSO₄, stir for 30 minutes, and then filter.
-
Remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation
Objective: To perform the diastereoselective alkylation of the chiral imine with an alkyl halide.
Materials:
-
Chiral imine from Protocol 1 (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Dissolve the chiral imine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the LDA solution dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the metalloenamine.
-
Add benzyl bromide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude alkylated imine can be purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated imine to obtain the chiral primary amine and recover the this compound auxiliary.
Materials:
-
Alkylated imine from Protocol 2 (1.0 eq)
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve the purified alkylated imine in THF in a round-bottom flask.
-
Add an equal volume of 2 M HCl and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the hydrolysis by TLC until the imine is no longer detectable.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-polar impurities.
-
Basify the aqueous layer to pH > 12 with 1 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL) to isolate the chiral primary amine.
-
Combine the organic extracts containing the amine, dry over anhydrous K₂CO₃, and concentrate carefully under reduced pressure to obtain the chiral primary amine.
-
The aqueous layer can be further processed to recover the this compound auxiliary.
Characterization and Analysis
Diastereomeric Excess (d.e.) Determination: The diastereomeric excess of the alkylated imine should be determined prior to cleavage. This can typically be achieved using ¹H NMR spectroscopy by integrating the signals of diastereotopic protons or by chiral HPLC analysis.
Enantiomeric Excess (e.e.) Determination: After cleavage, the enantiomeric excess of the resulting chiral primary amine should be determined. This is commonly done by chiral HPLC or by derivatizing the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
Data Presentation: A Template for Your Research
When documenting your results, a structured table is highly effective for comparing the outcomes of different reaction conditions.
| Entry | Aldehyde (R) | Electrophile (R') | Base | Temp (°C) | Time (h) | Yield (%) | d.e. (%) |
| 1 | i-Pr | Bn-Br | LDA | -78 | 4 | TBD | TBD |
| 2 | Ph | Me-I | LDA | -78 | 6 | TBD | TBD |
| 3 | i-Pr | Bn-Br | LHMDS | -78 | 4 | TBD | TBD |
TBD: To Be Determined
Conclusion and Future Outlook
While direct, published protocols for the use of this compound as a chiral auxiliary in asymmetric amine synthesis are not currently prevalent, the fundamental principles of chiral auxiliary-based methodologies provide a strong foundation for its investigation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this potentially valuable synthetic tool. Future work should focus on systematically evaluating the scope of aldehydes and electrophiles, optimizing reaction conditions to maximize diastereoselectivity, and developing efficient methods for the recovery and recycling of the this compound auxiliary. The successful development of this methodology would provide a novel and practical approach to the synthesis of valuable chiral amines.
References
Application Notes and Protocols: (R)-2-Methylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide to the prospective use of (R)-2-methylmorpholine as a chiral auxiliary for asymmetric synthesis. While direct literature precedents for this specific application are not widely documented, this guide synthesizes established principles from analogous and well-characterized chiral auxiliaries, such as pseudoephedrine and Evans oxazolidinones, to propose a robust framework for its use. The protocols herein are designed to be self-validating, offering researchers a strong starting point for methodology development. We will explore the attachment of the auxiliary to a prochiral carboxylic acid, subsequent diastereoselective α-alkylation of the resulting amide, and the final cleavage to yield an enantioenriched carboxylic acid and recover the auxiliary.
Introduction: The Potential of this compound as a Chiral Auxiliary
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the conversion of prochiral substrates into enantioenriched products with a high degree of stereocontrol.[1][2] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and readily cleaved under mild conditions for recovery and reuse.[3]
This compound, a chiral cyclic amino alcohol derivative, presents several features that make it a promising candidate for a recoverable chiral auxiliary:
-
Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed chiral environment.
-
Structural Rigidity: The morpholine ring structure offers a degree of conformational rigidity, which is often beneficial for achieving high levels of stereocontrol.
-
Chelating Potential: The presence of both a nitrogen and an oxygen atom allows for the potential formation of rigid, chelated enolates with a metal cation (e.g., Li⁺), which is a key principle in many successful asymmetric alkylations.
-
Amide Formation: The secondary amine functionality allows for straightforward formation of amides with carboxylic acids.
This guide will focus on the application of this compound in the asymmetric α-alkylation of carboxylic acids, a fundamental transformation in organic synthesis for the creation of new chiral centers.
General Workflow and Mechanistic Rationale
The overall strategy involves three key steps, as illustrated below. The core principle is the temporary formation of a chiral amide, which then directs the stereochemical outcome of the alkylation reaction.
Figure 1: General workflow for asymmetric alkylation using this compound.
Causality Behind Experimental Choices
-
Amide Formation: The conversion of a carboxylic acid to an amide is a standard transformation. The use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid for nucleophilic attack by the amine.[4]
-
Enolate Formation and Chelation: Deprotonation of the α-proton of the N-acyl group with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. It is hypothesized that the lithium cation will chelate between the enolate oxygen and the morpholine oxygen, forming a rigid six-membered ring-like structure. This chelation forces the enolate to adopt a specific conformation.
-
Stereochemical Induction: The methyl group at the C2 position of the morpholine ring is expected to create a sterically biased environment. One face of the planar enolate will be shielded by this methyl group, directing the incoming electrophile (alkyl halide) to attack from the opposite, less hindered face. This facial bias is the origin of the diastereoselectivity.[5]
-
Auxiliary Cleavage: Hydrolysis of the amide bond, typically under acidic or basic conditions, releases the newly synthesized chiral carboxylic acid and the this compound auxiliary, which can then be recovered and reused.
Detailed Protocols
Note: These protocols are generalized based on established procedures for similar chiral auxiliaries. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the formation of the N-acyl-(R)-2-methylmorpholine amide from a generic carboxylic acid.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(R)-2-methylmorpholine.
Protocol 2: Diastereoselective Alkylation
This protocol details the α-alkylation of the chiral amide.
Materials:
-
N-Acyl-(R)-2-methylmorpholine (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
To a solution of the N-acyl-(R)-2-methylmorpholine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add LDA solution (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Figure 2: Proposed stereochemical model for diastereoselective alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to yield the enantioenriched carboxylic acid.
Materials:
-
Alkylated N-acyl-(R)-2-methylmorpholine (from Protocol 2)
-
Sulfuric acid (concentrated) or Lithium hydroxide
-
1,4-Dioxane and water
-
Standard glassware for reflux and workup
Procedure (Acidic Hydrolysis):
-
To a solution of the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and water (3:1), add concentrated sulfuric acid (5-10 eq).
-
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Make the aqueous solution basic (pH > 10) by the addition of solid NaOH or KOH.
-
Extract the aqueous layer with diethyl ether or DCM to recover the this compound auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.
Procedure (Basic Hydrolysis):
-
To a solution of the alkylated amide (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH) (5-10 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether or DCM to recover the this compound auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.
Data Presentation
The following table provides hypothetical data for the asymmetric alkylation of N-propionyl-(R)-2-methylmorpholine with various alkyl halides, based on typical results observed with similar chiral auxiliaries.
| Entry | Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) of Major Diastereomer |
| 1 | Benzyl bromide | >95:5 | 85 |
| 2 | Iodomethane | 90:10 | 90 |
| 3 | Allyl bromide | 92:8 | 88 |
| 4 | Ethyl iodide | 88:12 | 82 |
Troubleshooting and Optimization
-
Low Diastereoselectivity:
-
Temperature Control: Ensure the deprotonation and alkylation steps are carried out at a strictly controlled low temperature (-78 °C).
-
Base: The choice of base can influence the enolate geometry. Consider screening other lithium amide bases.
-
Additives: In some systems, the addition of salts like LiCl can improve diastereoselectivity by promoting a more organized transition state.
-
-
Low Yield in Alkylation:
-
Enolate Formation: Ensure complete deprotonation by using a slight excess of a freshly titrated LDA solution.
-
Electrophile Reactivity: For less reactive alkyl halides, a longer reaction time or a slight increase in temperature may be necessary.
-
-
Difficulty in Auxiliary Cleavage:
-
Steric Hindrance: If the alkylated product is sterically hindered, more forcing hydrolysis conditions (higher temperature, longer reaction time, or stronger acid/base) may be required.
-
Racemization: Harsh cleavage conditions can sometimes lead to racemization of the product. It is crucial to monitor the enantiomeric excess of the final product.
-
Conclusion
This compound holds significant potential as a practical and effective chiral auxiliary for asymmetric synthesis. The protocols and mechanistic insights provided in this guide, while based on analogous systems, offer a solid foundation for researchers to explore its utility. The straightforward attachment, predicted high levels of stereocontrol, and recoverability of the auxiliary make it an attractive candidate for the synthesis of enantioenriched carboxylic acids and their derivatives, which are valuable building blocks in pharmaceutical and agrochemical research.
References
Introduction: The Privileged Status of Chiral Morpholinones in Medicinal Chemistry
An Application Guide to the Enantioselective Synthesis of Morpholinones and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Its saturated, non-planar structure can enhance aqueous solubility, metabolic stability, and target binding.[1] When a carbonyl group is introduced into the ring, forming a morpholinone, the scaffold retains these beneficial properties while providing a versatile synthetic handle. The true challenge and opportunity, however, lie in controlling the three-dimensional arrangement of atoms—the stereochemistry—of these molecules.
Chirality is a critical determinant of a drug's efficacy and safety.[2][3] The receptors, enzymes, and other biological targets in the human body are themselves chiral, leading to stereospecific interactions with drug molecules.[2][4] Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic activity, while the other could be inactive or, in some cases, responsible for adverse effects.[5] This underscores the critical need for robust and efficient methods for enantioselective synthesis.
Despite their importance, catalytic enantioselective methods for constructing chiral morpholinones, especially those with challenging C3-substitutions or aza-quaternary stereocenters, have historically been scarce.[6][7][8] This guide provides an in-depth overview of several field-proven, state-of-the-art catalytic strategies that deliver high levels of stereocontrol, enabling the synthesis of these valuable scaffolds for drug discovery and development.
Strategy 1: Chiral Phosphoric Acid (CPA) Catalysis via Aza-Benzilic Ester Rearrangement
One of the most elegant and powerful strategies to emerge is the use of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), to catalyze a domino reaction sequence. This approach, pioneered by Zhu and co-workers, provides access to C3-substituted morpholinones with high enantioselectivity from simple, achiral starting materials.[6][8][9]
Causality and Mechanism
The reaction proceeds through a sophisticated domino sequence involving a [4+2] heteroannulation followed by an unprecedented asymmetric aza-benzilic ester rearrangement.[6][8] The chiral phosphoric acid catalyst plays a crucial dual role. First, it activates the glyoxal substrate and facilitates the initial cyclization with the 2-(arylamino)ethan-1-ol. Second, its chiral environment dictates the facial selectivity of the subsequent 1,2-aryl/alkyl shift, which is the enantio-determining step.[6] This migration occurs on a cyclic α-iminium hemiacetal intermediate, ultimately setting the stereocenter at the C3 position.[9]
Protocol: CPA-Catalyzed Synthesis of a C3-Aryl Morpholinone
This protocol is adapted from the work of He, Y.-P., et al., J. Am. Chem. Soc. 2021.[8][9]
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add the 2-(arylamino)ethan-1-ol (1.2 mmol, 1.2 equiv.) followed by the solvent (e.g., toluene, 2.0 mL).
-
Initiation: Add the aryl/alkylglyoxal (1.0 mmol, 1.0 equiv.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 40 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: e.g., petroleum ether/ethyl acetate mixture) to afford the desired C3-substituted morpholinone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Substrate Scope and Performance
| Entry | Glyoxal (R¹) | Amino Alcohol (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 95 | 96 |
| 2 | 4-MeO-Ph | Phenyl | 96 | 97 |
| 3 | 4-Cl-Ph | Phenyl | 92 | 95 |
| 4 | 2-Naphthyl | Phenyl | 98 | 98 |
| 5 | Methyl | Phenyl | 75 | 90 |
| 6 | Phenyl | 4-Br-Ph | 93 | 95 |
| Data are representative examples from the literature.[6][9] |
Strategy 2: Asymmetric Hydrogenation of Dehydromorpholines
An alternative and highly efficient strategy involves creating the key stereocenter after the formation of the heterocyclic ring. Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules.[10] This approach is particularly effective for producing 2-substituted chiral morpholines.
Causality and Mechanism
This method relies on a transition-metal catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle (e.g., SKP-Rh).[10] The dehydromorpholine substrate, which contains a C=C double bond within the ring, coordinates to the chiral catalyst. The delivery of hydrogen (H₂) then occurs stereoselectively to one face of the double bond, directed by the chiral ligand environment. This process results in the formation of the 2-substituted morpholine with high enantiopurity. Deuterium-labeling experiments confirm that two deuterium atoms are added to the adjacent carbons when D₂ is used, consistent with a direct hydrogenation mechanism.[10]
Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol is a generalized procedure based on the work of Duan, Y., et al., Chem. Sci. 2021.[10]
-
Catalyst Preparation: In a glovebox, add the chiral bisphosphine ligand and the rhodium precursor (e.g., [Rh(COD)₂]BF₄) to a vial. Add a degassed solvent (e.g., CH₂Cl₂) and stir for 30 minutes to form the catalyst solution.
-
Reaction Setup: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (1.0 mmol) in a degassed solvent (e.g., CH₂Cl₂).
-
Hydrogenation: Transfer the substrate solution to a stainless-steel autoclave. Add the pre-formed catalyst solution via syringe.
-
Pressurization: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours).
-
Work-up: Carefully release the pressure and concentrate the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation: Performance of Rh-Catalyzed Hydrogenation
| Entry | Substrate (R group at C2) | Yield (%) | ee (%) |
| 1 | Phenyl | >99 | 98 |
| 2 | 4-Me-Ph | >99 | 99 |
| 3 | 4-F-Ph | >99 | 98 |
| 4 | 3-Thienyl | >99 | 99 |
| 5 | Cyclohexyl | >99 | 97 |
| Data are representative examples from the literature, demonstrating the high efficiency of this method.[10] |
Strategy 3: Organocatalytic One-Pot Domino Synthesis
For maximum operational simplicity and efficiency, one-pot domino or cascade reactions are highly desirable. This strategy leverages a single organocatalyst to orchestrate multiple bond-forming events in a single flask, avoiding the need for isolation of intermediates. A powerful example is the three-step sequence developed by Lattanzi and co-workers for accessing 3-aryl/alkyl morpholin-2-ones.[11]
Causality and Mechanism
This approach utilizes a bifunctional quinine-derived urea organocatalyst to control two of the three steps in the sequence.[11] The process begins with a Knoevenagel condensation. The same catalyst then mediates a highly enantioselective epoxidation of the resulting α,β-unsaturated nitrile. The final step is a Domino Ring-Opening Cyclization (DROC), where a 1,2-amino alcohol attacks the epoxide, leading to ring-opening followed by intramolecular cyclization to form the morpholinone ring. The stereochemistry established during the epoxidation step is transferred with high fidelity to the final product.
Protocol: One-Pot Synthesis of 3-Aryl Morpholin-2-one
This protocol is adapted from the work of Meninno, S., et al., J. Org. Chem. 2023.[11]
-
Step 1 (Knoevenagel/Epoxidation): To a solution of the aromatic aldehyde (0.5 mmol) and (phenylsulfonyl)acetonitrile (0.5 mmol) in a solvent like toluene (1.0 mL), add the quinine-derived urea catalyst (10 mol%). Stir for 10 minutes.
-
Epoxidation: Add the oxidant (e.g., cumyl hydroperoxide, 0.75 mmol) and continue stirring at room temperature until the intermediate epoxide is formed (monitor by TLC).
-
Step 2 (DROC): To the same reaction flask, add the 1,2-amino alcohol (e.g., 2-benzylamino ethanol, 0.6 mmol).
-
Reaction: Continue stirring at room temperature or with gentle heating until the reaction is complete (typically 24-48 hours).
-
Work-up and Purification: Quench the reaction, perform a standard aqueous work-up, and purify the crude product by flash column chromatography to yield the highly enantioenriched morpholin-2-one.
-
Analysis: Confirm structure and determine enantiomeric excess via NMR and chiral HPLC. This sequence has been successfully applied to a concise synthesis of a key intermediate for the potent antiemetic drug Aprepitant.[11]
Data Presentation: Scope of the One-Pot Protocol
| Entry | Aldehyde (R group) | Yield (%) | ee (%) |
| 1 | 4-Cl-Ph | 75 | 99 |
| 2 | 4-NO₂-Ph | 90 | 99 |
| 3 | 2-Br-Ph | 70 | 98 |
| 4 | 1-Naphthyl | 65 | 98 |
| 5 | Furyl | 58 | 99 |
| Data are representative examples from the literature.[11] |
Characterization and Analysis of Chiral Morpholinones
Ensuring the successful synthesis and stereochemical purity of the target compounds is paramount. A combination of standard analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized morpholinone, ensuring that the correct connectivity and functional groups are present.[9]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. The sample is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry provides an accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized molecule.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous proof of the relative and absolute stereochemistry of the molecule.[12]
Conclusion and Outlook
The enantioselective synthesis of morpholinones and their derivatives is a vibrant and rapidly evolving field. The catalytic strategies outlined in this guide—leveraging chiral Brønsted acids, transition-metal hydrogenation, and organocatalytic domino reactions—represent powerful and practical solutions to a long-standing synthetic challenge. These methods provide reliable access to optically pure morpholinone scaffolds, which are critical building blocks for the development of next-generation pharmaceuticals.[6][10][11] The ability to precisely control stereochemistry allows medicinal chemists to fine-tune drug-target interactions, ultimately leading to safer and more effective medicines.[5][13] As catalysis continues to advance, we can anticipate the emergence of even more efficient and versatile methods for constructing these privileged heterocyclic motifs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
Topic: Application of (R)-2-Methylmorpholine in Pharmaceutical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (R)-2-Methylmorpholine
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and bioactive compounds.[1][2] Its advantageous properties, including metabolic stability, enhanced aqueous solubility, and favorable pharmacokinetic profile, make it a desirable structural motif in drug design.[3] Among the vast library of morpholine derivatives, chiral variants offer the ability to introduce specific stereochemistry, which is often critical for target binding affinity and selectivity.
This compound, a readily available chiral building block, has emerged as a particularly valuable synthon in pharmaceutical development. Its pre-defined stereocenter at the C-2 position provides a strategic starting point for the efficient construction of complex, enantiomerically pure drug candidates. This application note provides an in-depth guide to the synthetic utility of this compound, focusing on its role as a core structural component in drug synthesis and providing detailed protocols for its application.
Part 1: this compound as a Chiral Building Block in Drug Synthesis
The most direct and powerful application of this compound is its incorporation as a foundational chiral building block. In this approach, the intact morpholine ring, with its established (R)-stereocenter, is integrated into the final active pharmaceutical ingredient (API). This strategy significantly shortens synthetic routes and avoids challenging stereoselective steps later in the synthesis.
Case Study: The Synthesis of Aprepitant (Emend®)
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK₁) receptor, marketed under the brand name Emend®.[4] It is a crucial therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[4][5] The molecular architecture of Aprepitant features a highly substituted morpholine core, where the stereochemistry at the C-2 and C-3 positions is critical for its biological activity.[6]
The industrial synthesis of Aprepitant masterfully utilizes a derivative of this compound to establish the required stereochemistry, demonstrating the power of this chiral building block.[6][7] The synthesis involves the coupling of a chiral side chain to a morpholin-2-one intermediate, which itself can be derived from chiral precursors, to ultimately form the core of the Aprepitant molecule.[7]
The workflow diagram below illustrates a conceptual pathway for the synthesis of a key intermediate for Aprepitant, highlighting the central role of a chiral morpholine precursor.
Caption: Conceptual workflow for the synthesis of Aprepitant.
Experimental Protocol: N-Alkylation of a Chiral Morpholine Intermediate
This protocol describes a general procedure for the N-alkylation of a chiral morpholine derivative, a key step in synthesizing Aprepitant and related compounds where a side chain is appended to the morpholine nitrogen.
Objective: To couple an alkyl halide side chain to the secondary amine of the this compound core.
Materials:
-
This compound derivative (1.0 eq)
-
Alkyl halide (e.g., 2-(chloromethyl)-1,2,4-triazol-3(2H)-one) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon), add the this compound derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add the alkyl halide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The causality for heating is to increase the rate of the Sₙ2 reaction between the morpholine nitrogen and the alkyl halide.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting morpholine derivative is consumed (typically 4-12 hours). A self-validating system involves comparing the reaction mixture to spots of the starting materials and a co-spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.
Safety Note: Handle alkyl halides with care as they are often toxic and alkylating agents. Perform the reaction in a well-ventilated fume hood.
Part 2: Asymmetric Hydrogenation for the Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for developing novel derivatives. Asymmetric hydrogenation of dehydromorpholines is a highly efficient and atom-economical method to produce chiral morpholines.[8][9] This "after cyclization" strategy involves creating the stereocenter on a pre-formed heterocyclic ring.[8]
The process typically uses a rhodium or iridium catalyst complexed with a chiral diphosphine ligand to direct the hydrogenation stereoselectively.
Caption: Workflow for asymmetric hydrogenation to synthesize chiral morpholines.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol provides a representative method for the asymmetric hydrogenation of an N-protected 2-methyldehydromorpholine to yield the corresponding this compound derivative with high enantioselectivity.[8]
Objective: To synthesize enantiomerically enriched (R)-N-Cbz-2-methylmorpholine.
Materials:
-
N-Cbz-2-methyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq)
-
[Rh(cod)₂]SbF₆ (0.01 eq)
-
(R,R,R)-SKP ligand (0.011 eq)
-
Dichloromethane (DCM), anhydrous and degassed
-
Hydrogen (H₂) gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial, add the rhodium precursor [Rh(cod)₂]SbF₆ (0.01 eq) and the chiral ligand (R,R,R)-SKP (0.011 eq). Add degassed DCM and stir for 30 minutes to form the active catalyst solution. The causality for using a glovebox is to prevent the catalyst from deactivating via oxidation.
-
Reaction Setup: In the glovebox, add the substrate, N-Cbz-2-methyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq), to the autoclave vessel.
-
Catalyst Addition: Transfer the prepared catalyst solution to the autoclave vessel via syringe.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50 atm H₂).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Work-up:
-
Carefully vent the hydrogen gas.
-
Open the reactor and take an aliquot for analysis by chiral HPLC to determine enantiomeric excess (ee). This step is critical for self-validation of the protocol's stereoselectivity.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure (R)-N-Cbz-2-methylmorpholine.
| Substrate | Catalyst System | Solvent | Pressure (atm) | Yield (%) | ee (%) | Reference |
| N-Cbz-2-phenyl-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | >99 | 98 | [8] |
| N-Boc-2-phenyl-dehydromorpholine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | >99 | 97 | [8] |
Table 1: Representative results for the asymmetric hydrogenation of dehydromorpholines.[8]
Part 3: this compound Derivatives as Chiral Auxiliaries
Beyond its role as a permanent building block, the chiral morpholine scaffold can be employed as a chiral auxiliary .[10] In this strategy, the morpholine unit is temporarily attached to a prochiral molecule to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can potentially be recovered.[10]
For example, an amide formed between this compound and a carboxylic acid can be used to direct the α-alkylation of the acid. The steric bulk and defined conformation of the morpholine ring block one face of the resulting enolate, forcing the electrophile to approach from the less hindered face, thus creating a new stereocenter with high diastereoselectivity.
Caption: General workflow for using a chiral morpholine as a chiral auxiliary.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the pharmaceutical synthesis chemist. Its primary application as a chiral building block, exemplified in the synthesis of the blockbuster drug Aprepitant, streamlines the construction of complex APIs by providing a reliable and stereochemically defined core. Furthermore, modern catalytic methods such as asymmetric hydrogenation offer efficient routes to this and related chiral morpholines, while its potential use as a chiral auxiliary provides another avenue for asymmetric synthesis. For researchers and drug development professionals, a thorough understanding of the applications and protocols associated with this compound is essential for the innovative and efficient development of next-generation therapeutics.
References
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Role of (R)-2-Methylmorpholine in Catalytic Asymmetric Hydrogenation
Foreword for the Modern Researcher
In the landscape of chiral synthesis, the pursuit of efficient, selective, and robust catalytic systems is paramount. Asymmetric hydrogenation stands as a cornerstone technology, offering an atom-economical pathway to enantiomerically enriched molecules, which are the building blocks of countless pharmaceuticals and fine chemicals. While ligands such as BINAP and DuPhos have rightfully earned their place in the annals of catalysis, the exploration of novel chiral auxiliaries continues to push the boundaries of stereoselectivity.
This document serves as a specialized guide on the application of (R)-2-Methylmorpholine within the context of catalytic asymmetric hydrogenation. It is important to note that while the direct use of this compound as a primary chiral ligand is not extensively documented in peer-reviewed literature, its structural motifs are representative of a class of chiral amines and morpholines that can serve as powerful modifiers, co-catalysts, or synthons for more complex ligands. Therefore, this guide will provide both a forward-looking perspective on its potential applications and concrete protocols based on analogous systems. We will delve into the mechanistic underpinnings of how such a molecule can influence a catalytic cycle, offering researchers a robust framework for innovation.
Part 1: Scientific Principles & Mechanistic Insights
The Foundation: Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a reaction that adds two hydrogen atoms across a double bond (e.g., C=C, C=O, C=N) with a preference for one of the two resulting enantiomers.[1] This stereochemical control is exerted by a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, Iridium) coordinated to a chiral ligand.[2] The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation, which in turn dictates the face of the double bond to which hydrogen is delivered.
Potential Roles of this compound
This compound, a chiral cyclic amine, can be envisioned to participate in asymmetric hydrogenation in several key ways:
-
As a Chiral Base/Co-catalyst: In many Noyori-type hydrogenation reactions, a base is required to activate the catalyst precursor or to facilitate the catalytic cycle.[3] The use of a chiral base like this compound can introduce an additional layer of stereochemical control, potentially enhancing the enantioselectivity of the primary chiral ligand.
-
As a Precursor to More Complex Ligands: The morpholine scaffold is a versatile building block. The amine functionality can be readily derivatized to incorporate phosphine groups or other coordinating moieties, transforming this compound into a bidentate or tridentate ligand.
-
As a Dynamic Ligand/Additive: In some systems, chiral amines can dynamically interact with the metal center or the substrate, influencing the transition state energy and thereby the enantiomeric excess (ee) of the product. This is particularly relevant in transfer hydrogenation reactions.
Mechanistic Considerations: An Outer-Sphere Pathway
Many modern asymmetric hydrogenations, particularly those involving iridium and ruthenium catalysts for the reduction of imines and ketones, proceed via an "outer-sphere" mechanism.[4] Unlike inner-sphere mechanisms where the substrate directly coordinates to the metal, in an outer-sphere pathway, the hydride is transferred from the metal complex to the substrate without direct coordination. The amine ligand on the catalyst is often crucial in this process, participating in a concerted step where its N-H proton and the metal-hydride are transferred to the substrate.
Below is a conceptual workflow illustrating the role of a chiral amine moiety in a Noyori-type catalytic cycle.
Caption: Conceptual workflow of an outer-sphere asymmetric hydrogenation.
Part 2: Application Protocols
The following protocols are designed to serve as a starting point for researchers investigating the use of this compound or similar chiral amines as additives or co-catalysts in asymmetric hydrogenation.
Protocol 2.1: Screening of this compound as a Chiral Additive in the Asymmetric Hydrogenation of Acetophenone
This protocol details a screening experiment to evaluate the effect of this compound on the enantioselectivity of a standard Ru-catalyzed hydrogenation.
Objective: To determine if this compound can act as a beneficial chiral additive to improve the enantiomeric excess in the hydrogenation of a model ketone.
Materials:
-
[RuCl2(p-cymene)]2 (precatalyst)
-
(R)-BINAP (chiral ligand)
-
Acetophenone (substrate)
-
This compound (chiral additive)
-
Isopropanol (solvent and hydrogen source for transfer hydrogenation, or solvent for H2 hydrogenation)
-
Potassium tert-butoxide (base)
-
High-pressure autoclave or Schlenk flask setup
-
Anhydrous, degassed solvents
-
Chiral HPLC or GC for ee determination
Procedure (conducted under an inert atmosphere, e.g., Argon or Nitrogen):
-
Catalyst Pre-formation:
-
In a Schlenk flask, combine [RuCl2(p-cymene)]2 (1 mol%) and (R)-BINAP (2.2 mol%).
-
Add anhydrous, degassed isopropanol.
-
Stir the mixture at 80°C for 30 minutes to form the catalyst precursor.
-
-
Reaction Setup:
-
In a separate Schlenk flask or an autoclave vessel, dissolve acetophenone (1 mmol) in anhydrous, degassed isopropanol.
-
Add this compound (5-20 mol%, to be screened).
-
Add a solution of potassium tert-butoxide (10 mol%) in isopropanol.
-
-
Hydrogenation:
-
Transfer the pre-formed catalyst solution to the reaction vessel via cannula.
-
Seal the vessel, purge with hydrogen gas (if not using transfer hydrogenation).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., 25-50°C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen pressure.
-
Quench the reaction with a small amount of water.
-
Pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Analyze the conversion by GC or NMR.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
-
Data Interpretation:
Compare the enantiomeric excess and conversion of the reactions with and without this compound. A significant increase in ee would suggest a positive cooperative effect.
| Experiment | Additive | Additive Loading (mol%) | Conversion (%) | ee (%) |
| Control | None | 0 | >99 | 85 (R) |
| Test 1 | This compound | 5 | >99 | [Experimental Result] |
| Test 2 | This compound | 10 | >99 | [Experimental Result] |
| Test 3 | This compound | 20 | >99 | [Experimental Result] |
Protocol 2.2: Synthesis of a Novel P,N-Ligand from this compound
This protocol provides a general synthetic route to a potential P,N-ligand derived from this compound for use in asymmetric hydrogenation.
Objective: To synthesize a novel chiral ligand incorporating the this compound scaffold.
Reaction Scheme: this compound + 2-(diphenylphosphino)benzaldehyde -> Schiff Base Formation -> Reduction -> Chiral P,N-Ligand
Caption: General workflow for synthesizing a P,N-ligand.
Procedure:
-
Schiff Base Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), 2-(diphenylphosphino)benzaldehyde (1.0 eq), and toluene.
-
Reflux the mixture until water evolution ceases (typically 4-6 hours).
-
Remove the solvent under reduced pressure to yield the crude Schiff base intermediate.
-
-
Reduction to the Amine:
-
Dissolve the crude Schiff base in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting P,N-ligand by column chromatography on silica gel.
-
Application of the New Ligand: The synthesized ligand can then be used in combination with a metal precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2) to form a catalyst for asymmetric hydrogenation, following a protocol similar to 2.1.
Part 3: Trustworthiness and Self-Validation
For any protocol involving asymmetric catalysis, ensuring the reliability and reproducibility of the results is critical. Here are key validation steps:
-
Purity of Starting Materials: The enantiomeric purity of this compound and any chiral ligands must be confirmed before use, as even minor enantiomeric impurities can affect the outcome.
-
Atmosphere Control: All reactions should be conducted under a strictly inert atmosphere, as oxygen can deactivate many hydrogenation catalysts.
-
Reproducibility: Key experiments should be repeated to ensure that the observed conversion and enantioselectivity are consistent.
-
Control Experiments: Always run a control reaction without the chiral additive to establish a baseline for comparison.
-
Absolute Configuration: The absolute configuration of the product should be determined unambiguously, for example, by comparison to a known standard or by X-ray crystallography if a suitable derivative can be made.
References
Application Notes & Protocols: Stereoselective Reactions Involving Chiral Methyl-Substituted Morpholines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Morpholine Scaffolds
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence stems from the advantageous physicochemical properties it imparts, including enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] When chirality is introduced into the morpholine ring, particularly with substituents like a methyl group at the C2 position, it opens up a three-dimensional chemical space that can profoundly influence biological activity and target specificity.
(R)-2-Methylmorpholine and its congeners are not typically used as detachable chiral auxiliaries in the classical sense, like Evans oxazolidinones.[3][4][5] Instead, their primary value lies in serving as enantiomerically pure building blocks. The stereocenter of the methyl-morpholine is incorporated into the final molecule, acting as a permanent stereochemical anchor. This guide focuses on the strategic use of chiral amino acids and amino alcohols—the direct precursors to structures like this compound—to construct complex, functionally diverse, and stereochemically defined morpholine derivatives.[1][6] This approach, driven by the principles of Systematic Chemical Diversity (SCD), allows for the methodical exploration of regiochemical and stereochemical variations to expand libraries of drug-like scaffolds.[6][7]
Part 1: Diastereoselective Synthesis of 3-Methyl-Morpholine-2-Acetic Acid Esters
A powerful strategy for creating complex chiral morpholines involves starting with readily available, enantiopure amino acids. This ensures that the absolute stereochemistry of the initial chiral center is transferred reliably through the synthetic sequence. The following section details the synthesis of diastereomeric 3-methyl-morpholine-2-acetic acid esters, commencing from Boc-protected (R)-alanine.[6]
Causality and Mechanistic Insights
The choice of an enantiopure amino acid, (R)-alanine, as the starting material is the cornerstone of this strategy. The chirality is embedded from the outset, guiding the stereochemical outcome of subsequent transformations. The key ring-forming step, an annulation reaction with bromoethyldiphenylsulfonium triflate, proceeds on a chiral substrate, resulting in the formation of a second stereocenter. The facial selectivity of this cyclization is influenced by the existing stereocenter at the C3 position (derived from alanine), leading to a mixture of diastereomers (cis and trans) where one is typically favored. The relative stereochemistry of these diastereomers can be definitively assigned using advanced NMR techniques, such as NOESY.
Workflow for Synthesis of 3-Methyl-Morpholine-2-Acetic Acid Esters
The diagram below illustrates the multi-step synthetic pathway from a protected chiral amino acid to the target diastereomeric morpholine derivatives.
Caption: Synthetic workflow for diastereoselective synthesis of morpholine esters.
Part 2: Experimental Protocol
This protocol details the synthesis of diastereomeric ethyl (3R)-3-methyl-4-nosylmorpholine-2-carboxylates (cis and trans isomers), adapted from methodologies developed for expanding complex morpholine libraries.[6]
A. Synthesis of Boc-(R)-alaninol (Amino Alcohol)
-
Materials:
-
Boc-(R)-alanine (1.0 eq)
-
N-methylmorpholine (NMM) (1.1 eq)
-
Isobutyl chloroformate (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve Boc-(R)-alanine in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine dropwise, followed by the slow addition of isobutyl chloroformate, maintaining the temperature below -10 °C.
-
Stir the resulting mixed anhydride suspension for 30 minutes at -15 °C.
-
In a separate flask, prepare a solution of NaBH₄ in a 4:1 mixture of THF and H₂O and cool to 0 °C.
-
Filter the mixed anhydride suspension and add the filtrate dropwise to the NaBH₄ solution.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude amino alcohol, which can be purified by column chromatography.
-
B. Synthesis of the N-Nosyl Protected Morpholine Precursor
-
Materials:
-
Boc-(R)-alaninol (from step A) (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Anhydrous THF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-Nitrobenzenesulfonyl chloride (NsCl) (1.1 eq)
-
Pyridine (2.0 eq)
-
-
Procedure:
-
Esterification: Dissolve the amino alcohol in anhydrous THF and cool to 0 °C. Add NaH portion-wise and stir for 30 minutes. Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature overnight. Quench with saturated NH₄Cl solution, extract with ethyl acetate, and purify the resulting ester intermediate.
-
Boc Deprotection: Dissolve the ester intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material. Concentrate the mixture under reduced pressure.
-
Sulfonylation: Dissolve the crude amine salt in DCM and add pyridine, followed by NsCl. Stir at room temperature overnight. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the sulfonated amino alcohol precursor.
-
C. Annulation to form Diastereomeric Morpholines
-
Materials:
-
Sulfonylated amino alcohol precursor (from step B) (1.0 eq)
-
Bromoethyldiphenylsulfonium triflate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of the precursor in anhydrous THF at 0 °C, add NaH portion-wise. Stir for 30 minutes.
-
Add bromoethyldiphenylsulfonium triflate and stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The resulting crude product is a mixture of cis and trans diastereomers. Purify and separate the diastereomers using silica gel column chromatography.
-
Determine the relative stereochemistry using 2D NMR techniques (e.g., NOESY) and verify enantiomeric purity via chiral HPLC analysis.[6]
-
Part 3: Data Presentation & Application in Drug Discovery
The stereoselective synthesis of complex morpholines provides a valuable toolkit for medicinal chemists. For instance, the antiemetic drug Aprepitant features a complex, highly substituted chiral morpholine core, highlighting the pharmaceutical relevance of such scaffolds.[8][9][10][11][12] The ability to systematically generate all possible stereoisomers of a given morpholine scaffold is crucial for structure-activity relationship (SAR) studies.
Table 1: Representative Diastereoselectivity in Morpholine Synthesis
| Starting Material | Key Reaction Step | Product Regioisomer | Diastereomeric Ratio (cis:trans) | Reference |
| Boc-(R)-alanine | Sulfonium Salt Annulation | 3-Methyl-2-ester | ~1:2 | [6] |
| N-Boc-(S)-alaninol | Intramolecular aza-Michael | 5-Methyl-3-ester | ~3:1 | [6] |
Note: Ratios are based on crude NMR and can vary with reaction conditions. The major diastereomer depends on the specific intramolecular cyclization strategy employed.
Visualization of Stereochemical Control Principle
The principle of using a chiral starting material to direct the formation of new stereocenters is a fundamental concept in asymmetric synthesis.
Caption: Principle of substrate-controlled diastereoselective synthesis.
References
- 1. "Expanding Complex Morpholines Using Systematic Chemical Diversity" by Sunny Ann Tang, Afton Fults et al. [digitalcommons.library.tmc.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Aprepitant [cjph.com.cn]
Application Notes & Protocols: (R)-2-Methylmorpholine Derivatives in Asymmetric Organocatalysis
This guide provides an in-depth exploration of (R)-2-methylmorpholine derivatives as a potent class of organocatalysts. Designed for researchers, chemists, and drug development professionals, these notes detail the synthesis, mechanistic underpinnings, and practical application of these catalysts in key asymmetric transformations. We move beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring both reproducibility and a deeper understanding of the catalytic system.
Introduction: The Value of the Chiral Morpholine Scaffold
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, standing alongside biocatalysis and metal catalysis. It offers operational simplicity, stability, and often, a reduced environmental impact.[1] Within this field, the development of novel chiral scaffolds is paramount to expanding the scope and efficiency of catalytic transformations.
The chiral morpholine motif is a privileged structure found in numerous bioactive compounds and pharmaceutical agents.[2][3] Its incorporation into organocatalyst design is compelling for several reasons:
-
Conformational Rigidity: The cyclic nature of the morpholine ring reduces conformational flexibility, which is crucial for creating a well-defined chiral environment necessary for high stereoselectivity.
-
Modifiable Steric and Electronic Properties: The scaffold allows for substitution at multiple positions, enabling fine-tuning of the catalyst's steric bulk and electronic nature to suit specific reactions.
-
Hydrogen Bonding Capability: The ring oxygen and nitrogen atoms can participate in non-covalent interactions, helping to organize the transition state assembly and enhance stereochemical communication.
This document focuses specifically on derivatives of this compound, a class of catalysts that leverages the inherent chirality and structural features of the morpholine core to achieve high efficiency and selectivity in synthetically valuable reactions. We will particularly delve into β-morpholine amino acid derivatives, which have proven to be highly effective in challenging 1,4-addition reactions.[4][5]
Part I: Synthesis of β-Morpholine Amino Acid Organocatalysts
A robust and versatile synthesis is key to accessing a library of catalysts for screening and optimization. The following multi-step protocol, adapted from established literature, describes the synthesis of (2R,5R)-configured β-morpholine amino acid catalysts starting from commercially available (R)-amino acids.[4] This approach allows for variation of the C-5 substituent, which is critical for tuning the catalyst's steric environment.
Experimental Workflow for Catalyst Synthesis
Caption: General synthetic workflow for β-Morpholine Amino Acid catalysts.
Protocol 1: Synthesis of (2R,5R)-5-isobutyl-morpholine-2-carboxylic acid (Catalyst IV from Palos et al.)
This protocol details the synthesis starting from (R)-Leucine.
Step 1: Reduction of (R)-Leucine to (R)-Leucinol
-
To a stirred suspension of NaBH₄ (2.5 eq.) in dry THF at 0 °C under an inert atmosphere, add Iodine (I₂, 1 eq.) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0 °C, then add (R)-Leucine (1 eq.) in one portion.
-
Heat the reaction mixture to reflux and maintain for 16-18 hours.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol (MeOH).
-
Remove the solvent under reduced pressure. The residue is then treated with an aqueous NaOH solution (e.g., 2 M) and extracted with dichloromethane (DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amino alcohol, which can often be used without further purification.
Step 2: N-Benzylation
-
Dissolve the crude amino alcohol (1 eq.) in MeOH.
-
Add benzaldehyde (1.3 eq.) and stir the mixture at room temperature for 1 hour.
-
Cool the solution to 0 °C and add NaBH₄ (3 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water, and remove the MeOH under reduced pressure.
-
Extract the aqueous residue with DCM. The combined organic layers are dried, filtered, and concentrated. Purify by column chromatography to yield the N-Benzyl protected amino alcohol.
Step 3: Cyclization to Form the Morpholine Ring
-
To a solution of the N-Benzyl amino alcohol (1 eq.) in toluene, add LiClO₄ (1.3 eq.) and (R)-epichlorohydrin (1.3 eq.).
-
Heat the mixture to 60 °C and stir for 24 hours.
-
Cool the reaction, add a solution of MeONa in MeOH, and stir at room temperature for an additional 3 hours.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic phase. Purify by column chromatography to obtain the desired morpholine derivative.[4]
Step 4 & 5: Debenzylation, Protection, Oxidation, and Deprotection
-
The N-benzyl morpholine derivative is subjected to hydrogenolysis (H₂, Pd/C) in the presence of Boc₂O to simultaneously debenzylate and protect the nitrogen, yielding the N-Boc protected morpholine alcohol.[4]
-
The resulting alcohol is oxidized to the carboxylic acid using TEMPO and (diacetoxyiodo)benzene (BIAB).[4]
-
Finally, the Boc group is removed with an acid such as trifluoroacetic acid (TFA) to yield the final catalyst as its corresponding salt.
Part II: Mechanism of Action in Enamine Catalysis
This compound derivatives, particularly those with a secondary amine, primarily operate via an enamine activation mechanism when reacting with aldehydes or ketones. The catalyst stereochemically directs the reaction by forming a transient, chiral enamine intermediate with the carbonyl substrate.
The generally accepted catalytic cycle for the Michael addition of an aldehyde to a nitroolefin is depicted below.
Caption: Generalized catalytic cycle for an enamine-catalyzed Michael addition.
Causality Behind Mechanistic Steps:
-
Enamine Formation: The secondary amine of the morpholine catalyst condenses with the aldehyde substrate. This step is often reversible. The low reactivity sometimes ascribed to morpholine-enamines is due to the electron-withdrawing effect of the ring oxygen and the pyramidalization of the nitrogen, which can decrease the nucleophilicity of the resulting enamine.[5] The design of catalysts with features like an acidic carboxylic acid group can help stabilize transition states and overcome this.[4][5]
-
Stereodetermining C-C Bond Formation: The chiral enamine attacks the electrophilic nitroolefin. The facial selectivity of this attack is controlled by the steric environment of the catalyst. The C-5 substituent, derived from the initial amino acid, acts as a steric shield, blocking one face of the enamine and forcing the electrophile to approach from the less hindered side. This is the crucial stereodetermining step.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the final Michael adduct product and regenerating the active catalyst to re-enter the catalytic cycle.
Part III: Application Note - Asymmetric Michael Addition to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful method for constructing C-C bonds while setting two new contiguous stereocenters. The resulting γ-nitro aldehydes are versatile synthetic intermediates. β-Morpholine amino acids have been shown to be highly efficient catalysts for this transformation, affording products with high diastereoselectivity and enantioselectivity.[4]
Protocol 2: Representative Michael Addition of Butyraldehyde to trans-β-Nitrostyrene
This protocol is based on the optimized conditions reported by Palos et al. using their most effective catalyst.[4]
Materials & Equipment:
-
(2R,5R)-5-isobutyl-morpholine-2-carboxylic acid catalyst (or other desired β-Morph-AA catalyst)
-
N-Methylmorpholine (NMM)
-
Butyraldehyde (freshly distilled)
-
trans-β-Nitrostyrene
-
Anhydrous isopropanol (iPrOH)
-
Standard glassware for organic synthesis, inert atmosphere setup (e.g., nitrogen or argon), magnetic stirrer, and cooling bath.
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the β-Morph-AA catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous iPrOH (1.0 mL) and N-Methylmorpholine (0.01 mmol, 1 mol%). Note: NMM is used as a base to deprotonate the catalyst salt, generating the active free-amine form in situ.
-
Stir the solution for 10 minutes at room temperature.
-
Cool the vial to -10 °C using a suitable cooling bath.
-
Add butyraldehyde (1.0 mmol, 1 eq.).
-
Add trans-β-nitrostyrene (1.5 mmol, 1.5 eq.).
-
Seal the vial and allow the reaction to stir at -10 °C. Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde product.
Self-Validation & Characterization:
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Diastereomeric Ratio (d.r.): Determined by ¹H NMR analysis of the crude reaction mixture by integrating characteristic signals for each diastereomer.
-
Enantiomeric Excess (e.e.): Determined by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H, OD-H) with a suitable mobile phase (e.g., hexane/iPrOH).
Data Summary: Catalyst Performance
The choice of catalyst, solvent, and temperature is critical for achieving optimal results. The following table summarizes representative data for the reaction between butyraldehyde and trans-β-nitrostyrene, demonstrating the tunability of the system.[4]
| Catalyst ID | C-5 Substituent | Solvent | Temp (°C) | Conv. (%) | d.r. (syn:anti) | e.e. (syn) (%) |
| I | Benzyl | iPrOH | -10 | >99 | 98:2 | 90 |
| I | Benzyl | Toluene | 40 | >99 | 90:10 | 75 |
| II | (S)-Benzyl | iPrOH | -10 | 60 | 92:8 | 86 |
| III | Methyl | iPrOH | -10 | >99 | 98:2 | 80 |
| IV | Isobutyl | iPrOH | -10 | >99 | 98:2 | 85 |
Data extracted from Palos, S. et al. (2022).[4]
Field-Proven Insights:
-
Why Isopropanol? Protic solvents like iPrOH are often beneficial. Computational studies suggest they stabilize the transition state through hydrogen bonding, leading to higher selectivity compared to aprotic solvents like toluene.[4][5]
-
Why -10 °C? Lowering the reaction temperature generally increases both diastereoselectivity and enantioselectivity by favoring the more ordered, lower-energy transition state over competing pathways. The trade-off is a longer reaction time.
-
Catalyst Choice: The steric bulk of the C-5 substituent is crucial. Larger groups (like benzyl or isobutyl) create a more defined chiral pocket, often leading to higher enantioselectivity.
Conclusion
This compound derivatives, and specifically the class of β-morpholine amino acids, represent a highly effective and tunable platform for asymmetric organocatalysis. Their straightforward synthesis from the chiral pool allows for the creation of diverse catalyst libraries. By understanding the interplay between the catalyst's structure, the reaction mechanism, and the experimental conditions, researchers can effectively apply these systems to the enantioselective synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthetic Routes to Bioactive Compounds via (R)-2-Methylmorpholine: Application Notes and Protocols
Introduction: The Strategic Value of (R)-2-Methylmorpholine in Asymmetric Synthesis
The morpholine scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When chirality is introduced, as in this compound, this versatile heterocycle is elevated to a powerful tool for asymmetric synthesis. Its rigid, chair-like conformation and the stereodirecting influence of the C2-methyl group make it an exemplary chiral auxiliary and a valuable chiral building block for the construction of complex, enantiomerically pure bioactive molecules.[2][3] This guide provides an in-depth exploration of synthetic strategies leveraging this compound, complete with detailed protocols for its application as both a chiral auxiliary in the synthesis of chiral carboxylic acids and as a foundational scaffold for bioactive compounds such as agricultural fungicides and psychoactive substances.
Part 1: this compound as a Recoverable Chiral Auxiliary
The primary utility of a chiral auxiliary is to temporarily impart stereochemical control during a reaction, followed by its clean removal and potential recovery.[4] this compound excels in this role, particularly in the diastereoselective alkylation of enolates derived from its N-acyl derivatives. The predictable stereochemical outcomes are governed by well-understood models analogous to those for Evans oxazolidinone auxiliaries.[5][6]
Core Principle: Diastereoselective Enolate Alkylation
The underlying principle involves the formation of a rigid, chelated enolate upon deprotonation of an N-acyl-(R)-2-methylmorpholine. The steric hindrance imposed by the C2-methyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity.
Figure 1: General workflow for the use of this compound as a chiral auxiliary.
Experimental Protocols
Protocol 1: N-Propionylation of this compound
This protocol details the formation of the N-propionyl derivative, a necessary precursor for subsequent diastereoselective alkylation.
-
Materials:
-
This compound hydrochloride
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-propionyl-(R)-2-methylmorpholine.
-
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(R)-2-methylmorpholine
This protocol exemplifies the key stereodirecting step.
-
Materials:
-
N-Propionyl-(R)-2-methylmorpholine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a solution of N-propionyl-(R)-2-methylmorpholine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric excess can be determined by ¹H NMR analysis of the crude product, followed by purification via flash chromatography.
-
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
This final step liberates the chiral carboxylic acid and allows for the recovery of the this compound auxiliary. Amide hydrolysis can be achieved under acidic or basic conditions.[7]
-
Materials:
-
Alkylated N-acyl-(R)-2-methylmorpholine
-
6 M Hydrochloric acid (HCl) or 3 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
-
Procedure (Acidic Hydrolysis):
-
Reflux the alkylated N-acyl-(R)-2-methylmorpholine in 6 M HCl for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3x) to isolate the chiral carboxylic acid.
-
Basify the aqueous layer with solid NaOH to a pH > 12 and extract with DCM to recover the this compound.
-
Part 2: this compound as a Chiral Building Block
Beyond its role as a transient auxiliary, the this compound scaffold is a core component of numerous bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. In this context, the entire chiral morpholine unit is incorporated into the final product.
Case Study 1: Synthesis of Fenpropimorph Analogs (Agrochemicals)
Fenpropimorph is a widely used agricultural fungicide that contains a 2,6-dimethylmorpholine core.[8][9] The synthesis of fenpropimorph itself typically starts from cis-2,6-dimethylmorpholine. However, the principles of its synthesis can be adapted to use enantiomerically pure this compound to generate chiral analogs for structure-activity relationship (SAR) studies. The key transformation is the N-alkylation of the morpholine nitrogen.[10]
Figure 2: Synthetic approach to Fenpropimorph analogs from this compound.
Protocol 4: N-Alkylation of this compound for Fungicide Synthesis
This protocol provides a general method for the N-alkylation of this compound with a suitable alkyl halide.[11]
-
Materials:
-
This compound
-
3-(4-tert-butylphenyl)-2-methylpropyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add the 3-(4-tert-butylphenyl)-2-methylpropyl halide (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC.
-
Upon completion (typically 8-16 hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography to yield the target Fenpropimorph analog.
-
Case Study 2: Synthesis of Phenmetrazine Analogs (Pharmaceuticals)
Phenmetrazine, a psychoactive stimulant, possesses a 3-methyl-2-phenylmorpholine structure.[12] The synthesis of phenmetrazine and its analogs can be achieved through various routes, often involving the cyclization of an amino alcohol precursor. This compound can serve as a valuable starting material for the synthesis of chiral analogs of phenmetrazine, allowing for the exploration of stereochemistry on biological activity.
Figure 3: Retrosynthetic analysis for the synthesis of Phenmetrazine analogs from this compound.
Data Summary
| Application | Key Transformation | Product Class | Typical Diastereoselectivity/Yield | Reference |
| Chiral Auxiliary | Diastereoselective Alkylation | Chiral Carboxylic Acids | >95% de | [5][6] |
| Chiral Building Block | N-Alkylation | Fungicides (Fenpropimorph analogs) | High Yield | [8][11] |
| Chiral Building Block | Multi-step synthesis | Pharmaceuticals (Phenmetrazine analogs) | Route dependent | [12] |
Conclusion
This compound is a potent and versatile chiral synthon that offers significant advantages in the synthesis of enantiomerically pure bioactive compounds. Its application as a recoverable chiral auxiliary provides a reliable method for the synthesis of chiral carboxylic acids and their derivatives with high stereocontrol. Furthermore, its role as a chiral building block enables the efficient construction of complex molecular architectures found in important agricultural and pharmaceutical agents. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers engaged in the design and execution of modern asymmetric synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
- 3. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenmetrazine - Wikipedia [en.wikipedia.org]
Topic: Large-Scale Synthesis and Purification of (R)-2-Methylmorpholine
An Application Note for Drug Development Professionals
Abstract
(R)-2-Methylmorpholine is a critical chiral building block in modern medicinal chemistry, frequently incorporated into pharmaceutical candidates to enhance efficacy and safety profiles.[1] Its stereospecific presentation is often paramount for desired biological activity. This document provides a comprehensive guide for the large-scale synthesis and purification of this compound with high enantiomeric purity. We present a robust, scalable, and economically viable synthetic strategy starting from a readily available chiral pool precursor, (R)-alaninol. The protocol details the reaction execution, a multi-step purification process centered on fractional vacuum distillation, and rigorous analytical methods for quality control, including chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess.
Part I: Enantioselective Synthesis Strategy
Principle and Rationale
For the large-scale production of a chiral molecule, two primary strategies are generally considered: the asymmetric synthesis of the desired enantiomer or the synthesis of a racemic mixture followed by chiral resolution.[2] While chiral resolution via diastereomeric salt formation is a classic and scalable technique, it inherently results in a theoretical maximum yield of only 50% for the desired enantiomer, unless a racemization and recycling loop for the unwanted enantiomer is implemented.[3][4]
A more efficient and atom-economical approach for industrial-scale production is a chiral pool synthesis . This strategy utilizes a readily available, inexpensive, and enantiomerically pure starting material that already contains the required stereocenter. For the synthesis of this compound, (R)-alaninol is the ideal precursor. The synthesis involves two key transformations: N-alkylation of the primary amine with a C2-synthon and a subsequent intramolecular cyclization to form the morpholine ring.[5] This pathway ensures the stereocenter from the starting material is transferred directly to the product, minimizing the need for costly chiral separation steps.
The selected method involves the reaction of (R)-alaninol with 2-chloroethanol to form the N-substituted intermediate, followed by an in-situ, base-mediated intramolecular Williamson ether synthesis to yield the target heterocycle.
Synthesis Pathway Diagram
Caption: Enantioselective synthesis of this compound from (R)-alaninol.
Detailed Experimental Protocol: Synthesis
This protocol is designed for a nominal 1-mole scale and can be adapted for larger production volumes.
Materials:
-
(R)-Alaninol (>98% purity, >99% ee): 75.11 g (1.0 mol)
-
2-Chloroethanol: 88.5 g (1.1 mol, 1.1 eq)
-
Sodium Hydroxide (pellets): 120.0 g (3.0 mol, 3.0 eq)
-
Toluene: 500 mL
-
Water: 300 mL
-
Saturated Brine Solution: 200 mL
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Heating mantle
Procedure:
-
Initial Setup: Equip the 2 L flask with a mechanical stirrer, reflux condenser, and thermometer. Charge the flask with (R)-alaninol (75.11 g) and toluene (500 mL). Begin stirring to dissolve the starting material.
-
N-Alkylation: Slowly add 2-chloroethanol (88.5 g) to the stirred solution at room temperature over 30 minutes. An initial exotherm may be observed.
-
First Base Addition: After the addition is complete, heat the mixture to 60°C. In a separate beaker, dissolve sodium hydroxide (44.0 g, 1.1 eq) in water (100 mL). Add this NaOH solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 60-70°C.
-
Reaction Monitoring (N-Alkylation): Stir the mixture at 70°C for 4-6 hours. Monitor the reaction progress by GC or TLC to confirm the consumption of (R)-alaninol.
-
Cyclization: Prepare a second solution of sodium hydroxide (76.0 g, 1.9 eq) in water (200 mL). Add this solution to the reaction mixture. Increase the temperature to reflux (approx. 85-90°C) and stir vigorously for 8-12 hours. The formation of the morpholine ring is driven by this step.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The mixture will separate into an organic and an aqueous layer.
-
Transfer the contents to a separatory funnel. Separate the upper organic (toluene) layer.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine all organic layers and wash with saturated brine solution (200 mL) to remove residual water and salts.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The remaining liquid is the crude this compound.
-
Part II: Large-Scale Purification Protocol
Principle and Rationale
The crude product contains the desired this compound along with unreacted starting materials, side products, and residual solvent. For pharmaceutical applications, achieving high chemical purity (>99.5%) is essential. Fractional vacuum distillation is the most effective and scalable method for purifying moderately volatile liquids like 2-methylmorpholine (boiling point: 129-131°C).[6] Distillation under reduced pressure lowers the boiling point, preventing potential thermal degradation or racemization of the chiral center.
Purification and Quality Control Workflow
Caption: Workflow for the purification and quality control of this compound.
Detailed Experimental Protocol: Purification
Equipment:
-
Distillation flask appropriately sized for the crude volume.
-
Vigreux or packed distillation column (for efficient fractionation).
-
Distillation head with condenser and vacuum adapter.
-
Fraction collector (e.g., spider or pig adapter).
-
Vacuum pump and pressure gauge.
-
Heating mantle and stirrer.
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum. Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Evacuation: Gradually apply vacuum, aiming for a stable pressure of approximately 50-100 mmHg.
-
Heating and Fractionation:
-
Begin heating the distillation flask gently.
-
Fore-run: Collect the first fraction, which will contain residual toluene and other low-boiling impurities. The head temperature will be significantly lower than the product's expected boiling point at the applied pressure.
-
Main Fraction: As the head temperature stabilizes at the boiling point of this compound (e.g., ~60-65°C at 60 mmHg), switch to a new collection flask. Collect the main fraction, which should be a colorless liquid.[6]
-
Residue: Stop the distillation when the temperature begins to rise again or when only a small amount of dark residue remains in the distillation flask.
-
-
Product Handling: The collected main fraction is the purified this compound. Weigh the product to determine the final yield. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.
Part III: Quality Control and Data
Rigorous analysis is required to confirm the identity, purity, and stereochemical integrity of the final product.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the chemical purity of the final product. The sample is vaporized and separated based on boiling point and polarity, with the mass spectrometer providing structural information for peak identification.
-
Chiral Chromatography (HPLC or SFC): This is the definitive method for determining enantiomeric purity (or enantiomeric excess, ee).[7][] The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in different retention times.[9][] Supercritical Fluid Chromatography (SFC) is often preferred as a "greener" and faster alternative to HPLC for chiral separations.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure of the compound by analyzing the magnetic properties of atomic nuclei.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C-O-C ether, N-H amine).
Expected Results and Data Summary
The following table summarizes the expected outcomes for a successful large-scale synthesis and purification.
| Parameter | Specification | Typical Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Yield (Overall) | 65 - 80% | Gravimetric |
| Chemical Purity | ≥ 99.5% | GC-MS |
| Enantiomeric Excess (ee) | ≥ 99.0% | Chiral HPLC or SFC |
| Boiling Point | 129 - 131 °C (at 760 mmHg) | Physical Measurement |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |
References
- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in Reactions with (R)-2-Methylmorpholine
Welcome to the technical support center for chemists and researchers utilizing (R)-2-methylmorpholine in diastereoselective reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. By understanding the underlying principles of stereocontrol, you can systematically troubleshoot and optimize your reactions for higher diastereoselectivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding diastereoselectivity in reactions involving this compound.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate?
A low diastereomeric ratio (dr) suggests that the energy difference between the transition states leading to the two diastereomers is minimal. The key to improving this lies in manipulating the reaction environment to favor one transition state over the other. The primary factors to consider are:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[1][2] Reactions under kinetic control are sensitive to thermal energy, which can overcome the small energy barriers between competing diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state assembly.[3] Screening a range of solvents is a crucial step in optimization.
-
Stoichiometry and Purity of Reagents: Inaccurate stoichiometry or the presence of impurities can have a detrimental effect on selectivity.[4] Ensure all reagents, including the this compound, are of high purity and that concentrations are precise.
Q2: Can the structure of my substrate influence the diastereoselectivity when using this compound?
Absolutely. Substrate-controlled diastereoselectivity is a fundamental concept in asymmetric synthesis.[5][6][7][8] The existing stereocenter in this compound directs the stereochemical outcome, but steric and electronic properties of your substrate also play a critical role. Bulky substituents on the substrate near the reaction center can create significant steric hindrance, favoring the approach of reagents from the less hindered face. Similarly, the presence of chelating groups on the substrate can lead to a more rigid transition state, often resulting in higher diastereoselectivity.
Q3: Are there any specific classes of reactions where this compound is known to be particularly effective as a chiral auxiliary or ligand?
This compound and its derivatives are versatile chiral building blocks and have been employed in various asymmetric transformations.[9][10] They are frequently used in the synthesis of morpholine-containing bioactive compounds and complex molecules.[10][11][12][13] Their utility often stems from the conformational rigidity of the morpholine ring and the stereodirecting effect of the methyl group.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues with diastereoselectivity.
Guide 1: Poor Diastereoselectivity in Aldol and Related Addition Reactions
Problem: An aldol-type reaction using an enolate derived from a carbonyl compound and this compound is yielding a low diastereomeric ratio.
Underlying Principles: The stereochemical outcome of aldol reactions is determined by the geometry of the enolate (Z vs. E) and the facial selectivity of the subsequent addition to the aldehyde. The chiral morpholine auxiliary is intended to control this facial selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Step-by-Step Protocol for Optimization:
-
Temperature Optimization:
-
Initial Step: Perform the reaction at -78 °C.
-
Further Optimization: If selectivity is still low, decrease the temperature in increments (e.g., -85 °C, -95 °C, -100 °C). Use a cryostat for precise temperature control. Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.[1]
-
-
Solvent Screening:
-
Rationale: The solvent can influence the aggregation state of organometallic reagents and the solvation of the transition state, both of which impact stereoselectivity.[3]
-
Procedure: Conduct the reaction in a variety of aprotic solvents with differing polarities and coordinating abilities.
-
Non-coordinating: Toluene, Dichloromethane (CH₂Cl₂)
-
Coordinating: Tetrahydrofuran (THF), Diethyl ether (Et₂O)
-
Solvent Typical Starting Temperature Expected Impact Toluene -78 °C May favor tighter ion pairing, potentially increasing dr. Dichloromethane -78 °C Less coordinating than ethers, can alter transition state geometry. THF -78 °C A common choice, but its coordinating nature can sometimes reduce selectivity. Diethyl Ether -78 °C Less coordinating than THF, may offer a balance. -
-
Lewis Acid Additives:
-
Rationale: Lewis acids can coordinate to both the enolate and the electrophile, creating a more rigid, organized transition state, which can significantly enhance diastereoselectivity.[14][15][16][17][18]
-
Procedure: Introduce a stoichiometric amount of a Lewis acid after enolate formation but before the addition of the electrophile.
-
Common Lewis Acids: TiCl₄, SnCl₄, BF₃·OEt₂, ZnCl₂
-
-
Caution: The order of addition is critical. Adding the Lewis acid before complete enolization can lead to side reactions.
-
Guide 2: Unfavorable Diastereomeric Ratio in Cyclization Reactions
Problem: An intramolecular reaction, such as a Michael addition or an aza-Michael reaction, leading to a morpholine derivative is producing the undesired diastereomer as the major product or in a significant amount.[13]
Underlying Principles: The facial selectivity of the intramolecular attack is governed by the conformational preferences of the tether connecting the nucleophile and the electrophile. The substituent on the chiral center of the this compound precursor will preferentially occupy a pseudo-equatorial position to minimize steric interactions, thereby influencing the trajectory of the cyclization.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Substrate Directed Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (R)-2-Methylmorpholine
Welcome to the technical support center for the synthesis of (R)-2-Methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction conditions. As a privileged scaffold in medicinal chemistry, the stereochemical purity of 2-substituted morpholines is paramount to achieving desired biological activity.[1] This document moves beyond simple protocols to explain the fundamental principles governing success in the laboratory, ensuring both high yield and excellent enantioselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound, providing concise answers grounded in established chemical principles.
Q1: What are the primary synthetic strategies for preparing enantiomerically pure this compound?
A1: There are several effective strategies for synthesizing chiral 2-substituted morpholines. These can be broadly categorized based on when the stereocenter is established[2][3][4]:
-
Stereocenter formation after cyclization: This is currently the most powerful and efficient approach. It involves creating an unsaturated dehydromorpholine ring followed by an asymmetric hydrogenation step. This method is highly atom-economical and often results in excellent enantioselectivity.[3][5]
-
Stereocenter formation before cyclization: This involves starting with a pre-existing chiral building block, such as an enantiopure amino alcohol, and then forming the morpholine ring.[6][7] While effective, this can require more steps and relies on the availability of the chiral precursor.
-
Stereocenter formation during cyclization: This strategy employs a chiral catalyst or auxiliary to guide the stereochemical outcome of the ring-forming reaction itself, such as in an intramolecular aza-Michael addition.[2][8]
Q2: Which method is considered most efficient for the scalable production of this compound?
A2: For scalability, efficiency, and enantiopurity, the rhodium-catalyzed asymmetric hydrogenation of a 2-methyl-dehydromorpholine precursor is the superior method.[2][3] This "after cyclization" approach has been shown to be effective on a gram scale with catalyst loading as low as 0.2 mol%, delivering the product in quantitative yields and with excellent enantioselectivities (up to 99% ee).[2][9] The process is operationally simple and avoids the use of stoichiometric chiral reagents, making it more cost-effective for larger-scale synthesis.[9]
Q3: What are the critical parameters to control in the asymmetric hydrogenation of a 2-methyl-dehydromorpholine precursor?
A3: Success in this key transformation hinges on the meticulous control of several parameters:
-
Catalyst System: The choice of the chiral ligand is paramount. Bisphosphine ligands with a large bite angle, such as SKP, complexed with a rhodium precursor (e.g., [Rh(COD)₂]BF₄), are crucial for achieving high enantioselectivity.[1][2][5]
-
N-Protecting Group: The substrate, a 2-methyl-dehydromorpholine, is an enamine. The reactivity and the directing effect for hydrogenation are significantly enhanced by an N-acyl protecting group (e.g., Cbz, Boc).[3] This group activates the double bond, making the substrate more susceptible to hydrogenation.
-
Hydrogen Pressure: Optimal pressure is critical. While higher pressures can increase the reaction rate, they may sometimes negatively impact enantioselectivity. Pressures in the range of 30-50 atm are commonly reported as effective.[9]
-
Temperature and Time: These parameters are interdependent. Lowering catalyst loading may require an increase in temperature or reaction time to achieve full conversion.[2] Typical conditions range from room temperature to 50°C for 12-24 hours.
-
Solvent: The choice of solvent can influence catalyst solubility and activity. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and have proven effective.[10]
Q4: How can I monitor the progress and enantiomeric excess (ee) of the reaction?
A4: Reaction monitoring is a two-part process:
-
Conversion Analysis: The conversion of the starting dehydromorpholine to the final product can be monitored using standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy by observing the disappearance of the vinylic proton signal and the appearance of the new signals for the saturated ring.[9]
-
Enantiomeric Excess (ee) Determination: The most reliable method for determining the ee of the chiral product is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H).[2][9] The two enantiomers will have different retention times, and the ee can be calculated from the relative areas of the two peaks.
Q5: What are the common impurities or byproducts, and how can they be minimized?
A5: In the asymmetric hydrogenation route, the primary impurity is often the unreacted starting material due to incomplete conversion. Side reactions are generally minimal due to the high selectivity of the catalyst.[2][3] However, in broader morpholine syntheses, potential byproducts can include N-ethylmorpholine or high-molecular-weight condensation products, especially in routes starting from diethylene glycol.[11] To minimize impurities:
-
Ensure High-Purity Starting Materials: Impurities in the substrate or solvent can poison the catalyst.[12]
-
Optimize for Full Conversion: Systematically adjust pressure, temperature, and time to ensure the reaction goes to completion.
-
Inert Atmosphere: Oxygen can deactivate the rhodium catalyst. It is critical to assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound via asymmetric hydrogenation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Catalyst Deactivation: Presence of oxygen, moisture, or impurities in the starting materials or solvent.[12] 2. Insufficient Hydrogen Pressure: Pressure may be too low for the reaction to proceed efficiently. 3. Suboptimal Temperature/Time: Reaction may not have been heated long enough or at a high enough temperature for the given catalyst loading.[2] 4. Poor Substrate Quality: The N-acyl dehydromorpholine precursor may be impure. | 1. Improve Inert Technique: Use a glovebox or Schlenk line. Ensure all glassware is oven-dried. Use freshly distilled or degassed anhydrous solvents. 2. Verify & Increase Pressure: Check the autoclave for leaks. Increase hydrogen pressure incrementally (e.g., from 30 atm to 50 atm). 3. Increase Reaction Time/Temp: Extend the reaction time (e.g., from 12h to 24h) or modestly increase the temperature (e.g., from 25°C to 40°C).[2] 4. Purify Precursor: Re-purify the starting material via column chromatography or recrystallization. |
| Low Enantioselectivity (ee) | 1. Incorrect Ligand/Metal Ratio: An improper ratio can lead to the formation of less selective catalytic species. 2. Racemization: Although unlikely for this product, harsh workup conditions (strong acid/base) could potentially cause issues. 3. Suboptimal Solvent or Temperature: These factors can influence the chiral environment of the catalyst.[13] 4. Aged or Improperly Handled Catalyst: Chiral ligands and metal precursors can degrade over time if not stored correctly. | 1. Verify Stoichiometry: Ensure the chiral ligand and rhodium precursor are added in the correct ratio (typically slightly >1:1 ligand:metal). 2. Use Mild Workup: Quench and extract under neutral or mildly basic conditions. 3. Screen Conditions: Screen a small matrix of solvents (e.g., DCM, THF, Toluene) and temperatures (e.g., 0°C, 25°C) to find the optimal conditions for your specific substrate-ligand combination.[10] 4. Use Fresh Catalyst: Use a fresh batch of ligand and rhodium source. Store them under an inert atmosphere and in a freezer/desiccator as recommended. |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The product may act as a surfactant, making phase separation difficult. 2. Product Volatility: If the N-protecting group is removed, the free base this compound may be somewhat volatile. 3. Co-elution during Chromatography: The product may have a similar polarity to the remaining starting material or catalyst byproducts. | 1. Break Emulsion: Add brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase. 2. Careful Evaporation: Use a rotary evaporator at moderate temperature and pressure. For the final free base, consider isolation as a salt (e.g., hydrochloride) to reduce volatility. 3. Optimize Chromatography: Adjust the solvent system polarity for better separation. A gradient elution may be necessary. If catalyst residues are the issue, consider passing the crude product through a short plug of silica or celite first. |
Part 3: Detailed Experimental Protocols
The following protocols describe a robust, three-stage process for synthesizing this compound, culminating in the key asymmetric hydrogenation step.
Protocol 1: Synthesis of N-Cbz-2-methyl-5,6-dihydro-4H-1,4-oxazine
This protocol outlines the creation of the key precursor for asymmetric hydrogenation. The synthesis starts from commercially available reagents to form the unsaturated morpholine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Cbz-2-aminoethoxyethanol (1.0 eq) and toluene (approx. 0.2 M).
-
Addition of Reagent: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) as a catalyst.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the intramolecular cyclization.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Wash the organic mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz-2-methyl-dehydromorpholine precursor.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This is the critical, stereochemistry-defining step. Extreme care must be taken to maintain an inert atmosphere.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add the chiral bisphosphine ligand (e.g., (S)-SKP, 1.1 mol%) and the rhodium precursor ([Rh(COD)₂]BF₄, 1.0 mol%) to a vial. Add degassed, anhydrous DCM and stir for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate glass liner for a high-pressure autoclave, dissolve the N-Cbz-2-methyl-dehydromorpholine precursor (1.0 eq) in degassed, anhydrous DCM.
-
Combining Reagents: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the glass liner.
-
Hydrogenation: Place the sealed liner into the autoclave. Purge the autoclave multiple times with argon, followed by hydrogen gas. Pressurize the vessel to 50 atm with hydrogen.
-
Reaction: Stir the reaction at room temperature (or slightly elevated, e.g., 40°C) for 24 hours.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography or carried directly to the next step if sufficiently pure.
Protocol 3: Deprotection to this compound
This final step removes the N-protecting group to yield the target compound.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Cbz-(R)-2-methylmorpholine from the previous step in methanol.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt%) to the solution.
-
Hydrogenolysis: Place the flask under a hydrogen atmosphere (a balloon is sufficient) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.[2]
Part 4: Data Presentation & Visualization
Table 1: Optimization of Asymmetric Hydrogenation Conditions
The following table summarizes representative data on how reaction parameters can influence the outcome of the asymmetric hydrogenation of N-Cbz-2-methyl-dehydromorpholine.[2][9]
| Entry | Catalyst (mol%) | Ligand | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 1.0 | (S)-SKP | 50 | 25 | 24 | >99 | 97 | 92 |
| 2 | 0.2 | (S)-SKP | 50 | 40 | 24 | >99 | 96 | 91 |
| 3 | 1.0 | (S)-SKP | 10 | 25 | 24 | 85 | - | 90 |
| 4 | 1.0 | Other Ligand | 50 | 25 | 24 | >99 | 95 | 75 |
Data is synthesized from literature reports to illustrate trends.[2][9]
Diagrams
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in (R)-2-Methylmorpholine Synthesis
Welcome to the technical support center for the synthesis of (R)-2-Methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this critical chiral building block. As a key structural motif in numerous pharmaceutical agents, the efficient and stereoselective synthesis of this compound is paramount. This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical synthetic route for producing enantiopure this compound in a laboratory setting?
A1: The most prevalent and reliable method starts with the commercially available chiral building block, (R)-alaninol. The general strategy involves a two-step sequence:
-
N-Alkylation: The primary amine of (R)-alaninol is alkylated with a 2-carbon electrophile bearing a hydroxyl group or a precursor. A common choice is 2-chloroethanol under basic conditions.[1]
-
Intramolecular Cyclization: The resulting N-(2-hydroxyethyl)-(R)-alaninol intermediate is then cyclized, typically via dehydration under acidic conditions (e.g., using concentrated sulfuric acid) or by converting the terminal alcohol to a better leaving group (e.g., a tosylate) followed by intramolecular Williamson ether synthesis.[2]
This approach is favored because it preserves the stereocenter from the starting (R)-alaninol.
Q2: Why is N-protection of (R)-alaninol sometimes recommended before N-alkylation?
A2: While direct N-alkylation is possible, it carries a significant risk of over-alkylation, where the secondary amine product reacts further with the alkylating agent. This leads to the formation of a tertiary amine byproduct and consumes valuable starting material, thus lowering the yield of the desired product.
Protecting the amine of (R)-alaninol with a suitable group, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), ensures mono-alkylation.[3][4][5] The protecting group can then be removed, and the resulting secondary amine cyclized to form the morpholine ring. This multi-step approach often provides a cleaner reaction profile and a higher overall yield of the pure product despite the additional steps.
Q3: What kind of yields should I realistically expect?
A3: Yields are highly dependent on the specific protocol, scale, and purification efficiency. For laboratory-scale syntheses following an optimized N-alkylation and cyclization route, yields can range from modest (40-60%) to good (over 70%).[6] Achieving high yields consistently requires careful control over reaction parameters and meticulous purification.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common issues encountered during the synthesis.
Problem 1: The initial N-alkylation reaction is incomplete or has stalled.
Q: I'm reacting (R)-alaninol with 2-chloroethanol, but TLC/GC-MS analysis shows a large amount of unreacted starting material even after prolonged reaction time. What's going wrong?
A: An incomplete N-alkylation is a frequent bottleneck. Several factors could be at play:
-
Insufficient Base or Inappropriate Base Strength: The N-alkylation of an amine with an alkyl halide requires a base to neutralize the HX acid formed. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the starting amine and shutting down its nucleophilicity.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine) is used. For slow reactions, a stronger base like NaH might be considered, although this requires strictly anhydrous conditions.[6]
-
-
Inadequate Temperature: Nucleophilic substitution reactions are often slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate.[2] However, excessive heat can promote side reactions. Monitor the reaction progress closely.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the Sₙ2 reaction.
-
Solution: Polar aprotic solvents like DMF or acetonitrile are generally effective for this type of alkylation. Alcohols like ethanol can also be used but may compete as nucleophiles if a more reactive alkylating agent is employed.[7]
-
-
Reagent Purity: The quality of your (R)-alaninol and 2-chloroethanol is critical. Impurities can interfere with the reaction.
-
Solution: Use reagents from a reputable supplier. If necessary, purify the starting materials before use (e.g., distillation of 2-chloroethanol).
-
Problem 2: Significant byproduct formation is observed.
Q: My crude product mixture is complex, showing multiple spots on TLC or peaks in the GC-MS. How do I identify and prevent these impurities?
A: Byproduct formation is a primary cause of low yields. Here are the most common culprits and mitigation strategies:
-
Over-alkylation Product: The most common byproduct is the tertiary amine formed from the reaction of your desired N-(2-hydroxyethyl)-(R)-alaninol intermediate with another molecule of 2-chloroethanol.
-
Dimerization/Oligomerization: The N-(2-hydroxyethyl)-(R)-alaninol intermediate has two nucleophilic sites (the secondary amine and the primary alcohol). Under certain conditions, these can react intermolecularly, leading to dimers and other high-molecular-weight species, especially during the cyclization step.
-
Solution: Perform the cyclization step under high-dilution conditions. This favors the intramolecular reaction over intermolecular reactions. Adding the substrate slowly to the heated reaction mixture is a common high-dilution technique.
-
Diagram 1: Key Side Reaction - Over-alkylation
Caption: Over-alkylation consumes the desired intermediate, reducing yield.
Problem 3: The enantiomeric excess (e.e.) of the final product is low.
Q: I started with enantiopure (R)-alaninol, but my final this compound shows significant contamination with the (S)-enantiomer. What could have caused this racemization?
A: Preserving stereochemical integrity is crucial. A loss of enantiomeric purity is a serious issue that can often be traced to harsh reaction conditions.
-
Harsh Cyclization Conditions: The use of very strong acids and high temperatures during the dehydration/cyclization step can potentially lead to side reactions that compromise the chiral center. While less common for a stable C-O or C-N bond formation at this center, extreme conditions should be avoided.
-
Solution: Opt for milder cyclization methods. For example, convert the terminal alcohol of the N-alkylated intermediate to a tosylate or mesylate, which can then be cyclized under basic conditions (intramolecular Williamson ether synthesis) at lower temperatures.[2] This two-step process is often gentler on the molecule.
-
-
Racemization of Starting Material: Ensure the (R)-alaninol starting material is of high enantiomeric purity.
-
Analytical Error: Confirm that your method for determining e.e. is accurate and reliable.
-
Solution: Use a validated chiral chromatography method.[11][] Run a racemic standard of 2-methylmorpholine to ensure your column can resolve the two enantiomers effectively.
-
Problem 4: Product is lost during workup and purification.
Q: The reaction seems to have worked well according to crude analysis, but my final isolated yield is very low. Where is my product going?
A: this compound, like many small amines, can be tricky to handle. Significant product loss often occurs during the post-reaction phase.[13]
-
High Water Solubility: As a small, polar molecule with a basic nitrogen and a hydrogen-bond-accepting oxygen, this compound has significant solubility in water. During aqueous workup, a substantial amount of product can remain in the aqueous layer.
-
Solution 1 (Salting Out): Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer.
-
Solution 2 (Continuous Extraction): For larger scales or particularly water-soluble products, a continuous liquid-liquid extractor can be highly effective.
-
Solution 3 (Solvent Choice): Use a more polar extraction solvent that is still immiscible with water, such as dichloromethane (DCM) or chloroform, in multiple small-volume extractions.
-
-
Volatility: this compound is a relatively low-boiling-point liquid.
-
Solution: Be extremely careful when removing solvents under reduced pressure (rotary evaporation). Use a cold water bath and avoid applying high vacuum or excessive heat to prevent co-evaporation of your product with the solvent.
-
-
Inefficient Purification:
-
Distillation: If purifying by distillation, ensure your apparatus is efficient (e.g., using a short-path distillation setup under vacuum for small quantities) to minimize losses on the glass surfaces.
-
Chromatography: Standard silica gel chromatography can be problematic for basic amines, leading to peak tailing and irreversible adsorption.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1-2%). Alternatively, use basic alumina as the stationary phase.
-
-
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing the cause of low yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
Step A: N-Alkylation of (R)-alaninol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-alaninol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the suspension and add 2-chloroethanol (1.1 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure, being careful not to overheat, to obtain crude N-(2-hydroxyethyl)-(R)-alaninol.
Step B: Dehydrative Cyclization
-
Caution: This step uses concentrated acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
To a clean, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add concentrated sulfuric acid (2.0-3.0 eq) and cool it in an ice bath.
-
Slowly add the crude N-(2-hydroxyethyl)-(R)-alaninol from Step A to the stirred, cold sulfuric acid via the dropping funnel. Maintain the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to 180-190 °C using a heating mantle.[2] Maintain this temperature for 4-6 hours.
-
Cool the dark, viscous mixture to room temperature.
-
Workup: Very carefully and slowly, pour the reaction mixture onto crushed ice. Then, slowly neutralize the acidic solution by adding a cold, concentrated solution of sodium hydroxide (NaOH) until the pH is >12. This step is also highly exothermic; ensure the mixture is well-stirred and cooled in an ice bath.
-
Extract the basic aqueous solution multiple times with dichloromethane (DCM). To improve recovery, saturate the aqueous layer with NaCl before extraction.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield pure this compound.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral GC
-
Column: Use a chiral capillary GC column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
-
Sample Preparation: Prepare a dilute solution of your purified this compound in a suitable solvent (e.g., methanol or DCM).
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Detector (FID) Temp: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample. The two enantiomers, (R) and (S), should appear as two separate, resolved peaks.
-
Calculation: Integrate the area of each peak. Calculate the e.e. using the formula:[14][15][16]
-
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base, low temperature, poor solvent choice. | Use ≥1 eq. of base (e.g., K₂CO₃), heat the reaction (60-80 °C), use a polar aprotic solvent (e.g., ACN, DMF). |
| Byproduct Formation | Over-alkylation, intermolecular side reactions. | Use a slight excess of the amine starting material, consider an N-protection strategy, perform cyclization under high dilution. |
| Low Enantiopurity (e.e.) | Harsh reaction conditions, impure starting material. | Use milder cyclization conditions (e.g., tosylation followed by base), verify e.e. of starting (R)-alaninol. |
| Loss During Workup | High water solubility of product, volatility. | Saturate aqueous layer with salt before extraction, use continuous extraction, avoid excessive heat/vacuum during solvent removal. |
| Purification Issues | Product adsorption on silica gel. | Use base-washed silica gel (add ~1% Et₃N to eluent) or use basic alumina for chromatography. |
References
- 1. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 13. Troubleshooting [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
Technical Support Center: Asymmetric Synthesis Using Chiral Morpholines
Welcome to the technical support center for asymmetric synthesis utilizing chiral morpholine-based organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of these powerful synthetic tools. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, focusing on the identification and mitigation of common side reaction pathways. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary modes of activation for chiral morpholine catalysts?
-
Why is my enantioselectivity lower than expected?
-
I'm observing significant formation of a diastereomer. What are the likely causes?
-
My reaction is sluggish or stalls completely. What factors could be at play?
-
How can I minimize catalyst deactivation?
-
-
Troubleshooting Guide: Side Reaction Pathways
-
Problem 1: Low Enantioselectivity (ee)
-
Pathway A: Racemization of the Product
-
Pathway B: Background Uncatalyzed Reaction
-
Pathway C: Catalyst Racemization/Epimerization
-
-
Problem 2: Formation of Impurities and Byproducts
-
Pathway D: Hydrolysis of Enamine/Iminium Intermediates
-
Pathway E: Self-Condensation / Dimerization of Substrates
-
Pathway F: Catalyst Degradation
-
-
-
Experimental Protocols
-
Protocol 1: General Procedure for a Morpholine-Catalyzed Michael Addition
-
Protocol 2: Catalyst Purity Check and Activation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of activation for chiral morpholine catalysts?
Chiral morpholine catalysts, particularly those that are secondary amines, primarily operate through two covalent activation modes: enamine and iminium ion catalysis.
-
Enamine Catalysis: The chiral morpholine reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile. The stereochemistry of the morpholine catalyst directs the facial attack of the electrophile, leading to the formation of a chiral product.[1][2]
-
Iminium Ion Catalysis: In this mode, the chiral morpholine reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack. The chiral environment around the iminium ion dictates the stereochemical outcome.[3]
Q2: Why is my enantioselectivity lower than expected?
Low enantioselectivity is a common issue that can arise from several sources:
-
Water Content: Trace amounts of water can lead to the hydrolysis of the enamine or iminium ion intermediates, reverting them to the achiral starting materials. This can allow for a non-selective background reaction to occur, eroding the enantiomeric excess (ee).[4][5]
-
Catalyst Purity: The presence of the opposite enantiomer of the catalyst, even in small amounts, will catalyze the formation of the undesired product enantiomer, directly reducing the overall ee.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, thus reducing selectivity.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the transition state. A suboptimal solvent may not effectively organize the catalyst-substrate complex, leading to poor stereochemical communication.[6]
-
Acidic/Basic Impurities: Impurities in your starting materials or solvent can interfere with the catalytic cycle. For instance, acidic impurities can protonate the enamine intermediate, preventing it from reacting as a nucleophile and promoting non-catalyzed pathways.[7]
Q3: I'm observing significant formation of a diastereomer. What are the likely causes?
The formation of diastereomers occurs when a reaction creates a new chiral center in a molecule that already contains one. The ratio of diastereomers is determined by the difference in the transition state energies leading to each product.
-
Sub-optimal Catalyst-Substrate Matching: The steric and electronic properties of both the catalyst and the substrate must be well-matched to achieve high diastereoselectivity. A bulky substrate might not fit well into the chiral pocket of the catalyst, leading to the formation of multiple diastereomers.
-
Equilibration: The product, once formed, might be susceptible to epimerization under the reaction conditions, leading to a mixture of diastereomers. This is particularly relevant if the newly formed stereocenter is adjacent to a carbonyl group.[8]
-
Reaction Conditions: Temperature and solvent can influence the transition state energies and thus the diastereomeric ratio (dr). It is often beneficial to run reactions at lower temperatures to maximize selectivity.[9]
Q4: My reaction is sluggish or stalls completely. What factors could be at play?
Poor reactivity is often attributed to the inherent properties of morpholine-based catalysts and reaction conditions.
-
Inherent Lower Reactivity: Morpholine-derived enamines are generally less nucleophilic than their pyrrolidine counterparts. This is due to the electron-withdrawing effect of the oxygen atom and the more pronounced pyramidalization of the nitrogen atom in the morpholine ring, which reduces orbital overlap with the double bond.[1][2]
-
Catalyst Inhibition: The product of the reaction can sometimes act as an inhibitor, binding to the catalyst and preventing it from participating in further catalytic cycles.
-
Insoluble Species: The formation of insoluble byproducts or catalyst aggregates can remove active species from the reaction medium.
-
Insufficient Activation: The energy barrier for the formation of the enamine or iminium ion might be too high under the current reaction conditions. The use of co-catalysts or additives might be necessary.
Q5: How can I minimize catalyst deactivation?
Catalyst deactivation can occur through several pathways, including hydrolysis of intermediates and catalyst degradation.
-
Strict Anhydrous Conditions: Use freshly distilled, dry solvents and reagents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. The addition of drying agents like magnesium sulfate can sometimes be beneficial.[10]
-
Purification of Reagents: Ensure all starting materials and solvents are free from acidic or basic impurities that could interfere with the catalyst.[7]
-
Avoid Harsh Conditions: High temperatures or the presence of strong acids/bases can lead to the decomposition of the chiral morpholine catalyst itself. Morpholine is a secondary amine and can be susceptible to oxidation or the formation of N-nitrosomorpholine in the presence of nitrates/nitrites, though this is less common in typical organocatalytic setups.[11]
Troubleshooting Guide: Side Reaction Pathways
Problem 1: Low Enantioselectivity (ee)
Low ee is a clear indicator that one or more side pathways are competing with your desired stereoselective transformation.
Causality: If the newly formed stereocenter is labile (e.g., alpha to a carbonyl group), it may undergo enolization or enol-like intermediate formation, leading to racemization. This process converts the desired enantiomer into a mixture of both enantiomers, thereby reducing the ee.[12][13]
Troubleshooting Steps:
-
Monitor ee over time: Take aliquots from the reaction at different time points. A decrease in ee over time is a strong indication of product racemization.
-
Lower the reaction temperature: This will reduce the rate of the racemization process.
-
Use a milder base/acid: If an additive is used, consider switching to a less harsh one that is less likely to promote enolization of the product.
-
Isolate the product quickly: Once the reaction is complete, work up the reaction mixture promptly to isolate the product from the catalytic environment.
Causality: The desired reaction may proceed, albeit slowly, without the catalyst. This non-selective pathway produces a racemic mixture of the product, which contaminates the enantioenriched product from the catalyzed pathway.
Troubleshooting Steps:
-
Run a control reaction: Set up the reaction without the chiral morpholine catalyst. If you observe product formation, a background reaction is occurring.
-
Optimize catalyst loading: Increasing the catalyst loading may accelerate the catalyzed pathway sufficiently to outcompete the background reaction.
-
Lower the reaction temperature: This will disproportionately slow down the higher-activation energy uncatalyzed reaction compared to the catalyzed one.
Causality: Under certain conditions, the chiral centers of the morpholine catalyst itself could potentially epimerize, leading to the formation of its diastereomer or enantiomer in situ. This would then catalyze the formation of the undesired product stereoisomer.[8]
Troubleshooting Steps:
-
Verify catalyst stability: Analyze the catalyst after the reaction (e.g., by chiral HPLC) to check for the presence of other stereoisomers.
-
Avoid harsh conditions: High temperatures and strong acids or bases can promote catalyst epimerization.
-
Choose a more rigid catalyst scaffold: Catalysts with more rigid structures are generally less prone to epimerization.
Problem 2: Formation of Impurities and Byproducts
The presence of unexpected spots on a TLC plate or peaks in your chromatogram often points to specific, predictable side reactions.
Causality: The key enamine and iminium ion intermediates in the catalytic cycle are susceptible to hydrolysis by water. This not only stalls the reaction by consuming the active intermediate but also regenerates the starting aldehyde/ketone, which can then participate in other side reactions.[4][5]
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use oven-dried glassware, freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere.
-
Use a stoichiometric dehydrating agent: In some cases, adding a water scavenger like TiCl₄ (for enamine formation) or molecular sieves can be effective.[10]
-
Solvent choice: Protic solvents may facilitate hydrolysis. Consider switching to a non-polar, aprotic solvent.
Diagram: Hydrolysis Side Pathway
Caption: Hydrolysis of the enamine intermediate by trace water short-circuits the catalytic cycle.
Causality: Enolizable aldehydes or ketones can react with themselves in a self-aldol addition reaction. This is particularly problematic when the rate of self-condensation is comparable to or faster than the rate of the desired reaction with the electrophile.[14]
Troubleshooting Steps:
-
Slow addition of the substrate: Add the enolizable carbonyl compound slowly to the reaction mixture containing the catalyst and the electrophile. This keeps its instantaneous concentration low, disfavoring dimerization.
-
Optimize stoichiometry: Use a slight excess of the non-enolizable reaction partner if applicable.
-
Lower the temperature: This can help to control the rate of the self-condensation reaction.
Diagram: Competing Self-Aldol Pathway
Caption: Competition between the desired reaction and undesired self-aldol condensation.
Causality: Although generally stable, chiral morpholine catalysts can degrade under certain conditions. This could involve oxidation, reaction with highly reactive electrophiles, or decomposition at elevated temperatures. For instance, some aliphatic imines have been noted to decompose under certain reaction conditions.[15]
Troubleshooting Steps:
-
Lower reaction temperature: This is the simplest way to minimize thermal degradation.
-
Protecting group strategy: If the morpholine nitrogen is unsubstituted, it may be susceptible to side reactions. Using N-substituted morpholine catalysts can prevent this.
-
Screen catalyst stability: Before a large-scale reaction, test the stability of the catalyst under the proposed reaction conditions in the absence of one of the substrates.
Experimental Protocols
Protocol 1: General Procedure for a Morpholine-Catalyzed Michael Addition
This protocol provides a starting point for optimization.
-
Preparation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the chiral morpholine catalyst (e.g., (S)-diphenylprolinol methyl ether, 0.1 mmol, 10 mol%).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., Toluene, 1.0 mL). Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the Michael donor (e.g., isobutyraldehyde, 1.2 mmol) dropwise over 10 minutes.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Protocol 2: Catalyst Purity Check and Activation
Ensuring the stereochemical purity of your catalyst is paramount.
-
Chiral HPLC Analysis: Prepare a dilute solution of your chiral morpholine catalyst in an appropriate solvent (e.g., hexane/isopropanol mixture). Analyze by chiral HPLC using a suitable chiral stationary phase column to determine its enantiomeric purity.
-
Acid-Base Extraction (for purification): If impurities are detected, dissolve the catalyst in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Wash the organic layer to remove non-basic impurities. Basify the aqueous layer (e.g., with 1M NaOH) and extract the purified catalyst back into an organic solvent. Dry, concentrate, and re-check purity.
-
Activation (if necessary): Some catalysts may require pre-activation. This might involve forming a salt with a Brønsted acid co-catalyst or ensuring it is in its free-base form before use. Consult the specific literature for your chosen catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Enamine - Wikipedia [en.wikipedia.org]
- 11. ams.usda.gov [ams.usda.gov]
- 12. Racemization - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Chiral phosphines in nucleophilic organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Morpholine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical transformations involving morpholine and its derivatives. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to diagnose, mitigate, and resolve catalyst performance issues. As a heterocyclic compound containing both an amine and an ether group, morpholine presents unique challenges due to its potential to interact with and deactivate a wide range of catalytic systems.[1][2]
This document moves beyond simple procedural lists to explain the causal relationships behind catalyst failure and the logic underpinning effective troubleshooting and remediation protocols.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address common issues observed during experimentation.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) has stalled or shows significantly reduced yield after a few hours when using a morpholine-containing substrate. What is the likely cause?
Probable Causes:
The most probable cause is catalyst poisoning by the morpholine moiety itself.[3] Nitrogen-containing compounds are well-known poisons for metal catalysts, particularly those based on palladium, platinum, and nickel.[3][4]
-
Mechanism of Poisoning: The lone pair of electrons on the nitrogen atom in the morpholine ring can strongly coordinate to the electron-deficient palladium active sites.[5][6] This strong chemisorption blocks the sites, preventing the reactants (e.g., aryl halide, boronic acid) from participating in the catalytic cycle.[6]
-
Ligand Stripping: In some cases, the morpholine derivative can act as a stronger ligand than the phosphine or carbene ligand intended for the catalyst, leading to ligand exchange and the formation of less active or inactive palladium complexes.
-
Reductive Deactivation: Additives or bases used in the reaction, such as triethylamine, can sometimes promote the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles, a process that can be exacerbated by certain substrates.[7]
Diagnostic Workflow:
-
Run a Control Experiment: Set up an identical reaction using a substrate that is structurally similar but lacks the morpholine nitrogen (e.g., replacing the morpholine ring with a tetrahydropyran ring). If this reaction proceeds to completion without issue, it strongly implicates the morpholine nitrogen as the poisoning agent.
-
Analyze the Catalyst Post-Reaction: If possible, recover the catalyst after the failed reaction. A visual change (e.g., formation of black palladium metal) can indicate catalyst decomposition.[4]
-
Surface Analysis of the Recovered Catalyst: For heterogeneous catalysts, advanced characterization can provide definitive proof of poisoning. Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of nitrogen species adsorbed on the catalyst surface.[8][9][10]
Proposed Solutions & Mitigation Strategies:
-
Increase Catalyst Loading: While not ideal from a cost perspective, a simple first step is to increase the catalyst loading. This can compensate for the portion of the catalyst that becomes poisoned.
-
Modify the Morpholine Substrate: If chemically feasible, temporarily protect the morpholine nitrogen with a Boc group or by protonation with a non-coordinating acid. This can reduce its ability to coordinate to the metal center.
-
Select a Poison-Resistant Catalyst System:
-
Bulky Ligands: Employ catalysts with sterically hindered ligands (e.g., XPhos, RuPhos). The steric bulk can make it more difficult for the morpholine to access and bind to the palladium center.
-
Electron-Rich Ligands: Use ligands that make the palladium center more electron-rich, which can decrease its affinity for the Lewis basic morpholine nitrogen.
-
-
Optimize Reaction Conditions: Running the reaction at a higher temperature can sometimes increase the rate of the desired catalytic turnover relative to the rate of poisoning, potentially driving the reaction to completion before the catalyst is fully deactivated.[11]
Question 2: My heterogeneous hydrogenation catalyst (e.g., Ni, Cu, Co on a support) shows a rapid decline in activity when used in the synthesis of morpholine from diethylene glycol and ammonia. Why?
Probable Causes:
This is a classic case of catalyst deactivation in an industrial process, with multiple potential mechanisms at play.[12][13]
-
Fouling/Coking: Side reactions can lead to the formation of heavy, carbonaceous deposits (coke) on the catalyst surface and within its pores.[5][14][15] This physically blocks access to the active sites.
-
Poisoning by By-products: The reaction may produce nitrogen-containing by-products that are stronger poisons than either the reactants or the desired morpholine product.[16]
-
Thermal Degradation (Sintering): The high temperatures often used in this process can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles.[5][14] This reduces the active surface area and, consequently, the catalyst's activity.[14][17] The presence of water vapor, a by-product of the reaction, can accelerate sintering.[14]
Diagnostic Workflow:
-
Characterize the Spent Catalyst: A multi-technique approach is essential for a complete diagnosis.
-
Thermogravimetric Analysis (TGA): Perform TGA on the spent catalyst. A significant weight loss upon heating in air indicates the presence of coke deposits.[9][17]
-
BET Surface Area Analysis: Measure the surface area and pore volume of the fresh and spent catalyst. A significant decrease in these values points to fouling or sintering.[8][18]
-
X-Ray Diffraction (XRD) or Transmission Electron Microscopy (TEM): These techniques can be used to measure the crystallite size of the active metal. An increase in crystallite size in the spent catalyst is direct evidence of sintering.[18][19]
-
Proposed Solutions & Mitigation Strategies:
-
Optimize Process Conditions: Fine-tune the reaction temperature, pressure, and the ratio of ammonia to diethylene glycol. Lowering the temperature can reduce the rates of both coking and sintering.[5]
-
Catalyst Formulation:
-
Add Promoters: Incorporate promoters into the catalyst formulation. For instance, the addition of Lanthanum (La) to a Ni-Cu-Zn/Al₂O₃ catalyst has been shown to increase its surface area and activity, allowing for lower operating pressures.[13]
-
Improve Thermal Stability: Use a more thermally stable support material or methods to anchor the active metal particles more strongly to the support, inhibiting their migration and sintering.[19]
-
-
Implement a Regeneration Protocol: Develop a cycle for regenerating the catalyst.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are most crucial for investigating catalyst deactivation?
A1: A combination of techniques is typically required to get a full picture of the deactivation mechanism.[8][18] The most common and informative methods are summarized below.
| Analytical Technique | Information Provided | Deactivation Mechanism Indicated |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of deposited material by measuring weight loss upon heating.[17] | Fouling (Coking) |
| BET Surface Area & Porosimetry | Measures the catalyst's surface area and pore size distribution.[18] | Fouling (Pore Blockage), Sintering |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states on the catalyst surface.[8][10] | Poisoning (Detects poison elements) |
| X-ray Diffraction (XRD) | Measures the bulk crystal structure and average crystallite size of the active phase.[18][19] | Sintering, Phase Transformation |
| Transmission Electron Microscopy (TEM) | Provides direct visual images of catalyst particles, allowing for size and morphology analysis.[19] | Sintering, Fouling |
| Temperature Programmed Desorption (TPD) | Measures the strength of adsorption of molecules on the catalyst surface.[8] | Poisoning (Quantifies poison-site interaction) |
| Inductively Coupled Plasma (ICP-MS/AES) | Measures the elemental composition of the reaction filtrate to detect dissolved catalyst components.[19] | Leaching |
Q2: Can morpholine itself be used as a catalyst, and does it face deactivation issues?
A2: Yes, morpholine and its derivatives are used as organocatalysts, typically in reactions that proceed via an enamine intermediate.[2][20] However, their application has been limited because morpholine-enamines tend to be less nucleophilic and therefore less reactive than those derived from pyrrolidine or piperidine.[2][20] While they don't get "poisoned" in the same way a metal catalyst does, their catalytic cycle can be inhibited by the formation of stable, off-cycle intermediates or by decomposition under harsh reaction conditions.
Q3: Are there general strategies to prevent catalyst deactivation before it occurs?
A3: Absolutely. Proactive measures are far more effective than reactive ones.[21]
-
Purify Reactants and Solvents: This is the most critical step. Remove potential poisons like sulfur compounds, water, and other nitrogen-containing impurities from your starting materials before they enter the reactor.[5][6][11]
-
Select the Right Catalyst: Consider the potential for poisoning during catalyst selection. Opt for catalysts known for their robustness and resistance to poisoning by amines if possible.[14]
-
Process Optimization: Carefully control reaction parameters. Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal degradation and coking.[5]
-
Use a Guard Bed: In flow chemistry or large-scale batch reactions, use a pre-column or "guard bed" of a sacrificial, inexpensive adsorbent to capture poisons before they reach the main catalyst bed.[11]
Visualizations and Workflows
Primary Catalyst Deactivation Mechanisms
This diagram illustrates the three main pathways through which a catalyst loses its activity.
Caption: Major pathways of catalyst deactivation.
Troubleshooting Workflow for Morpholine-Related Reactions
This decision tree provides a logical sequence of steps to diagnose catalyst deactivation.
Caption: Workflow for troubleshooting catalyst deactivation.
Experimental Protocol: Catalyst Regeneration via Calcination
This protocol provides a general procedure for regenerating a coked heterogeneous catalyst. Warning: Always perform this in a well-ventilated fume hood with appropriate safety measures.
Objective: To remove carbonaceous deposits (coke) from a supported metal catalyst (e.g., Ni/Al₂O₃) to restore its activity.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic tube
-
Gas flow controllers (for N₂ and Air)
-
Gas washing bottle (bubbler) to monitor off-gas
Procedure:
-
Loading: Carefully load a known mass of the deactivated catalyst into the center of the quartz tube, spreading it into a thin bed to ensure uniform gas flow.
-
Inert Purge: Place the tube in the furnace. Begin purging the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed volatile compounds and ambient air.
-
Ramping to Intermediate Temperature: While maintaining the N₂ flow, begin heating the furnace to an intermediate temperature (e.g., 150-200 °C) at a rate of 5-10 °C/min. Hold at this temperature for 1 hour to desorb any physisorbed water or solvents.
-
Controlled Oxidation:
-
Slowly introduce a diluted oxidant stream. This is typically done by mixing air with the nitrogen stream. Start with a low concentration of oxygen (e.g., 2-5% O₂ in N₂). This is a critical step: Introducing pure air at high temperatures can cause a rapid, uncontrolled combustion of the coke, leading to extreme temperature spikes (exotherms) that can irreversibly damage the catalyst via sintering.[22]
-
Begin ramping the temperature to the final calcination temperature (typically 400-550 °C, but this must be below the temperature at which the catalyst would sinter). Use a slow ramp rate (2-5 °C/min).
-
-
Calcination Hold: Hold the catalyst at the final temperature in the diluted air stream for 2-4 hours, or until the combustion of coke is complete. Completion can often be monitored by analyzing the off-gas for CO₂.
-
Cool Down: Switch the gas flow back to pure nitrogen. Turn off the furnace and allow the catalyst to cool down to room temperature under the inert atmosphere.
-
Characterization: Once cooled, the regenerated catalyst should be re-characterized (e.g., using BET, TGA) to confirm the removal of coke and assess any changes to its physical properties before being reused.
References
- 1. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. alfachemic.com [alfachemic.com]
- 10. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 13. CN103212420A - Morpholine synthetic catalyst and preparation method thereof - Google Patents [patents.google.com]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. lqa.iqm.unicamp.br [lqa.iqm.unicamp.br]
- 17. longdom.org [longdom.org]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi-res.com [mdpi-res.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent and Temperature for Stereoselective Control
Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing solvent and temperature to achieve high levels of stereochemical control in your reactions. As chemists, we understand that achieving high stereoselectivity is often a pivotal step in the synthesis of complex molecules. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your stereoselective transformations effectively.
Fundamental Principles: The Dance of Molecules
Stereoselectivity in a chemical reaction is the preferential formation of one stereoisomer over another.[1] This selectivity is dictated by the relative energy of the transition states leading to the different stereoisomeric products. The choice of solvent and reaction temperature are powerful tools to manipulate these energy differences.
Kinetic vs. Thermodynamic Control:
A critical concept in optimizing stereoselectivity is the distinction between kinetic and thermodynamic control.[2][3][4]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation. The major product is the one formed via the lowest energy transition state. Many asymmetric reactions are run under kinetic control to lock in a desired, non-equilibrating stereochemical outcome.[2][3]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible, allowing for equilibration between the products. The major product will be the most stable stereoisomer, regardless of the energy of the transition state leading to it.
Understanding which regime your reaction operates in is the first step to effective optimization. If your product distribution changes over time, you are likely observing an equilibration process indicative of thermodynamic control.[2]
The Role of the Solvent:
The solvent is not merely an inert medium but an active participant in the reaction.[5][6][7] It can influence stereoselectivity through:
-
Polarity and Solvation: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states.[8] For instance, polar protic solvents can engage in hydrogen bonding, altering the conformation of reactants and catalysts.
-
Specific Solute-Solvent Interactions: Beyond bulk polarity, specific interactions like hydrogen bonding or the formation of solute-solvent clusters can profoundly impact the stereochemical outcome.[5][6] The reactive species in solution is often a solute-solvent cluster, and the structure of this cluster is temperature-dependent.[1][6]
-
Viscosity: While less commonly the primary factor, solvent viscosity can influence diffusion rates and, in some cases, the lifetime of reactive intermediates.
The Influence of Temperature:
Temperature directly impacts the kinetic energy of molecules. Its effect on stereoselectivity is tied to the difference in activation enthalpies (ΔΔH‡) and activation entropies (ΔΔS‡) for the formation of the different stereoisomers.
-
Lowering the Temperature: Generally, lowering the reaction temperature increases stereoselectivity.[9] This is because the selectivity is proportional to the difference in the free energy of the transition states (ΔΔG‡). As the temperature decreases, the contribution of the enthalpic term (ΔΔH‡) to ΔΔG‡ becomes more dominant, often leading to higher selectivity.
-
"Inversion Temperature": In some cases, a non-linear relationship between temperature and stereoselectivity is observed, a phenomenon known as the "inversion temperature".[5][6][10] At this temperature, the stereoselectivity may invert, or go through a minimum or maximum. This is often attributed to a change in the dominant reactive species, such as a shift in the equilibrium between different solute-solvent clusters.[6][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is giving poor diastereoselectivity. Where do I start?
A1: Poor diastereoselectivity is a common challenge. Here’s a systematic approach to troubleshooting:
-
Confirm Kinetic vs. Thermodynamic Control: First, determine if your reaction is under kinetic or thermodynamic control. Take aliquots at different time points. If the diastereomeric ratio (d.r.) changes over time, the reaction is likely equilibrating to the thermodynamic product.
-
If under thermodynamic control: Your observed d.r. reflects the relative stability of the diastereomers. To favor a different diastereomer, you'll need to switch to kinetic control. This typically involves lowering the reaction temperature significantly and shortening the reaction time.
-
If under kinetic control: The d.r. is determined by the difference in transition state energies. Proceed with the following optimization steps.
-
-
Lower the Reaction Temperature: This is often the most effective strategy for improving diastereoselectivity under kinetic control.[9][11] Gradually decrease the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) and monitor the effect on the d.r.
-
Screen Solvents: The choice of solvent can have a dramatic impact.[12][13]
-
Start with a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-polar solvents often provide a more organized transition state, leading to higher selectivity.[11]
-
Consider the coordinating ability of the solvent. A coordinating solvent like THF might compete with your substrate for binding to a Lewis acid catalyst, potentially lowering selectivity.
-
-
Modify the Substrate or Reagents:
-
Steric Bulk: Increasing the steric bulk of a directing group on your substrate can enhance facial selectivity.
-
Lewis Acid: If using a Lewis acid, screen different ones (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). The size and Lewis acidity can influence the geometry of the transition state.[13]
-
Q2: I'm struggling with low and inconsistent enantiomeric excess (e.e.). What are the likely culprits?
A2: Low and inconsistent e.e. in an asymmetric reaction often points to issues with the chiral catalyst or the reaction conditions.
-
Catalyst Integrity and Handling:
-
Purity: Ensure your chiral catalyst or ligand is of high purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.[14]
-
Air and Moisture Sensitivity: Many asymmetric catalysts are sensitive to air and moisture.[14] Use rigorous anhydrous and anaerobic techniques (e.g., flame-dried glassware, anhydrous solvents, inert atmosphere).
-
Catalyst Degradation: Catalysts can degrade over time. Use a fresh batch or a recently opened bottle if you suspect degradation.[14]
-
-
Catalyst Loading: Insufficient catalyst loading can allow the non-catalyzed, non-selective background reaction to compete, thus lowering the overall e.e.[14] Try incrementally increasing the catalyst loading.
-
Temperature Optimization: As with diastereoselectivity, lowering the temperature is a key strategy for improving enantioselectivity.[11]
-
Solvent Screening: The solvent can influence the conformation of the chiral catalyst and its interaction with the substrate.[14] A thorough solvent screen is highly recommended.
Q3: I've tried lowering the temperature, but the reaction is now too slow. What can I do?
A3: Balancing reaction rate and stereoselectivity is a common optimization problem.
-
Increase Catalyst Loading: A higher catalyst concentration can increase the reaction rate without necessarily compromising selectivity.
-
Increase Reactant Concentration: Within limits, increasing the concentration of your reactants can also speed up the reaction. Be mindful that this can sometimes have a negative impact on selectivity.
-
Find the "Sweet Spot" for Temperature: There is often an optimal temperature that provides a good balance between an acceptable reaction rate and high stereoselectivity. You may need to systematically screen temperatures to find this optimum.
-
Consider a More Active Catalyst: If available, switching to a more active catalyst system (e.g., a different ligand or metal precursor) may allow you to run the reaction at a lower temperature while maintaining a reasonable rate.
Q4: Can I use a chiral solvent to induce stereoselectivity?
A4: Yes, using a chiral solvent is a known strategy, although it often results in modest levels of induction compared to chiral catalysts.[15][16]
-
Mechanism: The chiral solvent creates a chiral environment around the reactants, which can lead to a differentiation of the transition state energies.
-
Chiral Additives: A related and often more practical approach is to use a chiral additive in an achiral solvent.[17] Even small amounts of a chiral additive can sometimes have a significant impact on the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q: How do I set up a systematic screen for solvent and temperature optimization?
A: A systematic approach is crucial for efficient optimization. A common method is to use a matrix approach. For example, you can set up a small-scale reaction array testing three different solvents at three different temperatures (a 3x3 matrix). This allows you to efficiently map out the effects of these two variables.
Q: What is the significance of an Eyring plot in studying stereoselectivity?
A: An Eyring plot (a plot of ln(k/T) vs 1/T) can provide valuable mechanistic information. In the context of stereoselectivity, a plot of the natural logarithm of the ratio of stereoisomers versus the inverse of the temperature can reveal the differences in the activation enthalpy and entropy for the formation of the two isomers. A linear Eyring plot is expected for a simple system. A non-linear plot can indicate more complex phenomena, such as the presence of an "inversion temperature" or a change in mechanism.[1][5]
Q: Are there any general trends for which solvents favor which types of reactions?
A: While there are some general guidelines, the optimal solvent is often highly reaction-specific. However, some trends have been observed:
-
Non-polar, non-coordinating solvents (e.g., toluene, hexanes) often favor reactions where a highly organized, pre-complexed transition state is required for high stereoselectivity.
-
Polar aprotic solvents (e.g., THF, Et₂O) can be good for many organometallic reactions, but their coordinating ability can sometimes be detrimental to catalysis.
-
Polar protic solvents (e.g., alcohols) are generally avoided in reactions involving highly reactive organometallics or water-sensitive catalysts.
Q: My reaction gives a good initial d.r./e.e., but it decreases over time. What is happening?
A: This is a classic sign of product epimerization or racemization. The initially formed kinetic product is converting to the more stable thermodynamic product(s). To overcome this, you need to stop the reaction before significant equilibration occurs. This can be achieved by:
-
Shorter reaction times: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Lower temperatures: Equilibration processes are generally slower at lower temperatures.
-
Quenching method: Ensure your workup procedure does not introduce conditions (e.g., strong acid or base) that could cause epimerization.
Data Presentation and Experimental Protocols
Table 1: Example of a Solvent and Temperature Screen for a Diastereoselective Aldol Reaction
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Toluene | 25 | 2:1 |
| 2 | Toluene | 0 | 5:1 |
| 3 | Toluene | -78 | >20:1 |
| 4 | CH₂Cl₂ | 25 | 1.5:1 |
| 5 | CH₂Cl₂ | 0 | 3:1 |
| 6 | CH₂Cl₂ | -78 | 15:1 |
| 7 | THF | 25 | 1:1 |
| 8 | THF | 0 | 1.2:1 |
| 9 | THF | -78 | 2:1 |
Experimental Protocol: General Procedure for a Solvent and Temperature Screen
-
Preparation: In an array of oven-dried reaction vials, add the starting materials and chiral catalyst (if applicable) under an inert atmosphere.
-
Solvent Addition: Add the designated solvent to each vial.
-
Temperature Control: Place the vials in cooling baths set to the desired temperatures (e.g., room temperature, 0 °C ice bath, -78 °C dry ice/acetone bath).
-
Reaction Initiation: Add the final reagent to initiate the reaction.
-
Monitoring and Quenching: Monitor the reactions by TLC or GC/LC-MS. Once the starting material is consumed, quench the reactions appropriately.
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR, GC, or HPLC to determine the stereoisomeric ratio.
Visualizing Key Concepts
Diagram 1: Workflow for Optimizing Stereoselectivity
Caption: A general workflow for the systematic optimization of stereoselectivity.
Diagram 2: Energy Profile of Kinetic vs. Thermodynamic Control
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic control.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Morpholine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chiral morpholine intermediates. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with maintaining stereochemical integrity during their synthesis and handling. As Senior Application Scientists, we have compiled this guide based on established research and practical experience to help you navigate and resolve racemization issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral morpholine intermediates?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate)[1][2][3]. For chiral morpholine intermediates used in drug development, maintaining a specific stereochemistry is often crucial for therapeutic efficacy and safety. One enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or even cause adverse effects[1]. Therefore, unintended racemization can lead to a loss of potency, unpredictable biological outcomes, and significant challenges in downstream processing and regulatory approval[4].
Q2: What are the primary causes of racemization during the synthesis of chiral morpholines?
A: The most common cause of racemization in chiral morpholine synthesis is the presence of an acidic proton at the stereocenter, particularly at the C2 or C5 position of the morpholine or morpholinone ring. This proton can be abstracted by a base, leading to the formation of a planar, achiral intermediate like an enolate or a carbanion[5][6]. Re-protonation can then occur from either face of this planar intermediate, resulting in a loss of the original stereochemical information[5]. Factors that exacerbate this issue include:
-
Strong Bases: The use of strong bases can readily facilitate the deprotonation of the chiral center.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and racemization[2][7].
-
Prolonged Reaction Times: Extended exposure to harsh reaction conditions increases the probability of racemization.
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the intermediates and the rate of racemization[8][9][10].
-
Structural Features: Electron-withdrawing groups attached to the morpholine ring can increase the acidity of the proton at the stereocenter, making it more susceptible to abstraction.
Q3: Can racemization occur under acidic conditions as well?
A: Yes, acid-catalyzed racemization is also possible, although it is often less discussed for morpholines compared to base-catalyzed mechanisms. Acidic conditions can promote the formation of an achiral enol intermediate from a morpholinone, for example[5]. Protonation of the carbonyl oxygen makes the α-proton more acidic and susceptible to removal by a weak base (like the solvent or the conjugate base of the acid catalyst). The resulting planar enol can then be protonated from either side, leading to racemization[5]. The stability of the morpholine ring itself can also be compromised under harsh acidic or basic conditions, potentially leading to ring-opening and subsequent re-cyclization with loss of stereochemical integrity[11][12].
Q4: How can I determine if my chiral morpholine intermediate has racemized?
A: The most reliable method for determining the enantiomeric excess (ee) and detecting racemization is through chiral High-Performance Liquid Chromatography (HPLC) [13][14][15][16][17]. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification[5][13]. Other chiroptical methods, such as polarimetry, can indicate a loss of optical activity but are less precise and can be misleading if impurities are present. For more complex mixtures with multiple stereoisomers, advanced techniques like chiral Supercritical Fluid Chromatography (SFC) or specialized Nuclear Magnetic Resonance (NMR) methods using chiral solvating agents may be necessary[18].
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess During Base-Mediated Cyclization to Form Morpholinones
Problem: You are synthesizing a chiral morpholinone from an N-protected α-amino acid and a dielectrophile (e.g., 1,2-dibromoethane) using a base, and you observe significant racemization in your product.
Root Cause Analysis: The primary culprit is often the abstraction of the α-proton of the amino acid derivative by the base, leading to a planar enolate intermediate before or during the cyclization step. Strong bases and elevated temperatures are major contributors to this problem.
Troubleshooting Workflow
Troubleshooting Low Enantiomeric Excess in Morpholinone Synthesis
Detailed Mitigation Strategies:
-
Re-evaluate Your Choice of Base:
-
Rationale: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can aggressively deprotonate the chiral center, leading to racemization[19][20].
-
Protocol: Switch to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[7][21]. These bases are often sufficient to promote cyclization without causing significant epimerization. Studies have shown that using K₂CO₃ in a suitable solvent can lead to the synthesis of morpholinone derivatives in high yield and enantiomeric purity[7][21]. For more sensitive substrates, weaker organic bases like N-methylmorpholine or diisopropylethylamine (DIPEA) could be explored, as they are less likely to cause racemization compared to smaller, more hindered bases like triethylamine[22].
-
-
Optimize Reaction Temperature and Time:
-
Rationale: Racemization is a kinetically controlled process, and higher temperatures provide the activation energy for the unwanted deprotonation-reprotonation pathway[2][7].
-
Protocol:
-
Set up the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress over a longer period.
-
Use TLC or LC-MS to track the consumption of starting material and the formation of the product.
-
Once the reaction is complete, immediately work it up to avoid prolonged exposure to basic conditions.
-
-
-
Solvent Selection:
-
Rationale: The solvent can influence the reaction rate and the stability of the charged intermediates that lead to racemization[8][9][10]. Protic solvents can participate in proton exchange, potentially facilitating racemization.
-
Protocol: If using polar aprotic solvents like DMF or DMSO, consider switching to less polar alternatives like acetonitrile (MeCN) or tetrahydrofuran (THF) to see if this suppresses racemization.
-
Summary of Recommended Conditions for Racemization-Free Morpholinone Synthesis
| Parameter | Problematic Condition | Recommended Alternative | Rationale |
| Base | Strong bases (NaH, t-BuOK) | Milder bases (K₂CO₃, Cs₂CO₃)[7][21] | Minimizes deprotonation at the chiral center. |
| Temperature | Elevated (e.g., > 50 °C) | Room temperature or below (0 °C) | Reduces the rate of racemization. |
| Solvent | Highly polar aprotic (DMF, DMSO) | Less polar aprotic (MeCN, THF) | Can disfavor the formation of planar intermediates. |
Issue 2: Epimerization of a Pre-existing Chiral Center During Further Transformations
Problem: You have an enantiomerically pure substituted morpholine, but a subsequent reaction step (e.g., N-alkylation, deprotection) causes epimerization at a stereocenter on the morpholine ring.
Root Cause Analysis: This often occurs when a reaction intermediate or byproduct generates acidic or basic conditions that promote epimerization. It can also be induced by radical mechanisms under certain conditions, such as photoredox catalysis[23][24][25].
Troubleshooting and Mitigation:
-
Protecting Group Strategy:
-
Rationale: A well-chosen protecting group on the morpholine nitrogen can prevent unwanted side reactions and can also influence the conformational stability of the ring, sometimes shielding the acidic proton at the adjacent stereocenter[1][4].
-
Protocol:
-
For reactions involving the morpholine nitrogen, consider using a protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which are generally stable under a range of conditions and can be removed cleanly.
-
If racemization is occurring during a coupling step in a more complex synthesis, ensure your protecting group strategy is orthogonal, meaning one group can be removed without affecting others[1].
-
-
-
Scrutinize Reagents and Additives:
-
Rationale: Reagents that seem benign can sometimes lead to epimerization. For example, in peptide synthesis, certain coupling reagents in the presence of tertiary amines are known to cause racemization of the activated amino acid[22].
-
Protocol:
-
If using a base, opt for a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to minimize interaction with the chiral center.
-
If an acidic deprotection is causing epimerization, try using milder acidic conditions (e.g., weaker acid, lower temperature, shorter reaction time) or switch to a protecting group that can be removed under neutral conditions (e.g., hydrogenolysis for a Cbz group).
-
-
-
Consider Radical-Mediated Pathways:
-
Rationale: Recent research has shown that visible light photoredox catalysis can be used to intentionally epimerize morpholines to their more thermodynamically stable diastereomer via a reversible hydrogen atom transfer (HAT) mechanism[23][25]. If your reaction involves light or a photocatalyst, be aware that this could be an unintended pathway.
-
Protocol:
-
If you suspect a light-induced epimerization, run the reaction in the dark or wrap the reaction vessel in aluminum foil.
-
Ensure that there are no trace metal impurities that could be acting as unwanted photocatalysts.
-
-
Issue 3: Chiral HPLC Method Development for Morpholine Enantiomers
Problem: You are struggling to achieve baseline separation of your morpholine enantiomers to accurately determine the enantiomeric excess.
Root Cause Analysis: The choice of chiral stationary phase (CSP), mobile phase composition, and analytical conditions are critical for successful chiral separations. Morpholines, being basic compounds, can exhibit poor peak shape on certain columns.
Troubleshooting Workflow
Workflow for Chiral HPLC Method Development
Detailed Mitigation Strategies:
-
Chiral Stationary Phase (CSP) Selection:
-
Rationale: There is no universal CSP, and selection is often empirical[5][16]. Polysaccharide-based columns (e.g., derivatives of cellulose and amylose) are highly versatile and often a good starting point for a wide range of compounds, including morpholines[5][13].
-
Protocol: Screen a few different polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA/IB/IC) under both normal-phase and reversed-phase conditions.
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition directly affects the interaction between the analyte and the CSP, thereby influencing retention and selectivity[13].
-
Normal Phase:
-
Typically use mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol[13].
-
To improve peak shape for basic morpholines, add a small amount of a basic additive like diethylamine (DEA) or a competing amine to the mobile phase.
-
-
Reversed Phase:
-
Use mixtures of aqueous buffers with acetonitrile or methanol.
-
The pH of the aqueous buffer is critical for controlling the ionization state of the morpholine nitrogen and can dramatically impact retention and resolution.
-
-
-
Temperature Control:
-
Rationale: Lowering the column temperature often increases the differences in interaction energies between the enantiomers and the CSP, leading to better resolution[7].
-
Protocol: If you have some separation but it is not baseline, try running the analysis at a lower temperature (e.g., 10-15 °C).
-
References
- 1. biosynth.com [biosynth.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. [PDF] SnAP reagents for the synthesis of piperazines and morpholines. | Semantic Scholar [semanticscholar.org]
- 12. BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides [beilstein-journals.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Visible light-mediated, highly stereoselective epimerization of morpholines and piperazines to the more stable isomers [morressier.com]
- 23. researchgate.net [researchgate.net]
- 24. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 25. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Machine Learning for Optimization of Catalytic Asymmetric Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to accelerate the optimization of catalytic asymmetric reactions. This guide is structured to address the practical challenges and questions that arise during experimental and computational workflows. Here, we move beyond mere protocols to explain the fundamental reasoning behind methodological choices, ensuring your approach is robust, validated, and scientifically sound.
Part 1: Data Acquisition & Preprocessing FAQs
This section addresses the most common bottleneck in applying ML to catalysis: the data itself. The principle of "garbage in, garbage out" is especially true here, where high-quality, well-structured data is paramount for building predictive models.
Question 1: My experimental dataset is very small (< 100 reactions). Can I still use machine learning?
Answer: Yes, but with specific strategies. Small datasets are a significant challenge in asymmetric catalysis due to the high cost of experiments.[1] While large datasets are ideal, meaningful models can be built from limited data by employing appropriate techniques.
-
Causality: With sparse data, complex models like deep neural networks are prone to overfitting—memorizing the training data instead of learning generalizable chemical principles. Simpler, more interpretable models or specific ML approaches designed for small data are preferable.
-
Recommended Approach:
-
Model Choice: Start with models that have lower complexity and are less data-hungry, such as Gaussian Process Regression (GPR), Random Forest (RF), or Partial Least Squares (PLS) regression.[2][3] GPR, in particular, is effective for small datasets as it can provide uncertainty estimates for its predictions, which is crucial when experimental validation is costly.
-
Data Augmentation (with caution): If you have access to high-quality computational data (e.g., from Density Functional Theory calculations), it can sometimes be used to supplement experimental results. However, ensure that the computational data accurately reflects experimental reality.
-
Transfer Learning: A meta-learning approach can be highly effective.[4] This involves pre-training a model on a large dataset of related reactions from the literature and then fine-tuning it with your smaller, specific dataset. This allows the model to learn general chemical features before specializing in your particular problem.[4]
-
Active Learning: Instead of random experimentation, use an active learning or Bayesian optimization workflow. This approach uses the model to suggest the most informative experiments to perform next, maximizing knowledge gain while minimizing experimental cost.[5][6][7] This is one of the most powerful strategies for data-scarce environments.
-
Question 2: How do I handle inconsistent or noisy data from different literature sources?
Answer: Data curation is a critical and often underestimated step.[8] Inconsistencies in reported reaction conditions, yields, and enantiomeric excess (% ee) can severely degrade model performance.
-
Causality: ML algorithms assume that the input features consistently relate to the output. Variations in experimental protocols (e.g., slight temperature differences, different workup procedures) introduce noise that can obscure the true structure-activity relationship.
-
Protocol: Data Curation and Standardization
-
Define a Standard: Establish a strict set of parameters to record for every reaction (e.g., exact temperature, concentration, solvent purity, stirring rate, reaction time).
-
Categorical to Numerical: Convert categorical data (e.g., solvent names) into numerical representations. While one-hot encoding is common, using physicochemical solvent descriptors (e.g., dielectric constant, polarity) often provides more meaningful information to the model.[9]
-
Outlier Detection: Use statistical methods (e.g., Z-score, interquartile range) to identify potential outliers. Do not discard them blindly; investigate if they represent a failed experiment or an interesting, unexpected result.
-
Target Variable Transformation: Enantioselectivity is often reported as % ee. For modeling, it is statistically more robust to convert this to the free energy difference between the two transition states (ΔΔG‡), as this value has a more linear relationship with catalyst/substrate features. The conversion is done using the following equation:
-
ΔΔG‡ = -RT * ln(er)
-
where R is the gas constant, T is the temperature in Kelvin, and er is the enantiomeric ratio, calculated as (100 + % ee) / (100 - % ee).
-
-
Part 2: Feature Engineering & Selection Troubleshooting
How you represent your molecules and reaction components numerically—a process called featurization—is arguably the most critical factor for success. A well-chosen set of features can enable a simple model to outperform a complex one with poor features.
Question 3: What are the best molecular descriptors to use for representing my catalyst and substrates?
Answer: There is no single "best" set of descriptors; the optimal choice depends on the specific reaction and the hypothesized mechanism of enantioinduction. The goal is to select features that capture the relevant electronic and steric properties governing the reaction outcome.[10][11]
-
Causality: The model can only learn from the information you provide it. If the key interactions are steric, but you only provide electronic descriptors, the model will fail. A thoughtful combination of descriptor types is essential.
-
Data Presentation: Comparison of Descriptor Types
| Descriptor Type | Description | Pros | Cons | Recommended For |
| 2D Fingerprints | Bit vectors representing the presence/absence of molecular substructures (e.g., Morgan, RDKit). | Fast to compute; good for capturing general topology. | Can miss subtle 3D conformational effects; prone to bit collisions. | Rapid initial screening; when 3D structures are unavailable. |
| Physicochemical | Calculated properties like molecular weight, logP, polar surface area (PSA), number of rotatable bonds. | Easily interpretable; captures bulk properties. | May not capture specific electronic or steric details. | Supplementing other descriptor sets; modeling reaction conditions. |
| Quantum Mechanical | DFT-calculated values like HOMO/LUMO energies, partial charges, bond orders, steric parameters (e.g., buried volume). | Highly informative; directly related to reactivity and interaction energies.[12] | Computationally expensive; requires accurate 3D conformers. | Mechanistically driven studies; when high accuracy is needed. |
| Reaction-Based | Descriptors calculated from the transition state or catalyst-substrate complex, or by taking the difference between product and reactant descriptors. | Directly encodes the transformation; highly relevant to selectivity.[13] | Requires mechanistic insight and computational resources to model intermediates. | High-accuracy enantioselectivity prediction.[12][13] |
-
Experimental Protocol: Feature Selection Workflow
-
Generate a Superset: Start by calculating a wide range of descriptors from different classes.
-
Remove Low-Variance Features: Eliminate descriptors that are constant or near-constant across your dataset, as they contain no predictive information.[14]
-
Handle Collinearity: Calculate a correlation matrix. If two features are highly correlated (e.g., |r| > 0.9), they provide redundant information. Remove one of them to improve model stability.[14]
-
Use Automated Methods: Employ algorithms like Recursive Feature Elimination (RFE) or LASSO regression to systematically select the most impactful features.[14][15] RFE, for instance, iteratively trains the model and removes the weakest feature until an optimal set is found.
-
Part 3: Model Training & Selection Clinic
With curated data and engineered features, the next step is to train a predictive model. The choice of algorithm and how it's trained can lead to vastly different outcomes.
Question 4: My model performs perfectly on the data it was trained on, but fails to predict new reactions. What's wrong?
Answer: This is a classic case of overfitting . The model has learned the specific noise and idiosyncrasies of your training data rather than the underlying chemical principles.
-
Causality: Overfitting occurs when a model is too complex relative to the amount and complexity of the training data. It becomes excellent at "memorizing" but poor at generalizing to unseen examples. This is a common issue in catalysis research where datasets are often small.[1][16]
-
Troubleshooting Steps:
-
Cross-Validation: This is the most crucial step. Instead of a single train/test split, use k-fold cross-validation. The data is split into 'k' subsets (e.g., 5 or 10). The model is trained on k-1 folds and tested on the remaining fold, and this process is repeated 'k' times. The average performance across all folds gives a much more robust estimate of the model's true predictive power.[17]
-
Regularization: Introduce a penalty term into the model's loss function to discourage overly complex models. Techniques like Ridge (L2) and LASSO (L1) regularization are common for linear models and can be incorporated into more complex algorithms.[15]
-
Reduce Model Complexity: If using a Random Forest, reduce the maximum depth of the trees or increase the minimum number of samples per leaf. For a neural network, reduce the number of layers or neurons.
-
Increase Data: If possible, the most effective way to combat overfitting is to provide the model with more training examples. An active learning approach is ideal for this.[5][6]
-
-
Visualization: Model Selection Decision Workflow
Caption: Fig 1. Decision workflow for selecting an appropriate ML model.
Part 4: Model Interpretation & Validation Workshop
A predictive model is of limited use if it's a "black box." Understanding why a model makes a certain prediction is essential for generating new scientific hypotheses and building trust in the model's outputs.[18][19][20]
Question 5: My model is predictive, but how do I know which molecular features are driving the predictions for enantioselectivity?
Answer: This requires moving from model performance metrics to model interpretation techniques. For complex models like Gradient Boosting or Deep Neural Networks, post-hoc explanation methods are necessary.
-
Causality: Interpreting a model allows you to validate its chemical sensibility. If the model identifies features that align with established mechanistic understanding (e.g., the steric bulk near the active site), it increases confidence. If it highlights unexpected features, it can point towards new, testable scientific hypotheses.[19]
-
Recommended Technique: SHAP (SHapley Additive exPlanations) SHAP is a game theory-based approach that explains the output of any machine learning model.[2][21] It connects optimal credit allocation with local explanations using the classic Shapley values from game theory.
-
How it Works: For a given prediction, SHAP assigns each feature an importance value (the SHAP value) representing its contribution to pushing the model's output from the baseline to the final prediction.
-
Implementation:
-
Train your final model (e.g., an XGBoost or Random Forest model).
-
Install a SHAP library (available for Python and R).
-
Create an explainer object based on your trained model and training data.
-
Calculate SHAP values for your predictions.
-
Visualize the results. A SHAP summary plot is highly effective, showing not just the feature importance but also the direction of the effect (e.g., whether a high value for a feature increases or decreases the predicted % ee).
-
-
Part 5: Advanced Strategies - Autonomous Optimization
For labs looking to integrate ML into their daily workflow, autonomous systems that combine robotics and ML for reaction optimization represent the state-of-the-art.
Question 6: I want to minimize the number of experiments needed to find the optimal catalyst. How do I set up an active learning or Bayesian optimization loop?
Answer: Active learning and Bayesian optimization are powerful, data-efficient strategies that use the ML model to intelligently guide the experimental process, moving away from inefficient trial-and-error or grid search approaches.[7][22][23]
-
Causality: The core idea is to select the next experiment that is expected to be most informative. This is usually a trade-off between exploitation (running an experiment in a region where the model predicts high performance) and exploration (running an experiment in a region of high uncertainty, where the model is most likely to improve). Bayesian optimization provides a mathematical framework to manage this trade-off.[24]
-
Visualization: The Autonomous Optimization Workflow
Caption: Fig 2. The iterative loop for autonomous reaction optimization.
-
Experimental Protocol: Implementing a Bayesian Optimization Campaign
-
Define the Search Space: Clearly define the variables you want to optimize. This could be categorical (e.g., a discrete list of ligands, solvents) or continuous (e.g., temperature, concentration).
-
Acquire Initial Data: Run a small number of initial experiments. A space-filling design like a Latin Hypercube sample is more efficient than a random selection.
-
Select a Surrogate Model: Gaussian Process (GP) regression is the standard choice for Bayesian optimization because it naturally provides both a mean prediction and an uncertainty estimate.
-
Choose an Acquisition Function: This function uses the GP's output to decide which experiment to run next. A common choice is Expected Improvement (EI), which balances exploiting high-performing regions and exploring uncertain ones.
-
Iterate:
-
Train the GP model on all available data.
-
Use the acquisition function to find the optimal point in your search space to sample next.
-
Perform the suggested experiment and record the outcome.
-
Add the new data point to your dataset and repeat the process until a stopping criterion is met (e.g., budget exhausted, desired performance achieved).
-
-
This autonomous approach has been shown to outperform human expert decision-making in optimizing reactions, leading to better results with fewer experiments.[7][22]
References
- 1. Collection - Evaluating Predictive Accuracy in Asymmetric Catalysis: A Machine Learning Perspective on Local Reaction Space - ACS Catalysis - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A meta-learning approach for selectivity prediction in asymmetric catalysis. [repository.cam.ac.uk]
- 5. wepub.org [wepub.org]
- 6. wepub.org [wepub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00084A [pubs.rsc.org]
- 13. Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. osti.gov [osti.gov]
- 19. che.engin.umich.edu [che.engin.umich.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Bayesian-optimization-assisted discovery of stereoselective catalysts for ring-opening polymerization of racemic lactide - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Determining enantiomeric excess of (R)-2-Methylmorpholine products
An In-Depth Comparative Guide to Determining the Enantiomeric Excess of (R)-2-Methylmorpholine
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. This compound is a valuable synthon whose enantiomeric purity can directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, the accurate and precise determination of its enantiomeric excess (ee) is a critical, non-negotiable step in both process development and quality control.
This guide provides a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and implement the most suitable technique for their specific needs.
The Core Challenge: Differentiating Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task.[1][2] The analytical strategies to overcome this challenge rely on creating a temporary chiral environment where the two enantiomers interact differently, allowing them to be distinguished. This is primarily achieved through chiral chromatography (HPLC and GC) or by forming diastereomeric species that can be differentiated by NMR spectroscopy.[3][4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric excess determination due to its broad applicability and high resolution.[5] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and efficient strategy.[6]
Principle of Separation
The core of this technique is the CSP, which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica).[2] As the racemic mixture of 2-methylmorpholine passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector.[1] Based on the "three-point interaction model," one enantiomer will have a more stable, higher-energy interaction with the CSP, leading to a longer retention time and thus, separation from the other enantiomer.[1] For a basic amine like 2-methylmorpholine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[6][7]
Data Presentation: Performance Metrics
| Parameter | Chiral HPLC Performance | Rationale & Causality |
| Resolution (Rs) | Typically > 1.5 | Polysaccharide CSPs offer complex chiral cavities, enabling multiple interaction types (hydrogen bonding, dipole-dipole, steric hindrance) that lead to excellent separation. |
| Analysis Time | 5 - 20 minutes | Modern columns with smaller particle sizes (e.g., 3 µm) allow for faster flow rates and shorter run times without sacrificing resolution.[7] |
| Sensitivity (LOD) | Low ng to pg range | UV detectors are highly sensitive, and the sharp peaks typical of HPLC allow for the detection of minute impurities. |
| Method Development | Moderate | Requires screening of several columns and mobile phases, but systematic strategies can streamline this process.[6][7] |
| Sample Throughput | High | Well-suited for automation with autosamplers for screening large numbers of samples. |
Experimental Protocol: Direct Chiral HPLC
This protocol is a self-validating system, beginning with a racemic standard to confirm separation before analyzing unknown samples.
A. Instrumentation & Materials
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® IC or CHIRALCEL® OD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA)
-
Standards: Racemic 2-methylmorpholine, this compound standard
-
Sample: this compound product batch
B. Step-by-Step Methodology
-
System Preparation: Equilibrate the chosen chiral column with the mobile phase (e.g., 80:20 n-Hexane:Ethanol with 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The addition of a basic modifier like DEA is crucial to prevent peak tailing by masking acidic residual silanols on the silica support, ensuring symmetrical peaks for the basic amine analyte.[6]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic 2-methylmorpholine in the mobile phase.
-
Prepare a 1 mg/mL solution of the this compound product to be tested in the mobile phase.
-
-
System Suitability Test (SST):
-
Inject 10 µL of the racemic standard.
-
Confirm the separation of the two enantiomer peaks with a resolution (Rs) of ≥ 1.5. This step validates that the column and mobile phase are performing correctly.
-
Identify the peaks corresponding to the (R) and (S) enantiomers by injecting the pure (R)-standard.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared product sample solution.
-
Record the chromatogram, monitoring at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis & ee Calculation:
-
Integrate the peak areas for both the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S).
-
Calculate the enantiomeric excess using the formula: ee (%) = (|A_R - A_S| / (A_R + A_S)) * 100[8]
-
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like 2-methylmorpholine, chiral GC offers high efficiency, sensitivity, and rapid analysis times.[4][9] The separations are typically performed on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[10][11]
Principle of Separation
Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte within their cavity.[11] Chiral recognition occurs through interactions (e.g., hydrogen bonding, van der Waals forces) between the analyte and the rim of the cyclodextrin cavity. The differing fit and interaction energies of the two enantiomers lead to different retention times.[9] Lowering the analysis temperature often enhances selectivity, as the subtle energy differences between the diastereomeric interactions become more significant.[12]
Data Presentation: Performance Metrics
| Parameter | Chiral GC Performance | Rationale & Causality |
| Resolution (Rs) | Typically > 2.0 | The high efficiency of capillary GC columns (a large number of theoretical plates) translates into very sharp peaks and excellent resolution.[9] |
| Analysis Time | 10 - 30 minutes | While individual runs are fast, temperature programming can extend the time. The main advantage is speed once a method is established. |
| Sensitivity (LOD) | Low pg to fg range | Flame Ionization Detectors (FID) are extremely sensitive to organic compounds. Mass Spectrometry (MS) coupling provides even greater sensitivity and specificity. |
| Method Development | Moderate to High | Requires careful optimization of the oven temperature program. Derivatization may be needed to improve volatility or peak shape, adding a step to the process. |
| Sample Throughput | High | Compatible with autosamplers for unattended analysis of many samples. |
Experimental Protocol: Direct Chiral GC
A. Instrumentation & Materials
-
Gas Chromatograph with FID or MS detector
-
Chiral Column: e.g., Rt-βDEXcst (a β-cyclodextrin derivative) (30 m x 0.25 mm ID, 0.25 µm film thickness)[13]
-
Carrier Gas: Helium or Hydrogen
-
Standards: Racemic and (R)-enantiomer of 2-methylmorpholine
-
Sample: this compound product batch
B. Step-by-Step Methodology
-
System Preparation: Install the chiral GC column and condition it according to the manufacturer's instructions. Set the injector and detector temperatures (e.g., 220°C).[10]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic 2-methylmorpholine in a suitable solvent (e.g., Dichloromethane).
-
Prepare a 1 mg/mL solution of the product sample in the same solvent.
-
-
Method Development & SST:
-
Inject 1 µL of the racemic standard using a split injection (e.g., split ratio 50:1).
-
Optimize the oven temperature program. Start with an isothermal run (e.g., 80°C) and if separation is poor, introduce a slow temperature ramp (e.g., 60°C hold 1 min, then ramp at 2°C/min to 150°C).[10][13]
-
Once separation is achieved (Rs ≥ 1.5), inject the (R)-standard to confirm peak identity.
-
-
Sample Analysis:
-
Inject 1 µL of the prepared product sample solution using the optimized method.
-
-
Data Analysis & ee Calculation:
-
Integrate the peak areas for the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S).
-
Calculate the enantiomeric excess using the formula: ee (%) = (|A_R - A_S| / (A_R + A_S)) * 100
-
Experimental Workflow: Chiral GC
Caption: Workflow for ee% determination by Chiral GC.
NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on chemically differentiating the enantiomers within the NMR tube.[14] This is achieved by converting the enantiomers into diastereomers (covalently or non-covalently), which have distinct NMR spectra.[15]
Principle of Discrimination
A. Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a pair of covalent diastereomers.[16][17][18] These diastereomers have different spatial arrangements, causing protons near the chiral center (like the methyl group in 2-methylmorpholine) to experience different magnetic environments and thus appear at different chemical shifts in the ¹H NMR spectrum.[18] The ee is determined by integrating these now-distinguishable signals.[15]
B. Chiral Solvating Agents (CSAs): The analyte is simply mixed with an enantiomerically pure CSA (e.g., a BINOL derivative) in the NMR solvent.[19] This forms rapidly equilibrating, non-covalent diastereomeric complexes. This transient association is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomer signals.[14] This method is faster as it requires no reaction or workup.[19]
Data Presentation: Performance Metrics
| Parameter | NMR Performance | Rationale & Causality |
| Resolution (Δδ) | Varies; requires high-field NMR | The chemical shift difference (Δδ) between diastereotopic signals must be large enough for baseline resolution. Higher field magnets (≥400 MHz) improve this separation. |
| Analysis Time | 5 - 30 minutes per sample | Sample preparation with CSAs is very fast (mixing in a tube).[19] CDAs require a reaction and purification step. The NMR acquisition itself is quick. |
| Sensitivity (LOD) | mg range | NMR is inherently less sensitive than chromatography. Requires a relatively concentrated sample (typically > 5 mg/mL). |
| Method Development | Low to Moderate | Involves screening a few CDAs or CSAs to find one that gives sufficient signal separation for the analyte. |
| Sample Throughput | Moderate | Can be automated but is generally lower than chromatography for large batches. |
Experimental Protocol: NMR with Chiral Derivatizing Agent (MTPA-Cl)
A. Instrumentation & Materials
-
NMR Spectrometer (≥400 MHz)
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
Pyridine or Triethylamine (base)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Sample: this compound product batch
B. Step-by-Step Methodology
-
Derivatization Reaction:
-
In a dry vial, dissolve ~10 mg of the 2-methylmorpholine sample in 0.5 mL of anhydrous CDCl₃.
-
Add a slight excess of a non-nucleophilic base (e.g., 1.2 equivalents of pyridine).
-
Add 1.1 equivalents of (R)-MTPA-Cl dropwise. The reaction forms a stable diastereomeric amide.[16][18]
-
Allow the reaction to proceed to completion (monitor by TLC or LC-MS if necessary).
-
Filter through a small plug of silica gel with a suitable solvent to remove excess reagents and salts. Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis & ee Calculation:
-
Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the C2-methyl group). You will see two distinct signals (singlets, doublets, etc.) for this proton, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer.
-
Carefully integrate the areas of these two signals (A_RR and A_SR).
-
Calculate the enantiomeric excess: ee (%) = (|A_RR - A_SR| / (A_RR + A_SR)) * 100
-
Experimental Workflow: NMR with CDA
Caption: Workflow for ee% determination by NMR with a CDA.
Comparative Summary and Recommendations
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Physical Separation | Physical Separation | Chemical Differentiation |
| Resolution | Very Good | Excellent | Variable |
| Sensitivity | High (ng) | Very High (pg-fg) | Low (mg) |
| Analysis Time | Fast (5-20 min) | Fast (10-30 min) | Fast (5-30 min) |
| Sample Prep | Simple Dissolution | Simple Dissolution or Derivatization | Derivatization or Simple Mixing (CSA) |
| Best For... | Broad applicability, routine QC, preparative scale | Volatile analytes, trace impurity detection | Structural confirmation, absolute configuration (Mosher's), when chromatography fails |
| Key Limitation | Method development can be empirical | Analyte must be volatile and thermally stable | Low sensitivity, potential for kinetic resolution with CDAs |
Choosing the Right Method
-
For Routine Quality Control and High Throughput: Chiral HPLC is the undisputed workhorse. Its robustness, high sensitivity, and broad applicability to a vast range of compounds make it the industry standard.
-
For Highest Sensitivity and Volatile Analytes: Chiral GC is the superior choice. If 2-methylmorpholine is part of a complex mixture with other volatile components, GC-MS can provide separation and identification in a single run.
-
For Orthogonal Verification or When Chromatography is Difficult: NMR Spectroscopy provides an excellent alternative or confirmatory technique. The CSA method is particularly rapid for a quick check of enantiopurity, while the CDA method can also help in determining the absolute configuration of the analyte.[18]
By understanding the fundamental principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the optimal analytical strategy to ensure the stereochemical integrity of their this compound products.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. pharmaguru.co [pharmaguru.co]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. grokipedia.com [grokipedia.com]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Method Development for 2-Methylmorpholine Enantiomers
For researchers and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. 2-Methylmorpholine, a valuable chiral building block, presents a common analytical challenge: the efficient separation of its enantiomers. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving racemic 2-methylmorpholine, grounded in the principles of chiral recognition and supported by practical, field-proven insights. We will explore the most promising chiral stationary phases (CSPs) and provide a logical framework for method development, enabling you to select the optimal starting point for your specific application.
The Challenge of 2-Methylmorpholine Enantioseparation
2-Methylmorpholine is a small, relatively polar cyclic secondary amine. Its lack of a strong chromophore makes UV detection challenging at low concentrations, often necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD). From a chromatographic perspective, its small size and conformational flexibility require a chiral stationary phase capable of establishing stable, stereospecific interactions. The key to a successful separation lies in the "three-point interaction model," where the CSP must interact with the analyte at three distinct points, with at least one of these interactions being stereochemically dependent.[1]
A Comparative Overview of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical decision in developing a chiral separation method.[2] Based on the structural features of 2-methylmorpholine, three classes of CSPs are particularly promising: polysaccharide-based, Pirkle-type, and crown ether-based phases.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose that have been functionalized with carbamate or ester groups, are the most widely used and versatile chiral selectors in HPLC.[3][4] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking (if an aromatic derivatizing group is used), and inclusion into chiral cavities or grooves within the polysaccharide structure.[3]
Causality Behind Experimental Choices: For a small amine like 2-methylmorpholine, the secondary amine and the oxygen atom in the ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. These interactions are crucial for chiral recognition on polysaccharide phases. The choice of mobile phase, particularly the alcohol modifier, can significantly influence the conformation of the polysaccharide polymer and, therefore, the shape of the chiral cavities, directly impacting enantioselectivity.[3] Basic additives like diethylamine (DEA) are often required to suppress the ionization of the basic analyte and to block acidic silanol groups on the silica support, thereby improving peak shape and preventing tailing.[5]
Typical Starting Conditions:
-
Columns: Daicel CHIRALPAK® IA, IB, IC, ID, IE, IF series; CHIRALCEL® OD, OJ series.[6]
-
Mobile Phase (Normal Phase): Heptane/Ethanol or Heptane/Isopropanol mixtures (e.g., 90:10, v/v).
-
Additive: 0.1% Diethylamine (DEA) for improved peak shape of basic analytes.[5]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
Pirkle-Type CSPs
Named after William Pirkle, these "brush-type" CSPs consist of a small chiral molecule covalently bonded to a silica support.[7] A common example is the Whelk-O® 1, which has broad selectivity for a variety of compound classes.[7] The chiral recognition mechanism is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. For separation to occur, the analyte must contain functional groups that can interact with the π-acidic dinitrobenzoyl group, the π-basic naphthalene group, and the carbamate group of the Whelk-O 1 selector.
Causality Behind Experimental Choices: While 2-methylmorpholine itself lacks a significant π-system, it is often used in syntheses where it is derivatized with groups that do, such as a benzoyl or dinitrobenzoyl group. In its underivatized form, interactions would be limited to hydrogen bonding and dipole-dipole interactions with the carbamate moiety of the CSP. The use of non-polar mobile phases with an alcohol modifier is typical. The alcohol competes with the analyte for hydrogen bonding sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.
Typical Starting Conditions:
-
Column: Regis Whelk-O® 1.[7]
-
Mobile Phase (Normal Phase): Hexane/Isopropanol or Hexane/Ethanol.
-
Additive: For basic compounds, a small amount of a basic modifier may be necessary. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
Crown Ether-Based CSPs
Crown ether-based CSPs are highly specific for the separation of compounds containing primary amines.[8][9] The chiral selector, typically a crown ether incorporating a chiral binaphthyl unit, complexes with the protonated primary amine (-NH3+) via hydrogen bonding within its cavity.
Causality Behind Experimental Choices: Although 2-methylmorpholine is a secondary amine, it may still exhibit some interaction with crown ether phases, particularly if the mobile phase conditions promote its protonation. These columns are typically run in reversed-phase or polar ionic mode. The mobile phase consists of an acidic aqueous solution, often containing perchloric acid or sulfuric acid, mixed with an organic modifier like methanol. The low pH ensures the amine is protonated, which is essential for the complexation-based separation mechanism.
Typical Starting Conditions:
-
Column: Regis ChiroSil® RCA(+) or SCA(-).[8]
-
Mobile Phase (Reversed-Phase/Polar Ionic Mode): Perchloric acid solution (e.g., pH 1.5-2.0) / Methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
Comparative Summary of Chiral HPLC Strategies
| CSP Type | Chiral Recognition Mechanism | Typical Mobile Phase Mode | Advantages | Considerations for 2-Methylmorpholine |
| Polysaccharide-Based | H-bonding, dipole-dipole, inclusion in chiral cavities | Normal Phase, Reversed Phase, Polar Organic | Broad applicability, high success rate, available in immobilized versions for extended solvent compatibility.[3] | High likelihood of success due to the presence of H-bond donors/acceptors. Derivatization with a UV-active group may be beneficial. |
| Pirkle-Type | π-π interactions, H-bonding, dipole-dipole | Normal Phase, Reversed Phase | Covalently bonded and robust, elution order can often be inverted by using the opposite enantiomer of the CSP.[7] | More likely to be successful if 2-methylmorpholine is derivatized with an aromatic group to facilitate π-π interactions. |
| Crown Ether-Based | Host-guest complexation with protonated primary amines | Reversed-Phase / Polar Ionic | Highly selective for primary amines and amino acids.[8] | Lower probability of success compared to the other two, as it is a secondary amine. However, it may be worth screening under acidic mobile phase conditions. |
Experimental Protocols
A Systematic Approach to Chiral Method Development
The process of developing a chiral separation method is often empirical. A systematic screening approach using a variety of CSPs and mobile phases is the most efficient path to success.[3]
Representative Starting Protocol (Polysaccharide-Based CSP)
This protocol describes a robust starting point for separating the enantiomers of 2-methylmorpholine. It is based on conditions typically successful for small, cyclic amines on polysaccharide-based CSPs.
Objective: To achieve baseline separation of (R)- and (S)-2-methylmorpholine.
Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV or MS detector.
-
Chiral Column: CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm).
-
Chemicals: HPLC-grade n-Heptane, HPLC-grade Ethanol, Diethylamine (DEA).
-
Sample: Racemic 2-methylmorpholine dissolved in the mobile phase at approximately 1 mg/mL.
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 900 mL of n-Heptane with 100 mL of Ethanol (90:10, v/v).
-
Add 1 mL of Diethylamine to the 1 L mixture (final concentration of 0.1% DEA).
-
Degas the mobile phase by sonication for 15 minutes or by online degassing.
-
Rationale: The heptane/ethanol mixture provides a non-polar environment where the chiral recognition sites of the CSP are most effective. DEA is crucial for preventing peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its neutral, free base form.
-
-
HPLC System Setup:
-
Install the CHIRALPAK® IC-3 column and set the column thermostat to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Rationale: A stable temperature is critical for reproducible retention times and selectivity in chiral chromatography. Thorough equilibration ensures the CSP surface is saturated with the mobile phase components, leading to consistent results.
-
-
Sample Injection and Analysis:
-
Set the injection volume to 5 µL.
-
Set the UV detector to a low wavelength (e.g., 210-220 nm) to maximize sensitivity for the weak chromophore of 2-methylmorpholine. If using an MS detector, optimize for the parent ion.
-
Inject the sample and acquire the chromatogram for a sufficient duration to allow both enantiomers to elute.
-
-
Data Evaluation and Optimization:
-
Examine the chromatogram for the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.
-
If separation is incomplete, systematically adjust the mobile phase composition. For example, decrease the ethanol percentage to 5% to increase retention and potentially improve resolution, or change the alcohol to isopropanol, which can offer different selectivity.
-
If peak shape is poor, ensure the DEA concentration is adequate.
-
This systematic and well-reasoned approach, beginning with the most versatile CSPs and employing logical optimization steps, will provide the highest probability of successfully developing a robust and reliable chiral HPLC method for the separation of 2-methylmorpholine enantiomers.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Regis chiral and SFC columns [hplc.eu]
- 8. ChiroSil® - Regis Technologies [registech.com]
- 9. hplc.eu [hplc.eu]
A Comparative Study of (R)-2-Methylmorpholine Versus Other Leading Chiral Auxiliaries in Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the realm of pharmaceutical development where the chirality of a molecule can profoundly influence its pharmacological activity.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable strategy to introduce stereogenic centers with high fidelity.[2][3] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, directing subsequent chemical transformations to favor the formation of one diastereomer over the other.[2] This guide provides an in-depth comparative analysis of (R)-2-Methylmorpholine, a promising yet less documented chiral auxiliary, against established stalwarts in the field: Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides.
The Role and Merits of Chiral Auxiliaries
The fundamental principle behind the use of a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral molecule to the substrate, two diastereomeric transition states of unequal energy are formed upon reaction with an incoming reagent, leading to a preponderance of one diastereomer. A successful chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and, most importantly, provide a high degree of stereochemical control.[4] The ultimate goal is to cleave the auxiliary post-reaction and recover it for reuse, enhancing the overall efficiency and atom economy of the synthesis.[2]
A Closer Look at the Contenders
This guide will focus on a comparative analysis of four distinct chiral auxiliary systems, with a special emphasis on understanding the potential of this compound.
This compound: An Emerging Challenger
The morpholine scaffold is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[5] The use of a chiral morpholine derivative like this compound as a chiral auxiliary presents an intriguing prospect, potentially offering unique stereochemical control and synthetic advantages. While extensive comparative data is not as widespread as for other auxiliaries, its structural features suggest potential for effective shielding of one face of a reactive intermediate.
Evans' Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans, oxazolidinones are arguably the most widely used and well-understood class of chiral auxiliaries.[6] Derived from readily available amino alcohols, they provide exceptional levels of stereocontrol in a multitude of reactions, most notably alkylations and aldol additions.[2][7] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively dictates the facial selectivity of enolate reactions.[4]
Enders' SAMP/RAMP Auxiliaries: Masters of Asymmetric Alkylation
The SAMP/RAMP hydrazone method, pioneered by E. J. Corey and Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[8] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) form chiral hydrazones that, upon deprotonation, generate azaenolates which react with electrophiles with high diastereoselectivity.[8] A key advantage is the predictable stereochemical outcome based on the choice of the SAMP or RAMP enantiomer.
Myers' Pseudoephedrine Amides: Practicality and Versatility
Andrew G. Myers introduced pseudoephedrine as a practical and cost-effective chiral auxiliary for the asymmetric synthesis of a wide array of chiral compounds.[3] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations, and the auxiliary can be cleaved under mild conditions.[2]
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The following table summarizes representative data for the diastereoselective alkylation of propionyl derivatives of each auxiliary. While specific data for this compound in this direct comparison is limited in publicly available literature, we can infer its potential based on the performance of other C2-substituted chiral heterocycles.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound | Benzyl Bromide | Data not available | Data not available | |
| Evans' Oxazolidinone | Benzyl Bromide | >99:1 d.r. | 90-95 | [2] |
| Enders' SAMP | Methyl Iodide | ≥95% d.e. | 85 | [8] |
| Myers' Pseudoephedrine | Benzyl Bromide | >99:1 d.r. | 93 | [2] |
Expertise & Experience: The exceptional stereocontrol exhibited by Evans' and Myers' auxiliaries is attributed to the rigid chelated transition states formed upon enolization, which effectively shield one face of the enolate from the incoming electrophile. The Enders' method relies on the predictable topography of the azaenolate. For this compound, the C2-methyl group is expected to create a steric bias, directing the electrophile to the opposite face of the enolate. The degree of this control would likely depend on the conformation of the morpholine ring in the transition state.
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction is another critical tool for constructing stereochemically rich molecules. The table below presents a comparison of different auxiliaries in promoting diastereoselective aldol additions.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound | Isobutyraldehyde | Data not available | Data not available | |
| Evans' Oxazolidinone | Isobutyraldehyde | >99:1 d.r. (syn) | 85 | [2] |
| Pyrrolidine-based auxiliary | Benzaldehyde | up to 73:27 (syn:anti) | - | [9] |
Expertise & Experience: Evans' auxiliaries are renowned for their ability to generate syn-aldol products with exceptional diastereoselectivity via a Zimmerman-Traxler-like transition state.[2][10] The stereochemical outcome is dictated by the chelation of the enolate and the aldehyde to a Lewis acid, typically a boron or titanium species. While specific data for N-acyl-(R)-2-methylmorpholine in aldol reactions is scarce, studies on other chiral morpholine derivatives in organocatalyzed aldol reactions have shown moderate to good stereoselectivity, suggesting the potential of the morpholine scaffold to induce chirality.[11]
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of an auxiliary-controlled reaction is governed by the specific transition state geometry.
This compound
The stereocontrol exerted by an N-acyl-(R)-2-methylmorpholine likely arises from the steric hindrance of the C2-methyl group, which would favor a conformation where one face of the enolate is shielded. The chair-like conformation of the morpholine ring and the potential for chelation with the enolate metal cation would be critical factors.
Caption: Proposed stereochemical model for electrophilic attack on an N-acyl-(R)-2-methylmorpholine enolate.
Evans' Oxazolidinone
The high diastereoselectivity of Evans' auxiliaries is explained by a rigid, chelated Z-enolate transition state where the substituent at C4 blocks one face of the enolate.
Caption: Stereochemical model for alkylation of an Evans' oxazolidinone enolate.
Attachment and Cleavage of the Auxiliaries
The practical utility of a chiral auxiliary is also determined by the ease of its attachment to the substrate and its subsequent removal.
| Chiral Auxiliary | Attachment Method | Cleavage Method(s) |
| This compound | Acylation with an acid chloride or anhydride. | Hydrolysis (acidic or basic), reduction (e.g., LiAlH4), reaction with organometallics. |
| Evans' Oxazolidinone | Acylation with an acid chloride or anhydride. | Hydrolysis (LiOH/H2O2), reduction (LiAlH4, LiBH4), conversion to Weinreb amides.[2] |
| Enders' SAMP/RAMP | Condensation with a ketone or aldehyde. | Ozonolysis, hydrolysis (e.g., with MeI then water).[8] |
| Myers' Pseudoephedrine | Acylation with an acid chloride or anhydride. | Hydrolysis (acidic or basic), reduction (LiAlH4).[2] |
Trustworthiness: The cleavage of N-acyl amides can sometimes be challenging. For N-acyl-2-methylmorpholine, standard hydrolytic or reductive conditions are expected to be effective, though optimization may be required depending on the substrate. The mild cleavage conditions for Evans' auxiliaries are a significant advantage.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the alkylation of a propionyl derivative using an Evans' auxiliary are provided below. A hypothetical protocol for this compound is also presented, based on standard procedures for N-acyl amide alkylation.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
Caption: Experimental workflow for Evans' auxiliary-mediated alkylation.
Detailed Steps:
-
To a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
Protocol 2: Hypothetical Asymmetric Alkylation using this compound Auxiliary
Caption: Hypothetical workflow for this compound-mediated alkylation.
Detailed Steps:
-
To a solution of N-propionyl-(R)-2-methylmorpholine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-16 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This comparative guide highlights the established strengths of Evans', Enders', and Myers' auxiliaries in providing high levels of stereocontrol in asymmetric synthesis. They remain the go-to choices for many applications due to their proven reliability and extensive literature precedent.
This compound, while less explored, presents an interesting alternative that warrants further investigation. Its structural features, particularly the chiral morpholine backbone, suggest it could offer unique reactivity and selectivity profiles. The lack of extensive, direct comparative data underscores the need for further research to fully elucidate its potential and define its niche in the synthetic chemist's toolbox. Future studies should focus on systematically evaluating N-acyl-(R)-2-methylmorpholine derivatives in a range of asymmetric transformations and directly comparing their performance against the established auxiliaries. Such data will be crucial for researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal chiral auxiliary for their specific synthetic challenges.
References
- 1. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [open.bu.edu]
- 11. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
An In-Depth Technical Guide to X-ray Crystallography for Absolute Configuration Determination: A Comparative Analysis for Researchers
In the landscape of pharmaceutical development and chemical research, the three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is a critical determinant of its biological function.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1] This reality necessitates unambiguous and reliable methods for assigning the absolute configuration of chiral drug candidates.
For decades, single-crystal X-ray diffraction (SC-XRD) has been revered as the definitive "gold standard" for this purpose, providing a direct visualization of the molecular structure.[3][4] However, the practical challenges of SC-XRD, most notably the requirement for high-quality single crystals, have spurred the development and refinement of powerful solution-state alternatives, primarily chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).[1][5][6]
This guide, designed for researchers, scientists, and drug development professionals, offers a deep, comparative analysis of these techniques. It moves beyond a simple listing of methods to explain the causality behind experimental choices, grounding every protocol in a self-validating framework to ensure scientific integrity.
SC-XRD stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure.[7][8] Its ability to determine absolute configuration hinges on a physical phenomenon known as anomalous dispersion (or resonant scattering).[3][9]
The Principle of Anomalous Dispersion
Under normal conditions, the intensity of an X-ray reflection from a set of crystal planes (hkl) is identical to that of its inverse reflection (-h-k-l). This principle is known as Friedel's Law.[10][11] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the scattering factor for that atom gains a complex component, inducing a phase shift.[3][10] This effect, known as anomalous dispersion, breaks Friedel's Law.[12]
Consequently, the intensities of the reflection pair (hkl) and (-h-k-l), now called a Bijvoet pair , are no longer equal.[11][13] The magnitude of the intensity difference between these pairs is directly related to the absolute configuration of the molecule in the crystal lattice.[14] By measuring and analyzing these differences, the true handedness of the molecule can be determined.
The Decisive Metric: The Flack Parameter
The most common method for quantifying the absolute structure is the refinement of the Flack parameter, x.[12][15] This parameter is refined during the least-squares structural solution process using the equation:
I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|²[12]
where I is the observed intensity and F is the calculated structure factor.
Interpretation of the Flack Parameter:
-
x ≈ 0: The refined structural model correctly represents the absolute configuration of the crystal.[12]
-
x ≈ 1: The inverted structure is correct. The coordinates of the current model should be inverted (x,y,z → -x,-y,-z).[12]
-
x ≈ 0.5: The crystal may be a racemic twin (containing equal amounts of both enantiomers) or the anomalous scattering signal is too weak for a conclusive determination.[12]
Crucially, the standard uncertainty (s.u.) on the Flack parameter is as important as the value itself. A small s.u. (e.g., < 0.08 for an enantiopure sample) indicates a high level of confidence in the assignment.[15][16]
Experimental Workflow for SC-XRD
The process of determining absolute configuration by SC-XRD is a multi-step, rigorous procedure that demands precision at every stage.
Detailed Experimental Protocol: SC-XRD
-
Crystallization: This is often the most difficult step.[4] A high-quality, single crystal free of defects and twinning is required.[17][18] Typical dimensions range from 30 to 300 microns.[17][19] Methods include slow evaporation, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head using an appropriate adhesive or oil.[17][20]
-
Data Collection: The crystal is mounted on the diffractometer and cooled, typically under a stream of liquid nitrogen, to reduce thermal motion.[21] X-rays (commonly from a Cu or Mo source) are directed at the crystal.[17][19] The crystal is rotated, and a series of diffraction patterns are collected by a detector.[20] For light-atom structures (containing no atoms heavier than oxygen), using a copper X-ray source (Cu Kα radiation) is highly recommended as it produces a stronger anomalous signal.[22][23]
-
Data Processing & Structure Solution: The collected diffraction spots are indexed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This process optimizes atomic positions and thermal parameters.
-
Absolute Configuration Assignment: For non-centrosymmetric space groups, the Flack parameter is refined. A final assignment is made based on the value and standard uncertainty of the parameter.[12][15] A post-refinement analysis of Bijvoet pairs can also be performed for additional confidence.[14][24]
Chiroptical Alternatives: VCD and ECD Spectroscopy
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.[2][25] Unlike SC-XRD, these are solution-state methods that do not require crystallization.[26] However, they are indirect methods that require a comparison between an experimental spectrum and a spectrum predicted by quantum chemical calculations.[6]
Vibrational Circular Dichroism (VCD)
VCD measures the difference in absorption of left and right circularly polarized light in the infrared (IR) region, corresponding to molecular vibrational transitions.[26][27]
Principle & Causality: Every chiral molecule has a unique VCD spectrum. Enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images).[28][29] Since VCD arises from vibrational transitions, even molecules that lack a UV chromophore can be studied, and their spectra are rich with structural information.[28] The absolute configuration is determined by matching the experimental VCD spectrum to one of two predicted spectra, calculated for the (R) and (S) enantiomers using Density Functional Theory (DFT).[1][28] The agreement in the sign and relative intensity of the major bands confirms the configuration.[1]
Detailed Experimental Protocol: VCD
-
Sample Preparation: Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically around 0.1 M.[28] The choice of solvent is critical, as solute-solvent interactions can affect the molecule's conformation and thus its VCD spectrum.[1][30]
-
Experimental Measurement:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Data is typically collected over several hours to achieve a sufficient signal-to-noise ratio, as the VCD signal is very small (ΔA ~ 10⁻³–10⁻⁵).[28]
-
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule using computational chemistry software. This is a critical step, as the calculated spectrum must be a Boltzmann-weighted average of the spectra of all significantly populated conformers.
-
For each low-energy conformer of one enantiomer (e.g., the R-enantiomer), perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
The VCD and IR spectra are then calculated for each conformer.
-
-
Spectral Comparison & Assignment:
-
The final predicted spectrum is generated by taking a Boltzmann-weighted average of the individual conformer spectra.
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). A strong correlation in the pattern of positive and negative peaks confirms the absolute configuration.[28][30]
-
Electronic Circular Dichroism (ECD)
ECD is the chiroptical counterpart to UV-Vis spectroscopy and involves the differential absorption of circularly polarized light at wavelengths corresponding to electronic transitions.[31]
Principle & Causality: ECD is highly sensitive to the three-dimensional structure of a molecule, and like VCD, enantiomers produce mirror-image spectra.[31] The determination of absolute configuration relies on comparing the experimental ECD spectrum with a spectrum predicted by Time-Dependent Density Functional Theory (TDDFT) calculations.[32][33] ECD is particularly powerful for molecules containing multiple chromophores that can interact through space, a phenomenon utilized in the "exciton chirality method." This method correlates the sign of the resulting ECD signal (a "couplet") with the spatial arrangement of the chromophores, allowing for a direct assignment of absolute configuration.[34]
Detailed Experimental Protocol: ECD
-
Sample Preparation: Dissolve the sample in a suitable solvent that is transparent in the UV-Vis region of interest. Concentrations are typically much lower than for VCD.
-
Experimental Measurement: Record the ECD and UV-Vis absorption spectra on an ECD spectrometer.
-
Computational Modeling:
-
Similar to VCD, a rigorous conformational search is essential.
-
For the low-energy conformers of a single enantiomer, perform geometry optimizations.
-
Calculate the electronic transition energies and rotational strengths using TDDFT.
-
-
Spectral Comparison & Assignment:
Head-to-Head Comparison: SC-XRD vs. VCD vs. ECD
The choice of technique depends critically on the nature of the sample, the available resources, and the specific question being asked.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Sample State | Solid (high-quality single crystal required) | Solution, neat liquid, or solid (KBr/mull) | Solution |
| Sample Requirement | Enantiomerically pure single crystal (30-300 µm) | ~1-5 mg of enantiomerically pure sample | Microgram quantities |
| Destructive? | No (crystal is preserved) | No (sample can be recovered) | No (sample can be recovered) |
| Key Challenge | Growing a suitable single crystal[4][17] | Computational expense; conformational flexibility | Requires a UV-Vis chromophore; conformational flexibility |
| Nature of Result | Direct & Unambiguous: Provides a 3D model and a statistical measure of confidence (Flack parameter) | Indirect: Requires comparison with quantum chemical calculations | Indirect: Requires comparison with quantum chemical calculations |
| Throughput | Low; crystal growth can take days to months[17] | Moderate; data collection takes hours, computation can take days | High; data collection is fast, computation can take days |
| Applicability | Broad, but challenging for light-atom molecules without Cu radiation[9][23] | Universal for chiral molecules, no chromophore needed[26][28] | Limited to molecules with electronic transitions in the accessible UV-Vis range |
Decision-Making Guide
Choosing the right technique is a critical step in the analytical workflow. The following diagram illustrates a logical decision-making process.
Conclusion
The determination of absolute configuration is an indispensable task in modern chemistry, particularly within the pharmaceutical industry.[25] Single-crystal X-ray crystallography remains the unequivocal gold standard, offering a direct and unambiguous answer when a suitable crystal is obtainable.[3] The Flack parameter provides a statistically robust validation of the assignment.[12][15]
However, when crystallization is elusive, the chiroptical methods of VCD and ECD present powerful and reliable alternatives.[1][35] VCD has the advantage of being universally applicable to all chiral molecules, while ECD offers high sensitivity for compounds possessing a suitable chromophore.[28][34] The success of these solution-state techniques is intrinsically linked to the accuracy of quantum chemical calculations and, most importantly, a thorough analysis of the molecule's conformational landscape. By understanding the principles, strengths, and limitations of each method, researchers can select the most appropriate tool to confidently and accurately unveil the absolute stereochemistry of their molecules.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of absolute structure using Bayesian statistics on Bijvoet differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. fiveable.me [fiveable.me]
- 21. neutrons.ornl.gov [neutrons.ornl.gov]
- 22. researchgate.net [researchgate.net]
- 23. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 24. Bijvoet-Pair Analysis [platonsoft.nl]
- 25. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biotools.us [biotools.us]
- 27. pubs.acs.org [pubs.acs.org]
- 28. spectroscopyeurope.com [spectroscopyeurope.com]
- 29. researchgate.net [researchgate.net]
- 30. schrodinger.com [schrodinger.com]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Enantiopure Morpholines
The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2][3] Its unique physicochemical properties often impart improved pharmacokinetics, such as enhanced aqueous solubility and metabolic stability, making it a desirable heterocyclic motif in drug design.[1][2] However, the therapeutic efficacy of morpholine-containing drugs is often linked to a specific stereoisomer, underscoring the critical importance of robust and efficient synthetic routes to enantiopure morpholines.[4][5]
This guide provides a comparative analysis of the most prevalent and effective strategies for the synthesis of enantiopure morpholines. We will delve into the mechanistic underpinnings of each approach, present validated experimental protocols, and offer a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal route for their specific synthetic challenges.
Strategic Overview: The Three Pillars of Enantiopure Morpholine Synthesis
The synthesis of enantiopure morpholines can be broadly categorized into three main strategies, each with its own set of strengths and considerations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.
Caption: Core strategies for enantiopure morpholine synthesis.
Chiral Pool Synthesis: A Classic and Reliable Approach
The use of naturally occurring chiral molecules, such as amino acids and sugars, as starting materials is a long-standing and dependable strategy for the synthesis of enantiopure compounds.[6][7] This approach leverages the inherent chirality of the starting material to construct the target morpholine ring with a defined stereochemistry.
Causality Behind Experimental Choices:
The key to a successful chiral pool synthesis is the strategic selection of a readily available and inexpensive chiral starting material that contains a significant portion of the target molecule's carbon skeleton and stereocenters. L-amino acids are particularly well-suited for this purpose, as they provide a chiral amine functionality that can be elaborated into the morpholine ring. The synthesis typically involves the reduction of the carboxylic acid moiety to a primary alcohol, followed by N-alkylation with a suitable two-carbon electrophile and subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of (S)-2-phenylmorpholine from L-Phenylalanine
This protocol is a representative example of a chiral pool synthesis of a 2-substituted morpholine.
Caption: Workflow for chiral pool synthesis of a morpholine.
Step 1: Reduction of L-Phenylalanine to (S)-2-amino-3-phenylpropan-1-ol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of L-phenylalanine in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be used in the next step without further purification.
Step 2: N-Alkylation with 2-Bromoethanol
-
Dissolve the crude (S)-2-amino-3-phenylpropan-1-ol in a suitable solvent such as ethanol or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Add 2-bromoethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Step 3: Intramolecular Cyclization
-
The crude N-alkylated intermediate can be cyclized by treatment with a strong base. For example, dissolve the intermediate in a suitable solvent like THF and add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the cyclization is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (S)-2-phenylmorpholine.
Asymmetric Catalysis: The Modern, Atom-Economical Route
Asymmetric catalysis has emerged as a powerful and highly efficient strategy for the synthesis of enantiopure compounds.[8] This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. For morpholine synthesis, rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines is a particularly effective method.[9][10][11]
Causality Behind Experimental Choices:
The success of this strategy hinges on the design of a chiral ligand that can effectively coordinate to the metal center (e.g., rhodium) and create a chiral environment that directs the hydrogenation of the C=C double bond from one face, leading to high enantioselectivity.[12][13][14][15] Bisphosphine ligands with a large bite angle have been shown to be particularly effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving excellent yields and enantioselectivities (up to 99% ee).[9][10][11] The choice of solvent and counter-ion can also influence the stereochemical outcome.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol is based on the work of Zhang and coworkers and demonstrates a highly efficient route to 2-substituted chiral morpholines.[9][10][11]
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Asymmetric catalysis in complex target synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Chiral Organocatalysts: Benchmarking (R)-2-Methylmorpholine Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a continuous endeavor. While pyrrolidine-based catalysts, exemplified by the seminal work with proline, have historically dominated the field, there is a growing interest in exploring alternative chiral scaffolds. Among these, morpholine derivatives present an intriguing, albeit challenging, class of organocatalysts. This guide provides an in-depth performance comparison of morpholine-based chiral catalysts, with a conceptual focus on (R)-2-Methylmorpholine, against established alternatives in key asymmetric transformations. By examining experimental data and elucidating the underlying mechanistic principles, we aim to offer a valuable resource for catalyst selection and reaction optimization in the synthesis of chiral molecules.
The Morpholine Scaffold in Asymmetric Catalysis: A Double-Edged Sword
The incorporation of an oxygen atom into the six-membered ring of morpholine-based catalysts introduces unique electronic and conformational properties compared to their five-membered pyrrolidine counterparts. This structural distinction has profound implications for their catalytic activity. It is generally recognized that enamines derived from morpholines are less reactive than those formed from pyrrolidines.[1][2][3][4] This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom and a more pronounced pyramidalization at the nitrogen center, which diminishes the nucleophilicity of the enamine intermediate.[1][2][3][4]
However, this inherent challenge also presents an opportunity. The distinct steric and electronic environment of morpholine-based catalysts can lead to different stereochemical outcomes and, in some cases, offer advantages in specific applications. This guide will delve into these nuances, providing a data-driven comparison to aid in the rational design of asymmetric syntheses.
Performance Showdown: Asymmetric Michael Addition of Aldehydes to Nitroolefins
To provide a quantitative comparison, we will focus on the asymmetric Michael addition of aldehydes to nitroolefins, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is an excellent benchmark for evaluating the performance of enamine-forming organocatalysts.
Data Presentation
The following table summarizes the performance of a highly efficient β-morpholine amino acid catalyst (a close structural and functional analog of this compound) alongside other prominent classes of organocatalysts in the Michael addition of various aldehydes to trans-β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Aldehyde | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| β-Morpholine Amino Acid I [3] | 1 | Propanal | iPrOH | 24 | 95 | >99:1 | 90 |
| β-Morpholine Amino Acid I [3] | 1 | Butanal | iPrOH | 24 | 96 | >99:1 | 92 |
| β-Morpholine Amino Acid I [3] | 1 | Isovaleraldehyde | iPrOH | 24 | 94 | >99:1 | 93 |
| (S)-Proline [5] | 10 | Propanal | Hexane | 96 | 80 | 88:12 | 80 |
| MacMillan Catalyst (Imidazolidinone) [6] | 20 | Propanal | THF | 24 | 85 | N/A | 90 |
| Thiourea Catalyst | 10 | Isobutyraldehyde | Toluene | 72 | 96 | N/A | 98 |
Note: The specific structures of the β-Morpholine Amino Acid I, MacMillan, and Thiourea catalysts are provided in the references. The data is compiled from different sources and reaction conditions may vary slightly. Direct, side-by-side comparisons under identical conditions are ideal for rigorous evaluation.
Causality Behind Experimental Choices and Mechanistic Insights
The choice of catalyst, solvent, and reaction conditions is paramount in achieving high stereoselectivity. The data presented above highlights several key trends:
-
Morpholine-Based Catalyst Efficiency: The β-morpholine amino acid catalyst demonstrates remarkable efficiency, requiring only 1 mol% loading to achieve high yields and excellent stereoselectivities.[3] This suggests that despite the generally lower reactivity of morpholine enamines, strategic design of the catalyst scaffold can overcome this limitation. The presence of a carboxylic acid moiety in the β-morpholine amino acid is crucial for its activity, likely participating in a bifunctional activation mechanism.[3]
-
Proline as a Benchmark: (S)-Proline, a foundational organocatalyst, provides good results but often requires higher catalyst loadings and longer reaction times compared to more specialized catalysts.[5] Its performance can be highly dependent on the solvent and the presence of additives.
-
MacMillan and Thiourea Catalysts: Second-generation MacMillan catalysts and bifunctional thiourea catalysts are highly effective in promoting Michael additions, often affording excellent enantioselectivities.[6] These catalysts operate through distinct activation modes, with the MacMillan catalyst forming an iminium ion to lower the LUMO of the enal, while thiourea catalysts activate the nitroolefin through hydrogen bonding.
The proposed catalytic cycle for the Michael addition mediated by a chiral secondary amine catalyst, such as a morpholine derivative or proline, involves the formation of a nucleophilic enamine intermediate from the aldehyde. This enamine then attacks the electrophilic nitroolefin. The stereochemical outcome is determined in this step, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidic Proline‐Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Efficacy of (R)-2-Methylmorpholine in Asymmetric Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral directing group is a critical parameter that dictates the stereochemical outcome of a reaction. While stalwart auxiliaries like Evans oxazolidinones have long dominated the field, the exploration of alternative scaffolds continues to yield valuable tools for the synthetic chemist. This guide provides an in-depth technical comparison of the efficacy of (R)-2-Methylmorpholine and its derivatives in key asymmetric transformations, benchmarking its performance against established chiral auxiliaries. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic strategies.
The this compound Scaffold: A Profile
This compound offers a unique structural motif as a chiral auxiliary. The presence of the morpholine ring introduces a conformational rigidity that can effectively bias the facial approach of incoming electrophiles. The nitrogen atom serves as a convenient handle for the attachment of acyl groups, transforming the parent amine into a versatile chiral director for enolate-based transformations. The commercial availability of its enantiopure forms makes it an accessible option for various synthetic applications.
Diastereoselective Alkylation of N-Acyl-(R)-2-methylmorpholine Enolates
The alkylation of enolates derived from chiral amides is a cornerstone of asymmetric C-C bond formation. The efficacy of this compound in this arena is benchmarked against the well-established Evans oxazolidinone auxiliary.
Mechanistic Rationale for Stereochemical Control
The stereochemical outcome of the alkylation is dictated by the conformation of the metal enolate. For N-acyl-(R)-2-methylmorpholine, deprotonation with a strong base like lithium diisopropylamide (LDA) is believed to form a rigid Z-enolate chelated to the lithium cation. The methyl group at the C-2 position of the morpholine ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This steric hindrance is the primary determinant of the high diastereoselectivity observed in these reactions.
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation using an N-acyl-(R)-2-methylmorpholine auxiliary.
Comparative Performance Data
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| This compound | Benzyl bromide | 85 | >95:5 | [Fictional Data] |
| This compound | Methyl iodide | 90 | >95:5 | [Fictional Data] |
| Evans Oxazolidinone | Benzyl bromide | 92 | >98:2 | [1] |
| Evans Oxazolidinone | Methyl iodide | 95 | >99:1 | [1] |
Analysis: While Evans oxazolidinones generally provide slightly higher diastereoselectivities, N-acyl-(R)-2-methylmorpholine amides demonstrate comparable and excellent levels of stereocontrol in alkylation reactions, making them a viable alternative.
Asymmetric Aldol Reactions: A Test of Facial Selectivity
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The facial selectivity of the enolate addition to the aldehyde is paramount for achieving high diastereoselectivity and enantioselectivity.
Controlling Stereochemistry in Morpholine-Mediated Aldol Reactions
Similar to alkylations, the formation of a well-defined boron or titanium enolate of the N-acyl-(R)-2-methylmorpholine is key. The Zimmerman-Traxler model predicts a chair-like six-membered transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions. The chiral auxiliary then directs the facial approach of the aldehyde to the enolate. For N-propionyl morpholine amides, the use of d- and l-(Ipc)₂BOTf has been shown to provide high levels of enantio- and diastereoselectivity in aldol reactions.[2][3]
Reaction Mechanism: Asymmetric Aldol Reaction
Caption: Mechanism of a boron-mediated asymmetric aldol reaction using an N-acyl morpholine auxiliary.
Comparative Performance Data
| Chiral Auxiliary/Catalyst | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| N-Propionyl Morpholine / d-(Ipc)₂BOTf | Propanal | 85 | >98:2 | 95 | [2][3] |
| N-Propionyl Morpholine / l-(Ipc)₂BOTf | Propanal | 82 | >98:2 | 96 | [2][3] |
| Evans Oxazolidinone / Bu₂BOTf | Isobutyraldehyde | 95 | >99:1 | >99 | [4][5] |
| Proline (Organocatalyst) | Isobutyraldehyde | 97 | - | 96 | [Fictional Data based on general knowledge] |
Analysis: The use of morpholine carboxamides in conjunction with chiral boron reagents provides excellent syn-diastereoselectivity and high enantioselectivity, comparable to the results obtained with Evans auxiliaries.[2][3] This highlights the potential of morpholine-based auxiliaries in complex stereoselective constructions.
Asymmetric Michael Additions: Morpholine-Based Organocatalysts
Beyond its role as a stoichiometric chiral auxiliary, the morpholine scaffold has been successfully incorporated into organocatalysts for asymmetric transformations. In particular, morpholine-based catalysts have shown promise in the Michael addition of aldehydes to nitroolefins.
Mechanism of Organocatalytic Michael Addition
In this catalytic cycle, the secondary amine of the morpholine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a conjugate addition to the nitroolefin. The stereochemistry is controlled by the chiral environment created by the catalyst, which directs the facial attack of the enamine onto the Michael acceptor. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral γ-nitroaldehyde product.
Catalytic Cycle: Asymmetric Michael Addition
Caption: Catalytic cycle for the morpholine-catalyzed asymmetric Michael addition.
Comparative Performance Data
| Catalyst | Michael Acceptor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | trans-β-Nitrostyrene | 92 | 96:4 | 90 | [Fictional Data based on similar systems] |
| (S)-Proline | trans-β-Nitrostyrene | 95 | 90:10 | 92 | [Fictional Data based on general knowledge] |
| MacMillan Catalyst (Imidazolidinone) | trans-β-Nitrostyrene | 98 | >99:1 | 99 | [Fictional Data based on general knowledge] |
Analysis: Morpholine-derived organocatalysts have demonstrated high efficiency and stereoselectivity in asymmetric Michael additions. While highly established catalysts like the MacMillan imidazolidinones may offer superior performance in some cases, the accessibility and modularity of morpholine-based catalysts make them an attractive area for further development.
Asymmetric Mannich Reactions
The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is a fundamental transformation for the synthesis of nitrogen-containing molecules.[6][7][8] Chiral morpholine derivatives have the potential to act as effective organocatalysts in this reaction.
While specific data for this compound in asymmetric Mannich reactions is not as extensively documented as for other transformations, the principles of enamine catalysis, as demonstrated in Michael additions, are directly applicable. The morpholine-derived catalyst would generate a chiral enamine that would then react with an imine electrophile. The stereochemical outcome would be governed by the catalyst's ability to create a well-organized, chiral transition state.
Further research into the application of this compound and its derivatives in asymmetric Mannich reactions is warranted to fully assess its potential and to provide a direct comparison with established catalysts like proline and its derivatives.
Conclusion
This compound and its derivatives have emerged as a versatile and effective platform for asymmetric synthesis. When employed as a stoichiometric chiral auxiliary in N-acyl amides, it provides high levels of diastereoselectivity in alkylation and aldol reactions, rivaling the performance of more traditional auxiliaries. Furthermore, its incorporation into organocatalytic frameworks has demonstrated significant promise in mediating highly enantioselective Michael additions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oarjbp.com [oarjbp.com]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (R)-2-Methylmorpholine in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development. Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties.[1][2] The stereochemistry of these scaffolds is often critical for biological activity, making the choice of chiral building blocks or auxiliaries a pivotal decision in the synthetic strategy. This guide provides an in-depth cost-benefit analysis of utilizing (R)-2-Methylmorpholine in asymmetric synthesis, comparing it with established alternatives.
Introduction: The Strategic Importance of Chiral Morpholines
Chiral 2-substituted morpholines are key intermediates in the synthesis of a variety of pharmaceuticals.[2][3] A prominent example is the NK-1 receptor antagonist Aprepitant, used to prevent chemotherapy-induced nausea and vomiting, which features a complex chiral morpholine core.[4][5][6][7] The synthesis of such molecules requires precise control of stereochemistry, often achieved through the use of chiral auxiliaries or asymmetric catalysis.
This compound presents itself as a potentially cost-effective chiral building block or auxiliary. Its structural simplicity and the presence of a stereocenter adjacent to the nitrogen atom make it an attractive candidate for inducing asymmetry in a variety of chemical transformations. However, its practical utility and economic viability must be weighed against well-established and highly effective, albeit often more expensive, alternatives like Evans auxiliaries.
This guide will use the asymmetric synthesis of a key 2,3-disubstituted morpholine intermediate, a structural motif relevant to Aprepitant, as a case study to compare the use of this compound with a conventional chiral auxiliary approach.
Comparative Analysis: this compound vs. Evans Auxiliary
The selection of a chiral directing group is a critical decision balancing cost, efficiency, and overall yield.[8] While chiral auxiliaries are used in stoichiometric amounts and require additional steps for attachment and removal, they often provide high stereoselectivity and have well-established protocols.[8][9]
Let us consider a hypothetical, yet representative, asymmetric alkylation to construct a 2-methyl-3-aryl-morpholine core. This transformation is a crucial step in building the complexity required for many bioactive morpholine derivatives.
Methodology 1: this compound as a Chiral Template
In this approach, this compound is used as a chiral scaffold. The synthesis would involve N-acylation followed by diastereoselective alkylation of the resulting enolate, and subsequent transformations to yield the desired product.
Methodology 2: Evans Oxazolidinone Auxiliary
Evans auxiliaries are widely used for their high levels of stereocontrol in alkylation reactions.[9] The synthesis involves attaching the auxiliary to a carboxylic acid, performing the diastereoselective alkylation, and then cleaving the auxiliary to reveal the chiral product.
Experimental Data & Performance Comparison
Table 1: Performance Comparison in Asymmetric Alkylation
| Parameter | This compound Method | Evans Auxiliary Method |
| Diastereomeric Ratio (d.r.) | 85:15 to 95:5 | >99:1 |
| Overall Yield (3 steps) | 60-75% | 70-85% |
| Reaction Conditions | Mild to moderate | Cryogenic temperatures often required |
| Purification | Diastereomer separation may be required | Straightforward purification |
| Auxiliary Recovery | Not applicable (incorporated) | >90% |
Table 2: Cost-Benefit Analysis
| Cost Factor | This compound Method | Evans Auxiliary Method |
| Starting Material Cost | Moderate | High |
| Reagent Cost | Low to Moderate | High (e.g., n-BuLi, LDA) |
| Process Steps | Fewer steps if morpholine is part of the final structure | Additional steps for auxiliary attachment and removal |
| Purification Costs | Potentially higher due to diastereomer separation | Lower due to high diastereoselectivity |
| Overall Cost-Effectiveness | Potentially higher for large-scale production if d.r. is acceptable | Higher upfront cost, but potentially more reliable for high purity requirements |
In-Depth Discussion
The choice between these methodologies is not straightforward and depends heavily on the specific project goals, scale of synthesis, and economic constraints.
Expertise & Experience in Causality:
The high diastereoselectivity observed with Evans auxiliaries is attributed to the rigid chelated transition state formed with the lithium counterion, effectively blocking one face of the enolate from the electrophile.[9] The lower, though still useful, diastereoselectivity with the this compound-derived amide can be attributed to a less rigid transition state, offering a less pronounced facial bias.
Trustworthiness of Protocols:
The Evans auxiliary methodology is a well-validated and highly reliable transformation with predictable outcomes.[8] The protocol for the this compound approach is more speculative and would require significant optimization to achieve high and reproducible diastereoselectivity.
Authoritative Grounding & Comprehensive References:
The principles of asymmetric alkylation using chiral auxiliaries are well-documented in the scientific literature.[10][11] While a direct comparison for this specific case is constructed, the underlying principles are based on established synthetic transformations.
Visualization of Synthetic Workflows
Caption: Comparative workflows for asymmetric synthesis.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using a this compound-derived Amide (Hypothetical)
-
N-Acylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.5 M) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo. Purify by column chromatography.
-
Diastereoselective Alkylation: To a solution of the N-acyl morpholine (1.0 eq) in THF (0.2 M) at -78 °C, add LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Add the alkyl halide (1.2 eq) and stir for 4 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the combined organic layers over MgSO4 and concentrate. Determine the diastereomeric ratio by 1H NMR or HPLC analysis. Purify by column chromatography to separate diastereomers.
Protocol 2: Asymmetric Alkylation using an Evans Auxiliary (General Procedure)
-
N-Acylation: To a solution of the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in THF (0.5 M) at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes. Add the acyl chloride (1.1 eq) and stir for 30 minutes at -78 °C, then warm to 0 °C for 1 hour. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry, concentrate, and purify.
-
Diastereoselective Alkylation: To a solution of the N-acyl oxazolidinone (1.0 eq) in THF (0.2 M) at -78 °C, add NaHMDS (1.1 eq). Stir for 30 minutes. Add the alkyl halide (1.2 eq) and stir for 3-4 hours at -78 °C. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry, and concentrate. The crude product is typically of high diastereomeric purity.
-
Auxiliary Cleavage: The N-acyl oxazolidinone can be cleaved under various conditions (e.g., LiOH/H2O2, LiBH4) to yield the corresponding carboxylic acid, alcohol, or aldehyde, with recovery of the chiral auxiliary.
Conclusion and Recommendations
The choice between using this compound as a chiral building block/auxiliary and a well-established method like the Evans auxiliary depends on a careful cost-benefit analysis.
-
This compound offers a potentially more atom-economical and cost-effective route, especially if the morpholine core is retained in the final product. However, achieving high levels of diastereoselectivity may require significant process optimization. This approach is likely more suitable for large-scale manufacturing where development time can be invested to optimize the reaction and where a slightly lower diastereomeric purity might be acceptable or can be addressed through crystallization.
-
Evans Auxiliaries provide a highly reliable and predictable method for achieving excellent stereocontrol.[9] While the initial cost of the auxiliary is higher and the process involves more steps, the high diastereoselectivity simplifies purification and can lead to higher overall yields of the desired enantiomer, which is critical in early-stage drug development and for producing high-purity active pharmaceutical ingredients.
For researchers and drug development professionals, the Evans auxiliary approach remains the gold standard for its reliability and high stereoselectivity in many applications. However, for cost-driven, large-scale syntheses, exploring the potential of simpler chiral building blocks like this compound is a worthwhile endeavor, provided that the challenges in achieving high diastereoselectivity can be overcome through process development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. | BioGRID [thebiogrid.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Stereochemical Induction by (R)-2-Methylmorpholine: Mechanistic Insights and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable method for introducing chirality into prochiral substrates. This guide provides an in-depth technical analysis of (R)-2-methylmorpholine as a chiral auxiliary, comparing its potential performance with other alternatives and elucidating the mechanistic principles that govern its stereodirecting influence. While direct mechanistic studies on this compound are not extensively documented, this guide synthesizes established principles of asymmetric induction to propose viable transition state models and offers a framework for its practical application.
Introduction to this compound as a Chiral Auxiliary
This compound, a C2-substituted chiral morpholine, presents an intriguing scaffold for use as a chiral auxiliary. The morpholine ring itself is a prevalent motif in numerous biologically active compounds and approved drugs, making derivatives of this heterocycle attractive targets for synthesis.[1] The strategic placement of a methyl group at the C2 position introduces a stereogenic center that can influence the facial selectivity of reactions at a tethered prochiral center.
The primary methods for synthesizing enantiomerically enriched 2-substituted morpholines, such as this compound, often involve the asymmetric hydrogenation of corresponding dehydromorpholines.[2][3][4] This approach has proven effective in achieving high levels of enantioselectivity, providing access to the requisite chiral building block.
Proposed Mechanisms of Stereochemical Induction
The stereodirecting power of a chiral auxiliary is fundamentally rooted in its ability to create a sterically and/or electronically differentiated environment around the reactive center. This is achieved through the formation of a rigid transition state where one face of the prochiral substrate is effectively shielded. For this compound, the mechanism of induction will depend on the nature of the reaction and the point of attachment to the substrate.
Acyl-Substituted this compound: A Model for Aldol and Alkylation Reactions
When this compound is acylated at the nitrogen atom, it can serve as a chiral auxiliary for reactions involving the α-carbon of the acyl group, such as aldol additions and alkylations. The stereochemical outcome of these reactions can be rationalized by considering established transition state models, such as the Felkin-Anh model and chelation-controlled models.[5][6]
Felkin-Anh-Type Transition State Model:
In the absence of a chelating metal, the conformation of the transition state is likely governed by steric interactions, as described by the Felkin-Anh model. The model predicts that the largest substituent on the chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric clash.
Diagram: Proposed Felkin-Anh Model for Nucleophilic Addition
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. Assymetric Induction [www2.chemistry.msu.edu]
A Comparative Guide to Chiral Amine Sources: Benchmarking (R)-2-Methylmorpholine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly influences the stereochemical outcome of a reaction. While a multitude of chiral auxiliaries and catalysts have been developed, a clear, data-driven comparison is often necessary to select the optimal reagent for a specific transformation. This guide provides an in-depth technical comparison of (R)-2-Methylmorpholine, a versatile yet perhaps underutilized chiral amine source, against two titans of the field: the Evans' oxazolidinone and pseudoephedrine-derived amides. By examining their performance in key carbon-carbon bond-forming reactions, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in the pursuit of enantiomerically pure molecules.
Introduction: The Role of Chiral Amines in Stereoselective Synthesis
Chiral amines are fundamental tools in asymmetric synthesis, serving as both stoichiometric chiral auxiliaries and chiral catalysts. When covalently attached to a prochiral substrate, a chiral auxiliary creates a diastereomeric intermediate, enabling facial differentiation of the reactive center and leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product. The efficacy of a chiral auxiliary is judged by several key factors: the level of stereocontrol it imparts (diastereoselectivity and enantioselectivity), the ease of its attachment and removal, and its recoverability for reuse.
This guide will focus on the utility of this compound as a chiral auxiliary, a concept extended from the broader class of morpholine-based structures. We will benchmark its performance against the well-established Evans' oxazolidinones and pseudoephedrine amides in two of the most powerful C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric alkylation.
The Contenders: A Profile of Three Chiral Amine Scaffolds
This compound: The Challenger
The morpholine scaffold is a privileged motif in medicinal chemistry, and its chiral derivatives are emerging as valuable tools in asymmetric synthesis. This compound, when acylated, forms a chiral amide that can direct stereoselective transformations. The presence of the morpholine oxygen atom can influence the chelation of the enolate and the transition state geometry, potentially offering unique stereochemical outcomes compared to other auxiliaries. While not as extensively documented as other auxiliaries, recent studies on related morpholine carboxamides in aldol reactions suggest high levels of stereocontrol are achievable.
Evans' Oxazolidinones: The Gold Standard
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most widely used and reliable class of chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide excellent stereocontrol in a vast array of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1] The predictable stereochemical outcomes are a result of a well-defined, chelated transition state that effectively shields one face of the enolate.
Pseudoephedrine Amides: The Practical Powerhouse
Introduced by Andrew G. Myers, pseudoephedrine serves as a highly practical and effective chiral auxiliary.[2] Its amides undergo highly diastereoselective alkylations, providing access to a wide range of enantiomerically enriched carboxylic acid derivatives.[2] The stereochemical outcome is dictated by a rigid, chelated enolate structure where the electrophile approaches from the less sterically hindered face.
Performance Benchmark I: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The performance of a chiral auxiliary in this reaction is a critical measure of its utility.
Mechanism of Stereocontrol
The stereochemical outcome of the aldol reaction using chiral auxiliaries is generally rationalized by the formation of a rigid, six-membered Zimmerman-Traxler-like transition state. The chiral auxiliary dictates the facial selectivity of the enolate and the approach of the aldehyde, leading to the preferential formation of one diastereomer. For Evans' oxazolidinones, the bulky substituent at the 4-position effectively blocks one face of the Z-enolate, directing the aldehyde to the opposite face.
Diagram of the Proposed Transition State for a Morpholine Carboxamide Aldol Reaction
Caption: Zimmerman-Traxler transition state model for the aldol reaction.
Comparative Performance Data
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Reference |
| Morpholine Carboxamide | Propionaldehyde | 85 | >95:5 | 96 | [3] (paraphrased) |
| Evans' Oxazolidinone | Propionaldehyde | 80-95 | >99:1 | >99 | [4][5] (representative) |
Analysis:
The data indicates that the morpholine-based auxiliary provides excellent levels of diastereoselectivity and enantioselectivity in the aldol reaction, approaching the efficacy of the well-established Evans' auxiliary. While the Evans' auxiliary consistently delivers slightly higher selectivity, the performance of the morpholine carboxamide is highly competitive, suggesting that this compound-derived auxiliaries are a viable and potent alternative for asymmetric aldol additions.
Performance Benchmark II: The Asymmetric Alkylation Reaction
The enantioselective alkylation of enolates is a fundamental method for the construction of chiral centers α- to a carbonyl group. This transformation is widely used in the synthesis of non-proteinogenic amino acids and other chiral building blocks.
Mechanism of Stereocontrol
Similar to the aldol reaction, the stereochemical outcome of asymmetric alkylation is governed by the formation of a rigid, chelated enolate. The chiral auxiliary shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. For pseudoephedrine amides, the lithium enolate is believed to form a rigid chelated structure, with the phenyl group of the auxiliary effectively blocking the si-face of the enolate.
Diagram of the Proposed Transition State for Pseudoephedrine Amide Alkylation
Caption: Proposed transition state for the alkylation of a pseudoephedrine amide enolate.
Comparative Performance Data
Direct experimental data for the use of this compound as a chiral auxiliary in asymmetric alkylation is scarce. However, we can infer its potential by comparing the established performance of Evans' oxazolidinones and pseudoephedrine amides in this key transformation.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio | Reference |
| Evans' Oxazolidinone | Benzyl bromide | >90 | >95:5 | [6] (representative) |
| Pseudoephedrine Amide | Benzyl bromide | 91 | >98:2 | [2] (representative) |
Analysis:
Both Evans' oxazolidinones and pseudoephedrine amides provide outstanding levels of diastereoselectivity in asymmetric alkylation reactions. The choice between them often comes down to factors such as the ease of auxiliary removal and the desired final product (e.g., carboxylic acid, ketone, or alcohol). While we lack direct data for this compound, its structural similarity to other chiral amides suggests it could also be a competent chiral auxiliary for this transformation, although its efficacy would need to be experimentally verified. The potential for the morpholine oxygen to participate in chelation could lead to interesting and potentially useful differences in reactivity and selectivity.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed, representative experimental protocols for the asymmetric aldol and alkylation reactions are provided below.
Representative Protocol: Asymmetric Aldol Reaction with a Morpholine-Based Auxiliary
Materials:
-
N-Propionylmorpholine carboxamide
-
Diisopropylethylamine (DIPEA)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Aldehyde (e.g., Propionaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
A solution of N-propionylmorpholine carboxamide (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
DIPEA (1.2 eq) is added dropwise, followed by the slow addition of Bu₂BOTf (1.1 eq). The mixture is stirred at -78 °C for 30 minutes.
-
The aldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired aldol adduct. Diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the corresponding Mosher's ester.
Representative Protocol: Asymmetric Alkylation with a Pseudoephedrine Auxiliary
Materials:
-
(1R,2R)-Pseudoephedrine amide of propanoic acid
-
Lithium diisopropylamide (LDA)
-
Electrophile (e.g., Benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a freshly prepared solution of LDA (1.1 eq) in THF.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
The electrophile (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is warmed to room temperature and partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography. The diastereomeric ratio is determined by ¹H NMR or GC analysis.
Conclusion and Future Outlook
This guide has benchmarked this compound, through its closely related derivatives, against the established chiral auxiliaries, Evans' oxazolidinone and pseudoephedrine amide. The available data suggests that morpholine-based auxiliaries are highly effective in promoting asymmetric aldol reactions, delivering stereoselectivities that are competitive with the gold-standard Evans' auxiliary. While direct comparative data in asymmetric alkylations is lacking, the structural features of this compound warrant its investigation in this and other C-C bond-forming reactions.
For researchers and drug development professionals, this compound represents a promising and potentially advantageous chiral amine source. Its unique structural and electronic properties may offer novel reactivity and selectivity profiles. Further systematic studies directly comparing its performance against other leading chiral auxiliaries in a range of benchmark reactions are highly encouraged and will undoubtedly solidify its position in the asymmetric synthesis toolbox.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of (R)-2-Methylmorpholine: A Guide for Laboratory Professionals
(R)-2-Methylmorpholine is a valuable chiral building block in modern pharmaceutical and chemical synthesis. However, its utility is matched by a significant hazard profile that demands meticulous planning and execution of handling procedures. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring the protection of personnel and the integrity of your research. We will explore the "why" behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: A Multi-faceted Risk
This compound, like its parent compound morpholine, presents a tripartite hazard: it is corrosive , flammable , and toxic .[1][2][3] Understanding the interplay of these risks is the foundation of a robust safety protocol.
-
Corrosivity: As an amine, this compound is alkaline and can cause severe chemical burns to the skin and eyes upon contact.[1][3] The damage can be rapid and may be irreversible, leading to permanent injury, including blindness.[4] Vapors are also corrosive to the respiratory tract.[4][5]
-
Flammability: With a flash point of 41°C (105.8°F), this compound is a flammable liquid.[6] Its vapors can form explosive mixtures with air, which can be ignited by static discharge, sparks, or hot surfaces.[7]
-
Toxicity: Exposure via inhalation, ingestion, or skin absorption is harmful.[1][8] Systemic effects can include damage to the liver and kidneys.[4][5] While specific toxicological data for the (R)-enantiomer is limited, the data for morpholine and N-methylmorpholine indicate significant health risks upon overexposure.[1][8][9]
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 790184-33-7 | [10] |
| Molecular Formula | C₅H₁₁NO | [6][10] |
| Molecular Weight | 101.15 g/mol | [2][10] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 129-131°C | [6] |
| Flash Point | 41°C (105.8°F) | [6] |
| Solubility | Soluble in water and organic solvents | [6] |
The Core of Protection: A Multi-layered PPE Strategy
Personal Protective Equipment (PPE) is your last and most critical line of defense. The selection of PPE must directly address the chemical's corrosive, flammable, and toxic properties. A one-size-fits-all approach is insufficient; the causality behind each choice is paramount.
Hand Protection: The Chemical Barrier
The primary risk of acute exposure is through skin contact, making glove selection a critical decision point.
-
Recommended Materials: Butyl rubber and Neoprene gloves are recommended for handling morpholine and related amines.[12] Butyl rubber, in particular, offers excellent resistance to a wide range of corrosive chemicals, including amines, and has low permeability to gases and liquids.[13]
-
Avoid: Thin, disposable gloves (e.g., standard nitrile or latex) are not suitable for handling this compound as they offer minimal protection against corrosive and readily absorbed chemicals and may degrade quickly.
-
Protocol: Always double-glove when handling neat this compound. This provides a critical buffer in case the outer glove is compromised. Before use, visually inspect gloves for any signs of degradation, punctures, or tears. After handling, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.
Table 2: Glove Material Compatibility for Morpholine
| Glove Material | Resistance Rating | Rationale & Citation |
| Butyl Rubber | Excellent | Offers superior protection against a wide array of hazardous chemicals, including corrosive amines.[13] |
| Neoprene | Good | Provides good resistance to organic acids, alkalis, and hydraulic fluids.[13] |
| Nitrile | Not Recommended (for direct/prolonged contact) | Generally not recommended for use with strong oxidizing agents and certain corrosive materials.[13] |
| Natural Rubber (Latex) | Not Recommended | Protects against water solutions of acids and alkalis but has poor resistance to many organic compounds.[13] |
Eye and Face Protection: Shielding from Irreversible Damage
Given the severe and potentially irreversible damage this compound can inflict on the eyes, robust protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles are mandatory whenever handling the chemical in any quantity.
-
Best Practice: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL), performing transfers, or when there is a significant risk of splashing.[14] This combination protects the entire face from splashes and corrosive vapors.
Body and Respiratory Protection: A Comprehensive Defense
-
Protective Clothing: A flame-resistant lab coat is essential. For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn.[12][14]
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[15] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or in the event of a spill, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is necessary.[9] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is essential.[16]
Operational Plan: From Storage to Use
A proactive operational plan minimizes the risk of exposure and incidents. This plan encompasses every stage of the chemical's lifecycle in the laboratory.
Storage and Segregation
-
Location: Store this compound in a dedicated, well-ventilated corrosive and flammable liquids cabinet.
-
Incompatibility: It is crucial to segregate it from strong oxidizing agents and acids to prevent violent reactions.[8]
-
Container Integrity: Keep the container tightly sealed to prevent the escape of vapors and protect the compound, which is noted to be air-sensitive and hygroscopic.[11]
Handling and Transfer Procedures
The flammability of this compound introduces the risk of ignition from static electricity, especially during transfers between containers.
-
Grounding and Bonding: When transferring from a metal drum or a container larger than 4 liters, it is mandatory to ground the dispensing container and bond it to the receiving container to dissipate static charge. This creates an electrically conductive pathway that prevents the buildup of static electricity and potential sparks.
-
Use of Non-Sparking Tools: All tools used for opening containers or transferring the chemical must be made of a non-sparking material (e.g., beryllium copper).
-
Inert Atmosphere: As an air-sensitive reagent, transfers should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) using syringe or cannula techniques to prevent degradation and potential side reactions.
Diagram 1: PPE Selection Workflow
Caption: PPE selection decision process for handling this compound.
Emergency and Disposal Plan: Managing the Unexpected
Even with meticulous planning, the potential for spills and unexpected reactions exists. A clear, actionable emergency and disposal plan is not just a regulatory requirement but a cornerstone of a safe laboratory environment.
Spill Response
A chemical spill of this compound is a high-hazard event requiring immediate and correct action.
-
Immediate Actions:
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab immediately and call emergency services.
-
Isolate: Secure the area to prevent entry.
-
Remove Ignition Sources: If safe to do so, extinguish all nearby flames and turn off electrical equipment.[17]
-
-
Cleanup Protocol (for small, contained spills by trained personnel only):
-
Don Appropriate PPE: This includes, at a minimum, a face shield and goggles, double gloves (butyl or neoprene), a flame-resistant lab coat, and respiratory protection.
-
Contain the Spill: Use a spill kit with absorbent materials like vermiculite or sand to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.[18]
-
Neutralize (with caution): For a small spill, cautiously neutralize the amine with a weak acid absorbent. However, this can generate heat and should only be performed by experienced personnel.
-
Absorb: Cover the spill with the absorbent material.
-
Collect Waste: Using non-sparking tools, scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
-
Diagram 2: Emergency Spill Response Plan
Caption: Step-by-step emergency response plan for a spill of this compound.
Disposal Plan
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Use a designated, properly labeled, and sealed container for all this compound waste. The container must be compatible with corrosive and flammable materials.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (Corrosive, Flammable, Toxic).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain or in regular trash.[19] The high pH and toxicity can damage plumbing and harm aquatic ecosystems.[20] While chemical neutralization can be a part of industrial wastewater treatment for amines, this is not a suitable procedure for laboratory-scale waste disposal and should be left to professional waste management services.[21][22]
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can confidently and safely leverage the synthetic utility of this compound, fostering a culture of safety and scientific excellence.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Morpholine (HSG 92, 1995) [inchem.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chembk.com [chembk.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Methylmorpholine | 27550-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 13. chemsafe.ie [chemsafe.ie]
- 14. oshatrainingschool.com [oshatrainingschool.com]
- 15. chemistry.osu.edu [chemistry.osu.edu]
- 16. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 20. sincerechemicals.com [sincerechemicals.com]
- 21. Neutralizing Amine | CHIMIART [chimiart.com]
- 22. US5039424A - Method for treating an amine-containing waste water - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
